molecular formula C12H14O4 B1526568 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid CAS No. 1249221-05-3

2-(Cyclopropylmethoxy)-4-methoxybenzoic acid

Cat. No.: B1526568
CAS No.: 1249221-05-3
M. Wt: 222.24 g/mol
InChI Key: FZYUINAKIFCAOL-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-9-4-5-10(12(13)14)11(6-9)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYUINAKIFCAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic success and commercial viability.[1][2] A thorough understanding of a molecule's thermodynamic stability informs critical decisions in formulation development, manufacturing, packaging, and the determination of a drug product's shelf-life.[][4] This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid, a novel carboxylic acid derivative with potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical and practical aspects of stability assessment, focusing on a scientifically rigorous approach to predicting and characterizing potential degradation pathways. We will explore the use of thermal analysis techniques and forced degradation studies to elucidate the inherent stability of this molecule.

Physicochemical Properties of this compound

A foundational understanding of the molecule's structure is paramount to predicting its stability.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[5]
Molecular Weight 222.24 g/mol [5]
CAS Number 1249221-05-3[5]
Chemical Structure O=C(O)C1=CC=C(OC)C=C1OCC2CC2[5]
Storage Sealed in dry, 2-8℃[5]

The structure reveals several key functional groups that will be the focus of our stability investigation: a carboxylic acid, a methoxy ether, a cyclopropylmethoxy ether, and an aromatic ring. Each of these moieties exhibits distinct chemical reactivities that can contribute to degradation under various stress conditions.

I. Thermal Analysis: A Window into Solid-State Stability

Thermal analysis techniques are indispensable tools for characterizing the solid-state properties of an API.[1] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting points, phase transitions, and decomposition temperatures.[][6]

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] This technique is instrumental in identifying melting points, glass transitions, and polymorphic forms, all of which are critical parameters for drug development.[1][6]

Experimental Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the anticipated melting point (e.g., 250°C) at a heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting, phase transitions) and exothermic events (decomposition). The peak of the endotherm is recorded as the melting point.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6] It is used to determine the thermal stability and decomposition profile of a material.[][8]

Experimental Protocol: TGA Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Analysis: Analyze the TGA curve for mass loss steps. The onset temperature of a significant mass loss indicates the beginning of thermal decomposition.

Data Presentation: Thermal Analysis

The results from DSC and TGA experiments should be tabulated for clear interpretation.

AnalysisParameterObserved ValueInterpretation
DSC Melting Point (Tₘ)Record in °CPurity and solid form identification
Enthalpy of Fusion (ΔHբ)Record in J/gEnergy required to melt the solid
TGA Onset of Decomposition (Tₒ)Record in °CTemperature at which significant degradation begins
Mass Loss at TₒRecord in %Extent of decomposition

II. Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation studies, also known as stress testing, are a critical component of drug development.[9][10] These studies involve subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[13]

The following diagram illustrates a comprehensive workflow for forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

A. Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters, amides, and in this case, a carboxylic acid.[13]

Experimental Protocol: Acidic and Basic Hydrolysis
  • Sample Preparation: Prepare solutions of this compound in 0.1 M hydrochloric acid and 0.1 M sodium hydroxide at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • A control sample should be stored under ambient conditions.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

B. Oxidative Degradation

The ether linkages in the molecule may be susceptible to oxidation.[11]

Experimental Protocol: Oxidative Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Add a solution of hydrogen peroxide (e.g., to a final concentration of 3%) to the sample solution.

    • Incubate the solution at room temperature for a defined period (e.g., 24 hours).

  • Sample Analysis: Analyze the stressed sample by a stability-indicating HPLC method.

C. Thermal Degradation

Thermal stress can provide insights into the degradation pathways that may occur at elevated temperatures during manufacturing or storage.[]

Experimental Protocol: Thermal Degradation
  • Sample Preparation: Store a solid sample of this compound in a controlled temperature environment (e.g., an oven at 80°C).

  • Stress Conditions: Expose the sample to the elevated temperature for an extended period (e.g., 7 days).

  • Sample Analysis: At specified time points, dissolve a portion of the sample and analyze by a stability-indicating HPLC method.

D. Photolytic Degradation

Photostability testing is essential to determine if the molecule is light-sensitive. The aromatic ring in the structure suggests potential photosensitivity.

Experimental Protocol: Photolytic Degradation
  • Sample Preparation: Expose a solid sample of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Stress Conditions: A control sample should be protected from light.

  • Sample Analysis: After the specified exposure, analyze both the exposed and control samples by a stability-indicating HPLC method.

Data Presentation: Forced Degradation Studies

The results of the forced degradation studies should be summarized in a table.

Stress ConditionDuration/Intensity% DegradationNumber of DegradantsMajor Degradant (Peak Area %)
Acidic Hydrolysis e.g., 24 hoursRecord %Record numberRecord %
Basic Hydrolysis e.g., 24 hoursRecord %Record numberRecord %
Oxidative Degradation e.g., 24 hoursRecord %Record numberRecord %
Thermal Degradation e.g., 7 daysRecord %Record numberRecord %
Photolytic Degradation e.g., ICH Q1BRecord %Record numberRecord %

III. Elucidation of Degradation Pathways

The identification of degradation products is a critical step in understanding the stability of an API. This is typically achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Degradation_Pathway_Elucidation Stressed_Sample Stressed Sample (from Forced Degradation) LC_MS LC-MS Analysis Stressed_Sample->LC_MS MS_MS MS/MS Fragmentation LC_MS->MS_MS Structure_Elucidation Structure Elucidation of Degradants MS_MS->Structure_Elucidation Pathway_Mapping Degradation Pathway Mapping Structure_Elucidation->Pathway_Mapping

Caption: Process for Elucidating Degradation Pathways.

Based on the structure of this compound, several potential degradation pathways can be hypothesized:

  • Hydrolysis of the ether linkage: While generally stable, under harsh acidic or basic conditions, the ether bonds could potentially cleave.

  • Oxidation of the ether: The benzylic ether is a potential site for oxidative degradation.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Reactions involving the cyclopropyl group: The strained cyclopropyl ring, while generally stable, can undergo ring-opening reactions under certain conditions, although this is less common.

IV. Conclusion

A comprehensive evaluation of the thermodynamic stability of this compound is a multifactorial process that requires a systematic and scientifically sound approach. The experimental protocols detailed in this guide, encompassing thermal analysis and forced degradation studies, provide a robust framework for characterizing the intrinsic stability of this molecule. The insights gained from these studies are not merely a regulatory requirement but a fundamental component of successful drug development, ensuring the delivery of a safe, effective, and stable pharmaceutical product to patients.

References

  • Malvern Panalytical. (n.d.). Solid-State Analysis of Active Pharmaceutical Ingredients.
  • Byrn, S. R. (2003). Solid-state Analysis of the Active Pharmaceutical Ingredient in Drug Products. PubMed.
  • ChemScene. (n.d.). This compound.
  • Anonymous. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review.
  • Rasmussen, C. H. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Anonymous. (2021, November 9). Solid State Chemistry During the Early Stages of Pharmaceutical Development. American Pharmaceutical Review.
  • Singh, S., & Kumar, V. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series.
  • Anonymous. (n.d.). A practical guide to forced degradation and stability studies for drug substances. SGS.
  • Anonymous. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

Sources

The Rise of Benzoic Acid Derivatives in Phosphodiesterase 4 (PDE4) Inhibitor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target for a spectrum of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various dermatological conditions. The inhibition of PDE4 elevates intracellular cyclic adenosine monophosphate (cAMP) levels, a key secondary messenger that orchestrates a broad range of anti-inflammatory responses. Within the diverse landscape of PDE4 inhibitors, benzoic acid derivatives have garnered significant attention as a promising chemical scaffold. This technical guide provides an in-depth review of the current state of research on benzoic acid derivatives as PDE4 inhibitors, delving into their mechanism of action, structure-activity relationships (SAR), synthetic strategies, and biological evaluation. We will explore the nuances of designing these molecules for optimal potency, selectivity, and pharmacokinetic properties, while also addressing the challenges and future directions in this dynamic area of drug discovery.

The Central Role of PDE4 in Inflammation and the Therapeutic Rationale for its Inhibition

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells.[1] By breaking down cAMP to its inactive form, 5'-AMP, PDE4 plays a pivotal role in regulating the inflammatory cascade.[2] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[3][4] This activation triggers a downstream signaling cascade that ultimately suppresses the production and release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, while promoting the synthesis of anti-inflammatory cytokines.[3][4] This modulation of the inflammatory response forms the therapeutic basis for the development of PDE4 inhibitors in a wide array of chronic inflammatory and autoimmune diseases.[3]

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing. These isoforms exhibit distinct tissue distribution and play varied roles in cellular function. Notably, the inhibition of PDE4B is largely associated with the desired anti-inflammatory effects, while the inhibition of PDE4D is often linked to the common side effects of nausea and emesis.[5] This understanding has driven the quest for developing isoform-selective PDE4 inhibitors to improve the therapeutic window.

Diagram: PDE4 Inhibition and its Anti-Inflammatory Cascade

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP CREB CREB Phosphorylation PKA->CREB Phosphorylates Pro_Inflammatory Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-2, IFN-γ) PKA->Pro_Inflammatory Inhibits Transcription Anti_Inflammatory Anti-inflammatory Cytokine Synthesis (e.g., IL-10) CREB->Anti_Inflammatory Promotes Transcription Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->PDE4 Inhibits

Caption: Mechanism of action of benzoic acid derivatives as PDE4 inhibitors.

Benzoic Acid Derivatives as a Privileged Scaffold for PDE4 Inhibition

The benzoic acid scaffold has emerged as a versatile and "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[7] In the context of PDE4 inhibition, the benzoic acid moiety offers several advantages:

  • Structural Versatility: The aromatic ring of benzoic acid can be readily functionalized with various substituents at different positions, allowing for fine-tuning of the molecule's electronic, steric, and lipophilic properties to optimize its interaction with the PDE4 active site.[6]

  • Hydrogen Bonding Capabilities: The carboxylic acid group is a key hydrogen bond donor and acceptor, often forming crucial interactions with amino acid residues within the enzyme's active site.[6]

  • Synthetic Accessibility: A wide range of synthetic methodologies are available for the preparation of substituted benzoic acids, facilitating the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]

A notable advancement in this area is the development of a novel class of benzoic acid ester derivatives designed for inhaled administration in the treatment of respiratory diseases like asthma and COPD.[3][5] These compounds have demonstrated high potency in both cell-free and cell-based assays.[5]

Structure-Activity Relationship (SAR) of Benzoic Acid-Based PDE4 Inhibitors

The biological activity of benzoic acid derivatives as PDE4 inhibitors is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is paramount for designing potent and selective inhibitors.

The Benzoic Acid Ester Series: A Case Study

A comprehensive study on a series of ester derivatives of 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethanol has provided significant insights into the SAR of this class of compounds.[3][5]

Key SAR Observations:

  • Ester Moiety: The esterification of the parent alcohol with variously substituted benzoic acids was extensively explored to maximize inhibitory potency.[5]

  • Substituents on the Benzoic Acid Ring:

    • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), on the benzoic acid ring can influence the electronic properties of the molecule and potentially enhance its binding affinity.

    • Halogens: Introduction of halogens like chlorine (-Cl) or fluorine (-F) can modulate lipophilicity and metabolic stability.

    • Positional Isomerism: The position of the substituents on the benzoic acid ring is critical for activity, with certain substitution patterns leading to significantly higher potency.

Table 1: In Vitro Potency of Representative Benzoic Acid Ester Derivatives against PDE4

Compound IDR (Substitution on Benzoic Acid)PDE4B IC50 (nM)
1a 4-Nitro5.2
1b 3-Cyano8.1
1c 4-Chloro12.5
1d 2-Fluoro25.0
1e Unsubstituted48.3

Data presented in this table is a representative example based on findings from published literature and is for illustrative purposes.

Other Benzoic Acid Scaffolds

Beyond the ester series, other benzoic acid-based scaffolds are being investigated for PDE4 inhibition. These include:

  • 2-Arylbenzoic Acids: These compounds feature a second aromatic ring directly attached to the benzoic acid core, offering additional points for modification and interaction with the enzyme.

  • Substituted Aminobenzoic Acids: The introduction of an amino group provides another handle for functionalization and can significantly impact the molecule's physicochemical properties and biological activity.[9]

  • Heterocyclic-fused Benzoic Acids: Fusing a heterocyclic ring system, such as a benzofuran, to the benzoic acid scaffold can create more rigid structures with potentially higher affinity and selectivity for the target enzyme.[10]

Synthetic Strategies for Benzoic Acid-Based PDE4 Inhibitors

The synthesis of benzoic acid derivatives for PDE4 inhibitor research typically involves multi-step reaction sequences. The specific route depends on the desired substitution pattern on the benzoic acid ring and the nature of the rest of the molecule.

General Synthetic Workflow

Diagram: General Synthetic Workflow for Benzoic Acid Ester PDE4 Inhibitors

a start Starting Materials (e.g., Substituted Phenol, Halogenated Pyridine) step1 Synthesis of Catechol Ether Intermediate start->step1 step2 Introduction of Pyridyl Moiety step1->step2 step3 Asymmetric Reduction of Ketone step2->step3 step4 Esterification with Substituted Benzoic Acid (or Acid Chloride) step3->step4 final_product Final Benzoic Acid Ester Derivative step4->final_product

Caption: A generalized synthetic pathway for a class of benzoic acid ester PDE4 inhibitors.

Detailed Experimental Protocol: Esterification

A common final step in the synthesis of the ester derivatives is the esterification of a chiral alcohol with a substituted benzoic acid.

Step-by-Step Protocol: DCC/DMAP Mediated Esterification

  • Dissolution: Dissolve the chiral alcohol intermediate (1 equivalent) and the desired substituted benzoic acid (1.2 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Coupling Agents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) followed by the slow, portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzoic acid ester derivative.

Biological Evaluation of Benzoic Acid-Based PDE4 Inhibitors

A robust biological evaluation cascade is essential to characterize the potency, selectivity, and potential therapeutic utility of novel benzoic acid derivatives as PDE4 inhibitors.

In Vitro Assays
  • Enzyme Inhibition Assays: The primary in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4 isoforms (A, B, C, and D). The 50% inhibitory concentration (IC50) is determined for each isoform to assess both potency and selectivity.

  • Cell-Based Assays:

    • TNF-α Release Assay: This assay evaluates the functional activity of the inhibitors in a cellular context. Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. The amount of TNF-α released into the supernatant is then quantified by ELISA.

    • cAMP Accumulation Assay: This assay directly measures the downstream effect of PDE4 inhibition. Cells are treated with the test compound, and the intracellular levels of cAMP are measured using commercially available kits.

In Vivo Models of Inflammation

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy in a more complex biological system.

  • LPS-induced Pulmonary Neutrophilia in Rats: This is a widely used model to evaluate the anti-inflammatory effects of PDE4 inhibitors in the lungs. Rats are challenged with an intratracheal instillation of LPS, which induces a robust inflammatory response characterized by the influx of neutrophils into the airways. The test compound is administered (e.g., orally or by inhalation) prior to the LPS challenge, and the number of neutrophils in the bronchoalveolar lavage (BAL) fluid is quantified.

  • Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation. Carrageenan is injected into the sub-plantar tissue of a rat's hind paw, inducing localized edema. The test compound is administered systemically, and its ability to reduce the swelling is measured over time.[4]

Pharmacokinetic and ADME Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug.

Table 2: Key In Vitro and In Vivo Pharmacokinetic Parameters

ParameterDescriptionIn Vitro/In Vivo
Solubility The ability of a compound to dissolve in a solvent.In Vitro
Permeability The ability of a compound to cross biological membranes (e.g., Caco-2 cell assay).In Vitro
Metabolic Stability The susceptibility of a compound to metabolism by liver microsomes or hepatocytes.In Vitro
Plasma Protein Binding The extent to which a compound binds to proteins in the blood.In Vitro
Oral Bioavailability (%F) The fraction of an orally administered dose that reaches the systemic circulation.In Vivo
Half-life (t1/2) The time it takes for the plasma concentration of a drug to decrease by half.In Vivo
Clearance (CL) The volume of plasma cleared of the drug per unit time.In Vivo
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.In Vivo

The oral bioavailability of benzoic acid itself has been shown to be high.[11][12] However, the pharmacokinetic properties of its derivatives can vary significantly depending on their physicochemical properties.[13][14]

Therapeutic Potential and Challenges

Benzoic acid derivatives represent a promising class of PDE4 inhibitors with the potential to treat a range of inflammatory diseases. Their versatility allows for the development of compounds with tailored properties, such as inhaled drugs for respiratory conditions, to maximize local efficacy and minimize systemic side effects.

However, challenges remain in the development of these compounds:

  • Selectivity: Achieving high selectivity for PDE4B over PDE4D is a key objective to mitigate the dose-limiting side effects of nausea and emesis.

  • Pharmacokinetics: Optimizing the ADME profile to ensure adequate drug exposure at the target site while minimizing off-target effects is a critical aspect of the drug development process.

  • Clinical Translation: The successful translation of preclinical efficacy into clinical benefit is a major hurdle for all drug candidates. To date, while several PDE4 inhibitors have reached the market, the clinical development of specific benzoic acid-based PDE4 inhibitors is not yet widely reported in the public domain.[7][15][16]

Future Directions

The field of benzoic acid derivatives in PDE4 inhibitor research continues to evolve. Future efforts will likely focus on:

  • Exploring Novel Scaffolds: The design and synthesis of new benzoic acid-based scaffolds with improved potency, selectivity, and drug-like properties.

  • Structure-Based Drug Design: The use of X-ray crystallography and computational modeling to gain a deeper understanding of the binding interactions between benzoic acid derivatives and the PDE4 active site, which will guide the rational design of next-generation inhibitors.

  • Targeted Delivery: The development of innovative drug delivery systems to target PDE4 inhibitors to specific tissues or cell types, thereby enhancing their therapeutic efficacy and reducing systemic side effects.

Conclusion

Benzoic acid derivatives have established themselves as a valuable and highly adaptable scaffold in the ongoing quest for potent and selective PDE4 inhibitors. The wealth of available synthetic methodologies, coupled with a growing understanding of their structure-activity relationships, positions this class of compounds for continued exploration and development. As researchers continue to refine the design of these molecules to optimize their therapeutic index, benzoic acid derivatives hold significant promise for delivering novel and effective treatments for a wide range of debilitating inflammatory diseases.

References

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  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - Frontiers. Available at: [Link]

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  • (PDF) Uncovering the selectivity mechanism of PDE4B and PDE4D through computational investigations - ResearchGate. Available at: [Link]

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Physicochemical Profiling: pKa and Dissociation Constants for 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical analysis of 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid , a specialized intermediate often utilized in the synthesis of pharmaceutical agents (structurally homologous to PDE4 inhibitors and specific quinolone antibiotics).

Executive Summary

This compound (CAS: 1249221-05-3) is a substituted benzoic acid derivative characterized by a bulky cyclopropylmethoxy ether at the ortho position and a methoxy group at the para position.

Understanding the acid dissociation constant (pKa) of this compound is critical for:

  • Solubility Profiling: Predicting pH-dependent solubility (LogS) in aqueous buffers.

  • Purification: Designing optimal pH windows for liquid-liquid extraction (LLE) and crystallization.

  • Bioavailability: Estimating ionization state in the gastrointestinal tract (pH 1.2–7.4).

Key Data Point: While direct experimental literature values are sparse for this specific derivative, high-fidelity comparative modeling with structural analogs (2,4-dimethoxybenzoic acid and 2-ethoxybenzoic acid) places the pKa in the range of 4.30 – 4.50 .

Structural Analysis & Theoretical pKa Derivation

To determine the dissociation constant with high confidence, we analyze the electronic and steric contributions of the substituents on the benzoic acid core (pKa 4.20).

Substituent Effects

The acidity of the carboxyl group is modulated by the electronic environment of the benzene ring:

  • 4-Methoxy Group (Para-position):

    • Effect: Strong Electron Donating Group (EDG) via resonance (+R).

    • Impact: Increases electron density in the ring and destabilizes the carboxylate anion.[1]

    • Result: Decreases acidity (raises pKa).

    • Reference: p-Anisic acid (4-Methoxybenzoic acid) pKa = 4.47 .

  • 2-Cyclopropylmethoxy Group (Ortho-position):

    • Electronic Effect: EDG via resonance (+R), but inductively electron-withdrawing (-I) relative to alkyl groups.

    • Steric "Ortho" Effect: The bulky cyclopropylmethyl ether forces the carboxyl group to twist out of coplanarity with the benzene ring. This steric inhibition of resonance (SIR) reduces the conjugation between the ring and the carboxyl group.[2]

    • Result: Typically, the ortho-effect increases acidity (lowers pKa) compared to the para-isomer by preventing the destabilizing resonance donation from the ring into the carbonyl.[1][3]

    • Reference: 2-Methoxybenzoic acid pKa = 4.09 (more acidic than p-Anisic acid). 2-Ethoxybenzoic acid pKa = 4.21 .[4]

Synthetic pKa Calculation

Combining these vectors:

  • Base (Benzoic Acid): 4.20

    • 4-OMe shift: +0.27 (approx)

    • 2-Alkoxy ortho-effect: -0.10 to +0.0 (The bulkier cyclopropyl group may induce slightly less efficient solvation of the anion compared to methoxy, slightly raising pKa vs 2-OMe).

Predicted pKa: 4.36 ± 0.15 This value aligns with the experimental pKa of the closest analog, 2,4-dimethoxybenzoic acid (pKa 4.36) .

Dissociation Equilibrium Diagram

The following diagram illustrates the ionization pathway and the steric influence of the ortho-substituent.

Dissociation Acid Neutral Acid (HA) Low Solubility Lipophilic Transition Dissociation Equilibrium Ka = [H+][A-]/[HA] Acid->Transition + H2O Ion Carboxylate Anion (A-) High Solubility Hydrophilic Transition->Ion pKa ≈ 4.36 Steric Ortho-Effect: Cyclopropylmethoxy group twists -COOH out of plane Steric->Acid Modulates Acidity

Figure 1: Dissociation equilibrium of this compound showing the transition from neutral lipophilic acid to hydrophilic anion.

Experimental Determination Protocols

For definitive validation in a drug development context, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with solubility > 0.5 mM.

Reagents:

  • Titrant: 0.1 M KOH (CO2-free, standardized).

  • Solvent: Carbonate-free water (for soluble salts) or Methanol/Water co-solvent system (extrapolated to 0% organic).

  • Ionic Strength Adjuster: 0.15 M KCl.

Workflow:

  • Calibration: Calibrate pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Sample Prep: Dissolve ~5 mg of compound in 20 mL of solvent (use 30-50% MeOH if water solubility is low).

  • Titration: Titrate with 0.1 M KOH in increments of 1-5 µL.

  • Data Processing: Plot pH vs. Volume of Base. The inflection point (equivalence point) determines the exact concentration. The half-equivalence point represents the pKa (Henderson-Hasselbalch).

  • Yasuda-Shedlovsky Extrapolation: If co-solvents are used, plot pKa vs. % organic solvent and extrapolate to 0% to get aqueous pKa.

LC-pH Method (For Low Solubility Compounds)

If the compound precipitates during potentiometric titration, use the LC-pH method.

Principle: The retention time (


) of an ionizable compound changes with pH. The sigmoidal shift in 

corresponds to the ionization state.

Protocol:

  • Buffer Prep: Prepare mobile phases at pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0 using phosphate/citrate buffers.

  • Injection: Inject sample at each pH level using an isocratic run (e.g., 40% ACN / 60% Buffer).

  • Calculation: Fit the retention factors (

    
    ) to the sigmoidal Boltzmann equation:
    
    
    
    

Quantitative Data Summary

PropertyValueSource/Method
Predicted pKa 4.36 ± 0.15 Comparative QSAR (Analog: 2,4-Dimethoxybenzoic acid)
Analog: p-Anisic Acid 4.47Experimental (Ref 1)
Analog: o-Anisic Acid 4.09Experimental (Ref 2)
Analog: 2-Ethoxybenzoic 4.21Experimental (Ref 3)
Intrinsic Solubility (LogS₀) ~ -3.5 (Est.)Calculated (pH < pKa)
LogD (pH 7.4) ~ 0.5 - 1.0Ionized form dominates at physiological pH

Implications for Drug Development

Solubility & Formulation
  • pH < 3.0: The compound exists as the free acid (HA). Solubility will be limited (likely < 100 µg/mL). Avoid acidic formulations unless using co-solvents (PEG400, Ethanol).

  • pH > 5.5: The compound is >90% ionized (

    
    ). Solubility increases dramatically (likely > 10 mg/mL).
    
  • Salt Selection: The pKa of 4.36 makes this compound suitable for salt formation with weak bases (e.g., Tromethamine) or strong bases (Sodium, Potassium). A Sodium salt is recommended for maximum aqueous solubility.

Extraction Strategy

To isolate this intermediate from a reaction mixture:

  • Acidify aqueous layer to pH 2.0 (well below pKa 4.36) -> Compound becomes neutral and partitions into organic phase (DCM or EtOAc).

  • Wash organic phase with brine.

  • Back-extract impurities by washing with mild buffer at pH 8.0 (Compound ionizes and moves to water? Caution : At pH 8, the product will move to water. Do not use basic wash if you want to keep product in organic).

    • Correction: To remove neutral impurities, extract product into water at pH 9.0, wash organic layer, then re-acidify aqueous layer to pH 2.0 to precipitate product.

Experimental Workflow Diagram

Workflow Start Start: 5mg Sample SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 0.5mM? SolubilityCheck->Decision MethodA Method A: Potentiometric Titration (Water/MeOH) Decision->MethodA Yes MethodB Method B: LC-pH Profiling (HPLC) Decision->MethodB No Analysis Data Analysis (Hyperquad or Sigmoidal Fit) MethodA->Analysis MethodB->Analysis Result Determination: pKa = 4.36 ± 0.1 Analysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7478, 4-Methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67252, 2-Ethoxybenzoic acid. Retrieved from [Link]

  • Cheméo (2025). Benzoic acid, 2,4-dimethoxy- Physical Properties. Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

Sources

The Cyclopropylmethoxy Group in Benzoic Acid Derivatives: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylmethoxy group, a key structural motif in contemporary medicinal chemistry, imparts a unique combination of steric and electronic properties to pharmacologically active molecules. When appended to a benzoic acid scaffold, this moiety significantly influences the parent molecule's metabolic stability, conformational rigidity, and receptor-binding interactions. This in-depth technical guide provides a comprehensive analysis of the reactivity of the cyclopropylmethoxy group in the context of benzoic acid derivatives. We will explore its synthesis, stability under various chemical environments, and the mechanistic intricacies of its cleavage. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical, field-proven protocols.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring is a highly sought-after component in modern drug discovery. Its rigid, three-membered ring structure offers several advantages over more flexible alkyl chains. The C-H bonds of a cyclopropyl group are shorter and stronger than those in standard aliphatic systems, and the C-C bonds possess enhanced p-character.[1] These features contribute to increased metabolic stability by making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Furthermore, the cyclopropyl group can act as a "conformational clamp," restricting the rotation of adjacent bonds and locking the molecule into a more bioactive conformation. This pre-organization can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding. The cyclopropyl group is often used as a bioisostere for a gem-dimethyl group or a vinyl group, offering a unique spatial and electronic profile.

When incorporated as a cyclopropylmethoxy group on a benzoic acid derivative, these benefits are conferred upon the molecule, often leading to an improved pharmacokinetic and pharmacodynamic profile.

Synthesis of Cyclopropylmethoxy Benzoic Acid Derivatives

The most common and efficient method for the synthesis of cyclopropylmethoxy-substituted benzoic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of a hydroxybenzoic acid derivative attacks an activated cyclopropylmethyl species, typically cyclopropylmethyl bromide.

Preparation of the Key Reagent: Cyclopropylmethyl Bromide

A reliable method for the synthesis of cyclopropylmethyl bromide from cyclopropylmethanol involves the use of phosphorus tribromide in N,N-dimethylformamide (DMF).[4]

Experimental Protocol: Synthesis of Cyclopropylmethyl Bromide [4]

  • In a four-neck flask equipped with a reflux condenser, thermometer, magnetic stirrer, and dropping funnel, place 95.5 g of N,N-dimethylformamide (DMF).

  • Cool the flask to an internal temperature of 0-5°C using an ice bath.

  • Slowly add 20.0 g of phosphorus tribromide (PBr₃) dropwise to the stirred DMF, ensuring the temperature is maintained between 0-5°C.

  • After the addition of PBr₃ is complete, cool the reaction mixture to -10°C.

  • Slowly add 8.0 g of cyclopropylmethanol dropwise to the reaction mixture, maintaining the temperature below -10°C.

  • After the addition of cyclopropylmethanol is complete, allow the reaction to age for 40 hours at -10°C.

  • Upon completion, the reaction mixture is quenched by the slow addition of water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and the final product, (bromomethyl)cyclopropane, is obtained by vacuum distillation.

Diagram: Synthesis of Cyclopropylmethyl Bromide

G cluster_reactants Reactants cluster_products Products Cyclopropylmethanol Cyclopropylmethanol reaction_center Reaction -10°C, 40h Cyclopropylmethanol->reaction_center PBr3 PBr₃ PBr3->reaction_center DMF DMF (solvent) DMF->reaction_center CPMBr Cyclopropylmethyl Bromide reaction_center->CPMBr

Caption: Synthesis of Cyclopropylmethyl Bromide.

Williamson Ether Synthesis of 4-(Cyclopropylmethoxy)benzoic Acid

The following protocol outlines the synthesis of 4-(cyclopropylmethoxy)benzoic acid from 4-hydroxybenzoic acid and the previously synthesized cyclopropylmethyl bromide.

Experimental Protocol: Synthesis of 4-(Cyclopropylmethoxy)benzoic Acid

  • To a solution of 4-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add cyclopropylmethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Reagents and Conditions for Williamson Ether Synthesis

ReagentMolar Equiv.Purpose
4-Hydroxybenzoic Acid1.0Starting Material
Cyclopropylmethyl Bromide1.2Alkylating Agent
Potassium Carbonate2.0Base
DMF-Solvent

Chemical Reactivity and Stability of the Cyclopropylmethoxy Group

The cyclopropylmethoxy group is generally considered a stable ether linkage, resistant to many common reaction conditions. However, its cleavage can be effected under specific, often harsh, acidic conditions. The stability of the cyclopropylmethyl cation plays a crucial role in the mechanism of this cleavage.

Stability Under Acidic and Basic Conditions

The ether linkage of the cyclopropylmethoxy group is stable to a wide range of basic conditions. Hydrolysis of the ester group in a cyclopropylmethoxy benzoic acid ester, for example, can be readily achieved using aqueous sodium hydroxide without cleavage of the ether.

Under acidic conditions, the stability is more nuanced. While generally stable to mild acids, strong acids, particularly Lewis acids like boron tribromide (BBr₃) and strong protic acids like HBr and HI, can cleave the ether bond. The rate and mechanism of this cleavage are dependent on the specific acid, its concentration, and the reaction temperature.

Mechanism of Acid-Catalyzed Cleavage

The acid-catalyzed cleavage of a cyclopropylmethyl aryl ether can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate.

Diagram: General Mechanism of Acid-Catalyzed Ether Cleavage

G Ether R-O-R' ProtonatedEther R-O⁺(H)-R' Ether->ProtonatedEther + H⁺ SN2_TS [X⁻---R'---O⁺(H)-R]‡ ProtonatedEther->SN2_TS + X⁻ (Sₙ2) SN1_intermediate R-OH + R'⁺ ProtonatedEther->SN1_intermediate (Sₙ1) Alcohol R-OH Carbocation R'⁺ AlkylHalide R'-X Carbocation->AlkylHalide + X⁻ SN2_TS->Alcohol SN2_TS->AlkylHalide SN1_intermediate->Alcohol

Caption: Sₙ1 and Sₙ2 pathways for ether cleavage.

Due to the exceptional stability of the cyclopropylmethyl carbocation, the Sₙ1 pathway is particularly relevant for the cleavage of cyclopropylmethoxy ethers. The cyclopropyl group stabilizes an adjacent positive charge through a phenomenon often described as "bent bond" resonance, where the sigma electrons of the strained ring can delocalize into the empty p-orbital of the carbocation. This stabilization can be even more significant than that provided by a phenyl group.

The cleavage with a strong Lewis acid like BBr₃ follows a slightly different, yet related, mechanism. The reaction is initiated by the formation of an ether-BBr₃ adduct. For most primary alkyl ethers, the cleavage is thought to proceed through a bimolecular pathway where a second ether-BBr₃ adduct acts as a bromide donor.

Diagram: BBr₃-Mediated Cleavage of an Aryl Cyclopropylmethyl Ether

G Reactants Ar-O-CH₂-cPr + BBr₃ Adduct Ar-O⁺(BBr₃)-CH₂-cPr Reactants->Adduct Cleavage Cleavage Adduct->Cleavage Products Ar-O-BBr₂ + Br-CH₂-cPr Cleavage->Products Hydrolysis Hydrolysis Products->Hydrolysis FinalProducts Ar-OH + HO-CH₂-cPr Hydrolysis->FinalProducts

Caption: BBr₃-mediated cleavage workflow.

Experimental Protocol for the Cleavage of the Cyclopropylmethoxy Group

The following protocol is a representative procedure for the cleavage of a cyclopropylmethoxy group from a benzoic acid derivative using boron tribromide.

Experimental Protocol: BBr₃ Cleavage of 4-(Cyclopropylmethoxy)benzoic Acid

  • To a dry, inert-atmosphere flask, add 4-(cyclopropylmethoxy)benzoic acid (1.0 eq).

  • Dissolve the starting material in a dry, aprotic solvent such as dichloromethane (DCM).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (3.0-4.0 eq) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and slowly quench with methanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 4-hydroxybenzoic acid, can be purified by column chromatography or recrystallization.

Table 2: Reagents and Conditions for BBr₃ Cleavage

ReagentMolar Equiv.Purpose
4-(Cyclopropylmethoxy)benzoic Acid1.0Starting Material
Boron Tribromide (BBr₃)3.0-4.0Cleavage Reagent
Dichloromethane (DCM)-Solvent

Metabolic Considerations of the Cyclopropylmethoxy Group

The inclusion of a cyclopropyl group is a well-established strategy to enhance metabolic stability.[5] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to CYP-mediated oxidation.[2] While the ether linkage itself can be a site of metabolic O-dealkylation, the presence of the cyclopropyl group can influence the overall metabolic profile of the molecule.

However, it is important to note that the cyclopropyl ring is not metabolically inert. In some cases, it can undergo NADPH-dependent oxidation to form hydroxylated metabolites or even undergo ring-opening to form reactive intermediates that can conjugate with glutathione (GSH).[2][6] The specific metabolic fate of a cyclopropylmethoxy-containing benzoic acid derivative will depend on the overall structure of the molecule and the specific CYP enzymes involved in its metabolism. Therefore, a thorough metabolic profiling of any new chemical entity containing this moiety is essential during the drug development process.

Analytical Characterization

The synthesis and reactivity of cyclopropylmethoxy benzoic acid derivatives should be monitored and the products characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic signals for the cyclopropylmethyl group (multiplets in the 0.2-1.2 ppm region for the cyclopropyl protons and a doublet around 3.8-4.0 ppm for the methylene protons in ¹H NMR) are readily identifiable.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds and to analyze fragmentation patterns, which can provide further structural information.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to monitor reaction progress and assess the purity of the products.

Conclusion

The cyclopropylmethoxy group is a valuable structural component in the design of benzoic acid derivatives for pharmaceutical applications. Its synthesis via the Williamson ether synthesis is straightforward, and the group exhibits considerable stability under a variety of conditions. However, its deliberate cleavage can be achieved using strong Lewis or protic acids, a reaction whose mechanism is influenced by the remarkable stability of the cyclopropylmethyl carbocation. A thorough understanding of the reactivity and metabolic profile of the cyclopropylmethoxy group is paramount for its effective application in drug design and development. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this important functional group.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020, August 26). (URL: [Link])

  • Williamson Ether Synthesis - Utah Tech University. (URL: [Link])

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). (URL: [Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). (URL: [Link])

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC. (2015, October 23). (URL: [Link])

  • BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism - Universidade da Beira Interior. (URL: [Link])

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). (URL: [Link])

  • US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google P
  • Trimethylsilyl Iodide (TMSI) - Wordpress. (URL: [Link])

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). (URL: [Link])

  • Synthesis and Cleavage of Ethers - Longdom Publishing. (2022, November 16). (URL: [Link])

  • CB-LSOP-BBr3.docx - The Brückner Research Group. (URL: [Link])

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC. (2023, May 10). (URL: [Link])

  • Thermal Rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and Selanes | The Journal of Organic Chemistry - ACS Publications. (2007, December 23). (URL: [Link])

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2025, October 16). (URL: [Link])

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed. (2018, December 15). (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

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Methodological & Application

Application Note: Advanced Alkylation Protocols for 2-Hydroxy-4-methoxybenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-fidelity protocols for the regioselective alkylation of 2,4-dihydroxybenzoic acid (


-resorcylic acid) to synthesize 2-hydroxy-4-methoxybenzoic acid  (also known as 4-methoxysalicylic acid or 4-MSK).

This transformation is a critical step in the manufacturing of pharmaceutical intermediates and cosmetic active ingredients (e.g., skin brightening agents).[1] The core challenge lies in differentiating between the two phenolic hydroxyl groups. This guide provides three distinct methodologies ranging from classical industrial approaches to modern green chemistry, grounded in the mechanistic exploitation of intramolecular hydrogen bonding (IMHB).

Mechanistic Foundation: The Selectivity Challenge

The starting material, 2,4-dihydroxybenzoic acid, possesses three nucleophilic sites: the carboxylate and two phenoxides. Successful synthesis relies on the Intramolecular Hydrogen Bond (IMHB) effect.

  • The 2-OH Position: Forms a stable 6-membered hydrogen-bonded ring with the carbonyl oxygen of the carboxyl (or ester) group. This "locks" the proton, significantly increasing the pKa and reducing nucleophilicity.

  • The 4-OH Position: Sterically accessible and electronically distinct. Under controlled basic conditions, the 4-OH is deprotonated preferentially or reacts faster due to the lack of H-bond stabilization.

Visualization: Selectivity Mechanism

The following diagram illustrates the thermodynamic protection of the 2-position.

IMHB_Selectivity cluster_mech Selectivity Logic Start 2,4-Dihydroxybenzoic Acid (or Ester) IMHB_State IMHB Protected State (2-OH locked) Start->IMHB_State Equilibrium Reaction Alkylation Event (Electrophile Attack) IMHB_State->Reaction Base (K2CO3/NaOH) Product 2-Hydroxy-4-methoxy Derivative Reaction->Product Selective Methylation at 4-Position

Caption: Figure 1. The intramolecular hydrogen bond (IMHB) reduces the nucleophilicity of the 2-OH, directing alkylation to the 4-OH.

Strategic Protocol Selection

Select the protocol that matches your scale and regulatory requirements.

FeatureProtocol A: Direct AlkylationProtocol B: Ester IntermediateProtocol C: Green Chemistry
Reagent Dimethyl Sulfate (DMS)Methyl Iodide (MeI) or DMSDimethyl Carbonate (DMC)
Intermediate None (Direct to Acid)Methyl EsterMethyl Ester
Selectivity Moderate (Requires strict pH control)High (Ester enhances IMHB)High
Safety Profile High Hazard (DMS is highly toxic)Moderate/High (MeI is neurotoxic)Excellent (DMC is non-toxic)
Typical Scale Industrial / Kilo-labResearch / Gram-scaleSustainable Manufacturing

Protocol A: Direct Regioselective Alkylation (Industrial Standard)

Target: Direct synthesis of the acid without ester isolation.

Principle: By using a precise stoichiometry of base, the carboxyl group and the 4-OH are deprotonated, while the 2-OH remains protonated due to the IMHB. The carboxylate is less nucleophilic than the phenoxide, favoring ether formation at the 4-position.

Reagents
  • 2,4-Dihydroxybenzoic acid (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.1 - 2.5 eq)

  • Dimethyl Sulfate (DMS) (1.0 - 1.1 eq) [DANGER: Carcinogen]

  • Solvent: Water (controlled pH)[2]

Step-by-Step Methodology
  • Dissolution: In a jacketed reactor, dissolve 2,4-dihydroxybenzoic acid (100 g, 0.65 mol) in water (400 mL) containing NaOH (2.1 eq). Maintain temperature at 20°C.

    • Note: The solution will be slightly colored.

  • Controlled Addition: Cool the mixture to 10–15°C. Add Dimethyl Sulfate (1.05 eq) dropwise over 60 minutes.

    • Critical: Do not exceed 20°C to prevent hydrolysis of DMS or over-methylation.

  • Reaction: Stir at 20–25°C for 2–4 hours. Monitor pH; if it drops below 8, add small aliquots of NaOH to maintain basicity (facilitating the phenoxide formation).

  • Quenching: Heat to 80°C for 30 minutes to destroy unreacted DMS.

  • Acidification: Cool to 10°C and acidify with HCl (conc.) to pH 2.0. The product will precipitate.[3]

  • Purification: Filter the crude solid. Recrystallize from water/ethanol (90:10) to remove traces of 2,4-dimethoxybenzoic acid.

Protocol B: The "High-Fidelity" Route (Via Methyl Ester)

Target: High-purity synthesis for pharmaceutical standards.

Principle: Converting the carboxylic acid to an ester first strengthens the IMHB at the 2-position (ester carbonyls are excellent H-bond acceptors), maximizing regioselectivity during the subsequent alkylation.

Workflow Diagram

Ester_Route Step1 Step 1: Esterification (MeOH / H2SO4) Inter1 Intermediate: Methyl 2,4-dihydroxybenzoate Step1->Inter1 Step2 Step 2: Selective Alkylation (MeI / K2CO3 / Acetone) Inter1->Step2 IMHB Protection Active Inter2 Intermediate: Methyl 2-hydroxy-4-methoxybenzoate Step2->Inter2 Step3 Step 3: Saponification (NaOH / H2O) Inter2->Step3 Final Final Product: 2-Hydroxy-4-methoxybenzoic Acid Step3->Final

Caption: Figure 2. Three-step workflow ensuring maximum regioselectivity via ester intermediate.

Detailed Methodology
Step 1: Esterification[4]
  • Reflux 2,4-dihydroxybenzoic acid in Methanol (10 vol) with catalytic

    
     (0.1 eq) for 8 hours.
    
  • Concentrate and precipitate with cold water. Yields Methyl 2,4-dihydroxybenzoate .[5]

Step 2: Selective Alkylation
  • Setup: Charge Methyl 2,4-dihydroxybenzoate (10 g, 59.5 mmol) and Acetone (100 mL) into a flask.

  • Base Addition: Add Potassium Carbonate (

    
    ) (8.2 g, 1.0 eq).
    
    • Why:

      
       is mild enough to deprotonate the 4-OH but leaves the H-bonded 2-OH intact.
      
  • Alkylation: Add Methyl Iodide (MeI) (4.1 mL, 1.1 eq) dropwise.

  • Reflux: Heat to reflux (56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter inorganic salts. Evaporate acetone. The residue is Methyl 2-hydroxy-4-methoxybenzoate .[1]

Step 3: Hydrolysis (Saponification)
  • Dissolve the ester from Step 2 in 10% NaOH (aq).

  • Heat to 60°C for 2 hours.

  • Acidify with HCl to precipitate the pure acid.

Protocol C: Green Chemistry (Dimethyl Carbonate)

Target: Sustainable synthesis avoiding toxic halides/sulfates.

Principle: Dimethyl Carbonate (DMC) acts as both solvent and methylating agent. It is non-toxic and biodegradable. The reaction typically requires a catalyst and higher temperatures.

Reagents
  • 2,4-Dihydroxybenzoic acid (or its methyl ester)[5]

  • Dimethyl Carbonate (DMC) (Excess, solvent)

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetrabutylammonium bromide (TBAB).

Methodology
  • Reactor: Use a stainless steel autoclave (pressure vessel) or high-pressure glass reactor.

  • Charge: Mix substrate (1.0 eq), DMC (10-15 eq), and DBU (0.1 eq).

  • Conditions: Heat to 140–160°C for 6 hours.

    • Note: At reflux (90°C), DMC acts primarily as a carboxymethylating agent. Methylation requires temperatures

      
       to generate the active methoxy species.
      
  • Workup: Distill off excess DMC (recyclable). The residue typically contains the Methyl ester-ether .

  • Hydrolysis: Perform saponification (as in Protocol B) to obtain the free acid.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Melting Point 155°C – 158°C (Acid form)Capillary
HPLC Purity > 98.5% (Area %)C18 Column, MeOH/Water (0.1% TFA)
1H NMR

3.82 (s, 3H, -OCH3) present
DMSO-d6
Regioselectivity Absence of 2-methoxy signalNMR/HPLC
Troubleshooting Guide
  • Issue: Over-methylation (Formation of 2,4-dimethoxybenzoic acid).

    • Cause: Reaction temperature too high or base too strong (e.g., using NaH instead of K2CO3).

    • Fix: Switch to Protocol B (Weak base). Lower temperature in Protocol A.

  • Issue: Low Yield in Protocol A.

    • Cause: Hydrolysis of DMS before reaction.

    • Fix: Ensure temperature is

      
       during DMS addition.
      
  • Issue: Product is pink/red.

    • Cause: Oxidation of unreacted resorcinol/phenolic impurities.

    • Fix: Recrystallize with a small amount of activated charcoal.

References

  • Synthesis of 4-methoxysalicylic acid potassium. (Patent CN101811976B).[2] Google Patents. Available at:

  • Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 2001. Available at: [Link]

  • Process for the preparation of β-resorcylic acid derivatives. (Patent US5171878A). Google Patents.

Sources

Application Note: Strategic Introduction of Cyclopropylmethyl Moieties in Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylmethyl (CPM) group is a privileged pharmacophore in modern drug design. Acting as a bioisostere for isobutyl or benzyl groups, it offers unique steric bulk and metabolic stability while preventing rapid oxidation at the


-position due to the strain of the cyclopropane ring. However, introducing this group into benzoic acid scaffolds presents a specific chemical challenge: the cyclopropylcarbinyl rearrangement .

This guide details the three primary vectors for introducing CPM groups—Oxygen (Ether), Nitrogen (Amine), and Carbon (Alkyl)—into benzoic acid derivatives. It prioritizes protocols that suppress the thermodynamic rearrangement of the cyclopropylmethyl cation to cyclobutyl or homoallyl systems.

Decision Matrix: Reagent Selection

The choice of reagent is dictated by the heteroatom linker on the benzoic acid core. The following decision tree outlines the optimal synthetic pathway.

ReagentSelection Start Target Linker O_Link Ether (O-Link) (e.g., 4-alkoxybenzoic acid) Start->O_Link N_Link Amine (N-Link) (e.g., 4-aminobenzoic acid) Start->N_Link C_Link Carbon (C-Link) (e.g., 4-alkylbenzoic acid) Start->C_Link Reagent_O (Bromomethyl)cyclopropane + K2CO3 (Williamson) O_Link->Reagent_O Reagent_N Cyclopropanecarbaldehyde + NaBH(OAc)3 (Reductive Amination) N_Link->Reagent_N Reagent_C (Cyclopropylmethyl)zinc bromide (Negishi Coupling) C_Link->Reagent_C Risk_O Risk: Cation Rearrangement Control: Polar Aprotic / <80°C Reagent_O->Risk_O Risk_N Risk: Over-alkylation Control: Stoichiometry Reagent_N->Risk_N Risk_C Risk: Radical Ring Opening Control: Zn Reagent Stability Reagent_C->Risk_C

Figure 1: Strategic selection of reagents based on the target linker atom, highlighting critical risks for each pathway.

Protocol A: O-Alkylation (Ether Formation)

The most common application is synthesizing 4-(cyclopropylmethoxy)benzoic acid derivatives. Direct alkylation of the carboxylic acid is inefficient; the standard protocol involves alkylating the hydroxy-ester followed by hydrolysis.

The Challenge: The "Dancing" Cation

The cyclopropylmethyl cation is exceptionally stable due to


-conjugation but exists in equilibrium with cyclobutyl and homoallyl cations.
  • Avoid: Strong Lewis acids or protic acids (SN1 conditions).

  • Adopt: SN2 conditions (Basic, Polar Aprotic).

Reagents
  • Substrate: Methyl 4-hydroxybenzoate

  • Electrophile: (Bromomethyl)cyclopropane (CPM-Br)

  • Base: Potassium Carbonate (K₂CO₃) - milled/powdered

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (for lower temp)

  • Catalyst (Optional): Potassium Iodide (KI) - Finkelstein acceleration

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-hydroxybenzoate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add K₂CO₃ (2.5 equiv). Stir at room temperature for 15 minutes to ensure phenol deprotonation. The solution may turn yellow/orange.

  • Addition: Add (Bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe.

    • Note: If using the chloride analog, add 0.1 equiv of KI to generate the more reactive iodide in situ.

  • Reaction: Heat the mixture to 60–70°C .

    • Critical Control: Do NOT exceed 80°C. Higher temperatures increase the rate of ring expansion to cyclobutane byproducts.

  • Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice water (5x reaction volume). The product usually precipitates as a white solid. Filter and wash with water.[1] If oil forms, extract with Ethyl Acetate.[2]

  • Hydrolysis (To Acid): Dissolve the ester in MeOH/THF (1:1). Add LiOH (2M aq, 3 equiv). Stir at 50°C for 2 hours. Acidify with 1M HCl to precipitate the final benzoic acid.

Data Summary: O-Alkylation
ParameterSpecificationReason
Temperature 60–70°CBalance between SN2 rate and rearrangement risk.
Base K₂CO₃ or Cs₂CO₃Weak enough to avoid side reactions; Cs₂CO₃ is faster (solubility).
Solvent DMFHigh dielectric constant promotes SN2 transition state.
Yield 85–95%High efficiency if moisture is excluded.

Protocol B: N-Alkylation (Reductive Amination)[3]

For N-cyclopropylmethyl derivatives (e.g., 4-((cyclopropylmethyl)amino)benzoic acid), direct alkylation with halides often leads to over-alkylation (quaternary salts). Reductive amination is the superior, self-limiting approach.

Reagents
  • Substrate: Methyl 4-aminobenzoate[1]

  • Carbonyl Source: Cyclopropanecarbaldehyde

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Methodology
  • Imine Formation: In a dry flask, combine Methyl 4-aminobenzoate (1.0 equiv) and Cyclopropanecarbaldehyde (1.1 equiv) in DCE (0.2 M).

  • Activation: Add Acetic Acid (1.0–2.0 equiv). Stir at room temperature for 30–60 minutes.

    • Mechanism:[3][4][5][6][7] Acid promotes the formation of the iminium ion intermediate.[8]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

    • Why STAB? Sodium triacetoxyborohydride is mild and will reduce the imine/iminium species but is slow to reduce the aldehyde itself, preventing side reactions.

  • Reaction: Stir at room temperature for 2–4 hours under Nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Advanced Topic: C-Alkylation via Negishi Coupling

Forming a C-C bond between the benzoic ring and the CPM group is the most difficult transformation due to the instability of cyclopropylmethyl organometallics.

  • Avoid: Grignard reagents (CPM-MgBr). They undergo rapid radical rearrangement to the 3-butenyl (homoallyl) Grignard.

  • Adopt: Negishi Coupling using Organozinc reagents.

Pathway

Aryl Halide + Organozinc


 Product 
  • Zinc Reagent Prep: (Cyclopropylmethyl)zinc bromide is prepared from (bromomethyl)cyclopropane and Zinc dust (activated with TMSCl) in THF. This reagent is kinetically stable against rearrangement at room temperature.

  • Coupling:

    • Substrate: Methyl 4-bromobenzoate.

    • Catalyst: Pd(P(t-Bu)₃)₂ or Pd(dppf)Cl₂ (1–3 mol%).

    • Conditions: THF, 60°C.

    • Result: High fidelity retention of the cyclopropane ring.

Troubleshooting & Quality Control

When analyzing the final product (NMR/HPLC), look for the "Rearrangement Triad."

Rearrangement Cation Cyclopropylmethyl Cation (Intermediate) Target Target: Cyclopropylmethyl (Doublet ~3.8 ppm H-NMR) Cation->Target Kinetic Trap (Nucleophile) Impurity1 Impurity A: Cyclobutyl (Ring Expansion) Cation->Impurity1 Thermodynamic Rearrangement Impurity2 Impurity B: Homoallyl (Ring Opening) Cation->Impurity2 Acid Catalysis

Figure 2: The competitive landscape of the cyclopropylmethyl cation. Impurities A and B are diagnostic of improper temperature control or acidic conditions.

QC Checklist
  • H-NMR Check: The methylene doublet of the CPM group typically appears at

    
     3.8–3.9 ppm .
    
    • If you see a multiplet at

      
       4.0–4.5 ppm, suspect Cyclobutyl .
      
    • If you see vinylic protons (

      
       5.0–6.0 ppm), suspect Homoallyl  (ring open).
      
  • Residual Solvent: DMF is difficult to remove. Wash the ether extract copiously with water or LiCl solution.

References

  • Royal Society of Chemistry. (2015). A Practical Catalytic Reductive Amination of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (2011). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.[9] Retrieved from

  • Han, C., & Buchwald, S. L. (2009).[10] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Carbocation Rearrangement Reactions – Alkyl Shifts. Retrieved from [Link]

Sources

Hydrolysis of methyl 2-(cyclopropylmethoxy)-4-methoxybenzoate to acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

This technical guide details the optimized protocol for the saponification of methyl 2-(cyclopropylmethoxy)-4-methoxybenzoate (1) to its corresponding carboxylic acid, 2-(cyclopropylmethoxy)-4-methoxybenzoic acid (2) .[1]

This transformation is a critical step in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory pharmacophores.[1] While ester hydrolysis is a fundamental organic transformation, this specific substrate presents unique challenges due to the ortho-substitution (steric hindrance) and the cyclopropylmethyl ether moiety (acid-sensitivity during workup).[1]

Strategic Imperatives:

  • Selectivity: The cyclopropyl ring is prone to ring-opening under strong acidic conditions.[1] The protocol must prioritize basic hydrolysis followed by a controlled acidic workup.

  • Solubility: The lipophilic nature of the starting ester requires a solvent system that accommodates both the organic substrate and the inorganic base.

  • Scalability: The chosen method utilizes Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a mixed solvent system, avoiding exotic reagents to ensure cost-effectiveness at scale.

Mechanistic Insight & Reaction Design

The reaction proceeds via a standard B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1]

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon of the ester.[2][3] Note: The substituent at the 2-position (ortho-cyclopropylmethoxy) creates steric bulk, potentially increasing the energy barrier for this attack compared to para-substituted isomers.[1] Elevated temperature or higher solvent polarity may be required.[1]
    
  • Tetrahedral Intermediate: Formation of the transient tetrahedral intermediate.

  • Elimination: Collapse of the intermediate expels the methoxide leaving group (

    
    ), forming the carboxylic acid.
    
  • Deprotonation (Driving Force): The generated methoxide immediately deprotonates the carboxylic acid to form the carboxylate salt. This irreversible step drives the equilibrium forward.[4]

Visualizing the Reaction Pathway

ReactionMechanism cluster_conditions Critical Control Points Substrate Methyl 2-(cyclopropylmethoxy)- 4-methoxybenzoate Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral + LiOH / THF / H2O (Nucleophilic Attack) Salt Carboxylate Salt (R-COO- Li+) Tetrahedral->Salt - MeOH (Elimination) Product 2-(cyclopropylmethoxy)- 4-methoxybenzoic acid Salt->Product + HCl (pH 3-4) (Controlled Workup)

Figure 1: Mechanistic pathway highlighting the critical transition from lipophilic ester to hydrophilic salt, and finally to the precipitated acid.

Experimental Protocols

Two protocols are provided.[4][5][6][7][8][9][10] Protocol A is the "Gold Standard" for laboratory scale (mg to g) due to its mildness and high yield. Protocol B is a cost-optimized alternative for larger scales.[1]

Protocol A: Lithium Hydroxide (LiOH) in THF/Water (Recommended)

Best for: High yields, mild conditions, and substrates with solubility issues.

Reagents & Materials:

  • Methyl 2-(cyclopropylmethoxy)-4-methoxybenzoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Tetrahydrofuran (THF) (Grade: HPLC or ACS)

  • Deionized Water[1]

  • 1N Hydrochloric Acid (HCl)[4]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF.

    • Concentration Target: 0.1 M to 0.2 M.

    • Why THF? It excellently solubilizes the lipophilic ether-ester while remaining miscible with water.[1]

  • Base Addition: Prepare a solution of

    
     (3.0 equiv) in Water. The volume of water should be 1/3 to 1/2 the volume of THF used.
    
    • Addition: Add the aqueous base solution dropwise to the stirring THF solution.

    • Observation: The mixture may turn slightly cloudy initially but should clarify upon heating.

  • Reaction: Heat the mixture to 50°C (internal temperature). Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC. The starting material spot (

      
      ) should disappear, and the baseline spot (salt) should appear.
      
  • Concentration (Critical): Once complete, remove the bulk of the THF under reduced pressure (Rotavap, 40°C bath).

    • Why? Removing organic solvent prevents the product from staying in solution during the acidification step, ensuring maximum precipitation.

  • Workup & Isolation:

    • Dilute the aqueous residue with a small amount of water if it is too viscous.

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4.

    • Caution: Do not overshoot to pH < 1. Strong acid can cleave the cyclopropyl ether over time [1].

  • Filtration: The product will precipitate as a white solid. Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
    ) to remove residual salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Protocol B: Sodium Hydroxide (NaOH) in Methanol/Water

Best for: Scale-up and cost reduction.[1]

  • Dissolve the ester in Methanol (0.5 M).

  • Add 2M NaOH (aq) (2.5 equiv).

  • Heat to reflux (approx. 65°C) for 2–4 hours. Note: Higher temp is needed as MeOH is less polar than the THF/Water mix, potentially slowing the reaction rate for ortho-substituted esters.

  • Evaporate Methanol.

  • Acidify with 2N HCl to pH 3–4.

  • Extract with Ethyl Acetate if precipitation is gummy (common with sodium salts). Dry over

    
    , filter, and concentrate.
    

Data Presentation & Process Parameters

Table 1: Process Parameter Ranges

ParameterOptimized ValueAcceptable RangeRationale
Stoichiometry (Base) 3.0 equiv2.0 – 5.0 equivExcess base ensures rapid kinetics despite steric hindrance.[1]
Solvent Ratio 3:1 (THF:Water)1:1 – 5:1Balances solubility of organic substrate and inorganic base.
Temperature 50°C25°C – 65°C25°C is too slow (sterics); >65°C risks ether cleavage.
Workup pH 3.52.0 – 4.5pH < 1 risks cyclopropyl ring opening [1].
Reaction Time 4 hours2 – 12 hoursDependent on temperature; monitor by HPLC.

Troubleshooting & Critical Control Points

Workflow Diagram: Isolation Logic

WorkupLogic Start Reaction Complete (THF/Water/LiOH) Evap Evaporate THF Start->Evap Acidify Acidify to pH 3-4 (with 1N HCl) Evap->Acidify CheckState Check Physical State Acidify->CheckState Solid Solid Precipitate Forms CheckState->Solid Ideal Oil Oily/Gummy Residue CheckState->Oil Common Issue Filter Filter & Wash (Cold Water) Solid->Filter Extract Extract w/ EtOAc Dry & Concentrate Oil->Extract

Figure 2: Decision tree for product isolation.[1] Direct filtration is preferred, but extraction is a valid backup for gummy precipitates.

Common Issues:
  • Starting Material Persists:

    • Cause: Steric hindrance at the 2-position is blocking the hydroxide attack.[1]

    • Fix: Increase temperature to 60°C or switch solvent to 1,4-Dioxane/Water (allows higher temp).[1]

  • Product Decomposition (New Impurity on TLC):

    • Cause: Acid-catalyzed ring opening of the cyclopropyl group during workup.[1]

    • Fix: Ensure pH does not drop below 2.0. Use Citric Acid (10% aq) instead of HCl for a gentler acidification [3].

  • Low Yield (Material stuck in mother liquor):

    • Cause: The acid product has some water solubility due to the ether oxygens.

    • Fix: Saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the organic acid.

References

  • BenchChem. Cyclopropyl Methyl Ether: Structure, Properties, and Stability. (General stability data for cyclopropyl ethers in acidic/basic media).

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification): Mechanism and Procedures.

  • National Institutes of Health (PMC). Synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate and related Roflumilast intermediates.[1] (Demonstrates analogous chemistry on regioisomers).

  • OperaChem. Saponification - Typical Procedures using LiOH and NaOH.

Sources

Scalable manufacturing process for 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS 1249221-05-3).[1] This molecule is a structural analog to key intermediates used in the production of phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast.

The synthesis addresses three critical process chemistry challenges:

  • Regioselectivity: Differentiating between the C2 and C4 phenolic hydroxyl groups on the starting material.

  • Steric Hindrance: Overcoming the intramolecular hydrogen bonding at the C2 position to effect efficient alkylation.

  • Oxidative Safety: Converting the aldehyde to the carboxylic acid without generating hazardous byproducts or over-oxidizing the ether linkages.

Retrosynthetic Strategy & Pathway

The most cost-effective and scalable route utilizes 2,4-dihydroxybenzaldehyde as the starting material.[1] The C4-hydroxyl is significantly more acidic and nucleophilic than the C2-hydroxyl, which is stabilized by an intramolecular hydrogen bond to the aldehyde carbonyl.[1] This electronic difference allows for highly selective alkylation without the need for protecting groups.

Reaction Scheme (Graphviz)

ReactionScheme SM 2,4-Dihydroxybenzaldehyde (Starting Material) INT1 Intermediate 1 2-Hydroxy-4-methoxybenzaldehyde SM->INT1 Step 1: DMS, K2CO3 Acetone, Reflux (Regioselective) INT2 Intermediate 2 2-(Cyclopropylmethoxy)- 4-methoxybenzaldehyde INT1->INT2 Step 2: CPMB, K2CO3 DMF, 70°C (Forcing Conditions) PROD Target Product 2-(Cyclopropylmethoxy)- 4-methoxybenzoic acid INT2->PROD Step 3: NaClO2, H2O2 NaH2PO4 (Pinnick Oxidation)

Figure 1: Three-stage linear synthesis exploiting the acidity difference between C2 and C4 hydroxyls.

Detailed Protocols

Stage 1: Regioselective Methylation

Objective: Selectively methylate the C4-OH while leaving the C2-OH intact. Rationale: The pKa of C4-OH (~8.0) is lower than C2-OH (~10.0) due to the latter's hydrogen bonding. Using a weak base (


) and controlling stoichiometry ensures selectivity.
  • Reagents:

    • 2,4-Dihydroxybenzaldehyde (1.0 eq)[1]

    • Dimethyl Sulfate (DMS) (1.05 eq)

    • Potassium Carbonate (

      
      ) (1.1 eq)
      
    • Solvent: Acetone (10 Vol)

Protocol:

  • Charge 2,4-dihydroxybenzaldehyde and acetone into a reactor equipped with a mechanical stirrer and reflux condenser.

  • Add granular anhydrous

    
    .
    
  • Heat the slurry to reflux (

    
    ) for 30 minutes to deprotonate the C4-OH.
    
  • Critical Step: Add DMS dropwise over 2 hours while maintaining reflux. Caution: DMS is highly toxic. Use closed-system addition.

  • Stir at reflux for an additional 4 hours. Monitor by HPLC (Target: < 2% SM).

  • Cool to

    
     and filter off inorganic salts.
    
  • Concentrate the filtrate to dryness.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove any bis-methylated impurity.

    • Expected Yield: 85-90%[1]

    • Appearance: Off-white crystalline solid.[1][2]

Stage 2: Introduction of Cyclopropyl Moiety

Objective: Alkylate the hindered C2-OH. Rationale: The C2-OH is hydrogen-bonded to the carbonyl. Breaking this bond requires a polar aprotic solvent (DMF) to solvate the cation and higher temperatures.

  • Reagents:

    • Int-1 (2-Hydroxy-4-methoxybenzaldehyde) (1.0 eq)[1][3]

    • (Bromomethyl)cyclopropane (CPMB) (1.2 eq)

    • Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) (1.5 eq)
      
    • Potassium Iodide (KI) (0.1 eq) - Catalyst[1]

    • Solvent: DMF (5 Vol) or NMP (Green alternative)

Protocol:

  • Charge Int-1,

    
    , KI, and DMF into the reactor.[1]
    
  • Heat to

    
    .
    
  • Add (Bromomethyl)cyclopropane dropwise over 1 hour.

  • Stir at

    
     for 8–12 hours.
    
    • Note: KI acts as a Finkelstein catalyst, converting the bromide to the more reactive iodide in situ.

  • Workup: Cool to

    
     and quench into ice water (20 Vol).
    
  • The product will precipitate.[3] Stir for 2 hours to granulate the solid.

  • Filter and wash the cake with water to remove residual DMF.

  • Dry in a vacuum oven at

    
    .
    
    • Expected Yield: 80-85%[1]

Stage 3: Pinnick Oxidation to Benzoic Acid

Objective: Oxidize the aldehyde to carboxylic acid without affecting the ether linkages. Rationale: Permanganate oxidations are messy (Mn waste). Pinnick oxidation (


) is mild, highly selective, and produces high-purity products.[1] Sulfamic acid is used as a scavenger for HOCl to prevent chlorination byproducts.
  • Reagents:

    • Int-2 (1.0 eq)[1]

    • Sodium Chlorite (

      
      , 80%) (1.5 eq)[1]
      
    • Sodium Dihydrogen Phosphate (

      
      ) (1.5 eq)
      
    • Sulfamic Acid (1.5 eq) - Chlorine Scavenger[1]

    • Solvent: Acetonitrile/Water (1:[4]1) or t-Butanol/Water[1]

Protocol:

  • Dissolve Int-2 in Acetonitrile/Water (1:1, 10 Vol).

  • Add

    
     and Sulfamic Acid. Cool the mixture to 
    
    
    
    .
  • Critical Step: Dissolve

    
     in water (3 Vol) and add dropwise, keeping internal temperature 
    
    
    
    .
    • Safety: Exothermic. Evolution of mild chlorine dioxide gas possible; ensure scrubber is active.

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench excess oxidant with Sodium Bisulfite (

    
    ) solution (10%).
    
  • Acidify to pH 2–3 with 1N HCl. The product will precipitate.[3]

  • Filter and wash with water.[5][6]

  • Final Purification: Recrystallize from Ethyl Acetate/Heptane.

Process Flow & Engineering Controls

The following diagram illustrates the unit operations and safety checkpoints for the scale-up.

ProcessFlow Reactor Glass-Lined Reactor (Alkylation) Quench Quench Tank (Water/Ice) Reactor->Quench Transfer Scrubber Caustic Scrubber (ClO2/DMS abatement) Reactor->Scrubber Vent (DMS vapors) Filter Centrifuge/Filter Quench->Filter Slurry Oxidizer Oxidation Reactor (Pinnick Conditions) Filter->Oxidizer Wet Cake Transfer Oxidizer->Filter Final Product Isolation Oxidizer->Scrubber Vent (ClO2)

Figure 2: Process flow diagram highlighting critical safety venting for DMS and Chlorine Dioxide.

Quality Control & Data Summary

Table 1: Critical Process Parameters (CPP) and Specifications

ParameterStage 1 (Methylation)Stage 2 (Cyclopropylation)Stage 3 (Oxidation)
Limiting Reagent 2,4-DihydroxybenzaldehydeInt-1Int-2
Temperature

(Reflux)


IPC Method HPLC (C18, ACN/Water)HPLCHPLC
IPC Limit SM < 2.0%SM < 1.0%Aldehyde < 0.5%
Key Impurity 2,4-DimethoxybenzaldehydeO- vs C-alkylation (rare)Chlorinated byproduct (if no scavenger)

Analytical Method (HPLC):

  • Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm)[1]

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
    
  • Detection: UV @ 254 nm.

References

  • National Institutes of Health (NIH). (2023). Roflumilast Compound Summary. PubChem.[7] Retrieved October 26, 2023, from [Link][1]

  • European Patent Office. (2009). Process for the preparation of Roflumilast (EP 1606261 B1). Retrieved October 26, 2023, from [Link][1]

Sources

Green chemistry approaches to synthesizing methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Approaches to Synthesizing Methoxybenzoic Acid Derivatives

Executive Summary

Methoxybenzoic acid derivatives (e.g., p-anisic acid, vanillic acid) are critical pharmacophores in drug discovery, serving as intermediates for NSAIDs, antiseptic agents, and flavoring compounds. Historically, their synthesis relied on O-methylation using hazardous alkylating agents like dimethyl sulfate (DMS) or methyl iodide (MeI)—both potent neurotoxins and carcinogens with poor atom economy.

This Application Note details two validated Green Chemistry protocols that eliminate these hazards:

  • Chemical Route: O-Methylation using Dimethyl Carbonate (DMC) , a non-toxic, biodegradable reagent that acts as both methylating agent and solvent.[1]

  • Electrochemical Route: Anodic oxidation of methoxytoluenes, utilizing electrons as the oxidant to bypass heavy metal waste (e.g., KMnO₄, CrO₃).

Method A: O-Methylation via Dimethyl Carbonate (DMC)[2][3]

The Principle

DMC is classified as a green reagent due to its low toxicity and biodegradability.[1] Unlike MeI (SN2 mechanism), DMC methylation at elevated temperatures (T > 90°C) proceeds via a BAl2 (Base-catalyzed Alkyl-cleavage) mechanism.

  • "Hard" vs. "Soft" Electrophile: At reflux (90°C), DMC acts as a carboxymethylating agent (forming carbonates). However, in the presence of a catalyst (Phase Transfer Catalyst or Ionic Liquid) and temperatures >120°C (or extended reflux), it acts as a methylating agent.

  • Atom Economy: The byproducts are methanol and CO₂, both benign.

Experimental Protocol: Synthesis of 4-Methoxybenzoic Acid

Note: DMC often methylates both the phenol and the carboxyl group, forming the methyl ester. This protocol includes an in-situ hydrolysis step to ensure the isolation of the free acid.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Dimethyl Carbonate (DMC) (10.0 eq - acts as solvent/reagent)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq - Phase Transfer Catalyst)

  • Sodium Hydroxide (NaOH) (2.5 eq, for hydrolysis)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser[2][3][4][5]

  • Oil bath (set to 100–110°C)

Step-by-Step Procedure:

  • Reaction Setup:

    • Charge the flask with 4-hydroxybenzoic acid (13.8 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and TBAB (1.6 g, 5 mmol).

    • Add DMC (90 g, ~100 mL).

    • Attach the reflux condenser.[3] Critical: Ensure the condenser coolant is circulating efficiently to prevent DMC loss (b.p. 90°C).

  • Methylation (The Green Step):

    • Heat the mixture to reflux (internal temp ~90–95°C).

    • Stir vigorously for 6–8 hours.

    • Self-Validation Check: Monitor CO₂ evolution (bubbling). The reaction is nearing completion when gas evolution ceases.

    • QC Point: Take a 50 µL aliquot, dilute in MeOH, and check via TLC (SiO₂, Hexane:EtOAc 7:3). You should see the disappearance of the starting phenol and the appearance of the methyl ester (Methyl 4-methoxybenzoate).

  • Solvent Recycling:

    • Switch the condenser to distillation mode.

    • Distill off the excess DMC (approx. 70–80% recovery). This recovered DMC is anhydrous and can be reused in subsequent batches.

  • Hydrolysis (Saponification):

    • To the residue (containing the ester and salts), add 100 mL of water and NaOH (10 g).

    • Heat to 80°C for 1 hour to hydrolyze the methyl ester back to the acid salt.

  • Isolation:

    • Cool the solution to room temperature.

    • Acidify slowly with HCl (6M) to pH 2. A thick white precipitate (4-methoxybenzoic acid) will form.

    • Filter the solid, wash with ice-cold water (2 x 50 mL).

    • Dry in a vacuum oven at 60°C.

Yield: 90–95% Purity: >98% (HPLC)

Mechanistic Pathway (DMC)

DMC_Mechanism Start 4-Hydroxybenzoic Acid (Substrate) Base K2CO3 + TBAB (Deprotonation) Start->Base Phenolate Phenolate Anion (Nucleophile) Base->Phenolate TS Transition State (BAl2 Mechanism) Phenolate->TS + DMC DMC Dimethyl Carbonate (Electrophile) DMC->TS Ester Methyl 4-methoxybenzoate (Intermediate) TS->Ester - CO2, - MeOH Hydrolysis NaOH / H2O (Saponification) Ester->Hydrolysis Product 4-Methoxybenzoic Acid (Final Product) Hydrolysis->Product

Figure 1: Mechanism of Base-Catalyzed O-Methylation using Dimethyl Carbonate followed by hydrolysis.

Method B: Electrochemical Oxidation[8]

The Principle

This method utilizes "Electrons as the Reagent." Instead of methylating a phenol, we oxidize the methyl group of p-methoxytoluene (p-methylanisole). This avoids the use of stoichiometric oxidants like Permanganate or Dichromate, which generate massive amounts of toxic sludge.

  • Anode: Graphite or Platinum (oxidation occurs here).

  • Cathode: Stainless steel or Nickel (hydrogen evolution).

  • Mediator: Ce(III)/Ce(IV) or direct oxidation. This protocol uses a Direct Oxidation approach on Graphite, which is more scalable and requires fewer additives.

Experimental Protocol: Anodic Oxidation of 4-Methoxytoluene

Reagents:

  • 4-Methoxytoluene (Substrate)

  • Acetic Acid/Water (Solvent system to solubilize the organic substrate)

  • Sulfuric Acid (H₂SO₄) (Electrolyte)

Equipment:

  • Undivided Electrochemical Cell (Beaker type)

  • Anode: Graphite plate (High surface area)

  • Cathode: Stainless Steel plate

  • DC Power Supply

Step-by-Step Procedure:

  • Electrolyte Preparation:

    • Prepare a solution of Acetic Acid:Water (80:20 v/v) containing 0.1 M H₂SO₄.

    • Dissolve 4-methoxytoluene (12.2 g, 100 mmol) in 150 mL of this electrolyte.

  • Electrolysis:

    • Immerse the electrodes (ensure they do not touch; ~1 cm gap).

    • Apply a Constant Current (Galvanostatic mode). Target current density: 50 mA/cm² .

    • Maintain temperature at 60°C (oxidation of the methyl group has a high activation energy).

    • Pass 6–8 F/mol of charge (theoretical is 4 F/mol, but overpotential requires excess).

  • Monitoring:

    • Self-Validation: Monitor voltage. A sharp rise in voltage often indicates electrode passivation (fouling). If this occurs, reverse polarity for 30 seconds to clean the electrode.

  • Workup:

    • Evaporate the Acetic Acid under reduced pressure.

    • Basify the aqueous residue with NaOH (pH > 10) to dissolve the acid product as the sodium salt. Unreacted toluene will remain an oil.

    • Extract with Ethyl Acetate to remove unreacted starting material (recycle this).

    • Acidify the aqueous layer with HCl to precipitate 4-methoxybenzoic acid.[3]

Yield: 70–80% Green Metric: High Energy Efficiency, Zero Heavy Metal Waste.

Electrochemical Workflow

Electro_Workflow Substrate 4-Methoxytoluene (in AcOH/H2O) Cell Electrochemical Cell (Graphite Anode / SS Cathode) Substrate->Cell Oxidation Anodic Oxidation (- 4e-, - 4H+) Cell->Oxidation Current (50 mA/cm2) Intermediates Alcohol -> Aldehyde Oxidation->Intermediates Workup Basify & Extract (Remove unreacted organic) Intermediates->Workup Precipitation Acidify (HCl) Precipitate Product Workup->Precipitation Final 4-Methoxybenzoic Acid Precipitation->Final

Figure 2: Workflow for the electrochemical synthesis of 4-methoxybenzoic acid.

Comparative Analysis: Traditional vs. Green

FeatureTraditional (DMS/MeI)Green Method A (DMC)Green Method B (Electro)
Reagent Toxicity High (Carcinogenic, Neurotoxic)Low (Biodegradable)None (Electrons)
Atom Economy Poor (Stoichiometric sulfate/iodide waste)High (Methanol/CO₂ byproducts)Very High
Safety Requires special handling/neutralizationStandard lab safetyElectrical safety only
Scalability Difficult (Waste disposal costs)Excellent (Recyclable solvent)Excellent (Continuous flow potential)
Selectivity High O-methylationTunable (T/Catalyst dependent)Moderate (Requires optimization)

References

  • Tundo, P., & Selva, M. (2002).[1] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Selva, M., & Perosa, A. (2008).[1] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[1] Green Chemistry, 10(4), 457-464.

  • Frontier, A. J., et al. (2013). Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids.[6] The Journal of Organic Chemistry, 78(22), 11606-11611.

  • BenchChem. (2025).[3] Synthesis of 4-Methoxybenzoic Acid from p-Cresol Methyl Ether. BenchChem Application Notes.

  • Comninellis, C., et al. (2010). Electrochemical oxidation of organic wastes.[7] Journal of Applied Electrochemistry. (Contextual grounding for electrochemical oxidation principles).

Sources

Selective Catalytic Hydrogenation of 2-(Cyclopropylmethoxy)-4-methoxybenzoic Acid: A Guide to Preserving Sensitive Functionalities

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid, a molecule featuring multiple functionalities with competing reactivities. The primary objective is the selective saturation of the aromatic ring to yield 2-(Cyclopropylmethoxy)-4-methoxycyclohexanecarboxylic acid while preserving the integrity of the methoxy and, most critically, the cyclopropylmethyl ether moieties. We will explore the inherent chemical challenges, including the lability of the strained cyclopropane ring and potential ether hydrogenolysis, and present a rationale for catalyst and condition selection. Detailed, field-tested protocols using rhodium- and platinum-based catalysts are provided, alongside troubleshooting advice and a discussion of potential side reactions.

Introduction and Strategic Overview

The catalytic hydrogenation of aromatic systems is a cornerstone of synthetic chemistry, particularly in the development of pharmaceutical intermediates where saturated carbocyclic scaffolds are desired. The target molecule, this compound (Structure 1 ), presents a unique and instructive challenge. The goal is to achieve complete reduction of the benzene ring to its cyclohexane analogue (2 ) without inducing cleavage of the two ether linkages or the strained cyclopropane ring.

The primary challenges are:

  • Arene Hydrogenation: Benzoic acids are notoriously difficult to hydrogenate due to the electron-withdrawing nature of the carboxyl group, which deactivates the ring, and potential catalyst poisoning by the acidic functionality.[1][2]

  • Cyclopropylmethyl Ether Stability: This group is highly susceptible to hydrogenolysis. The C-O ether bond can be cleaved, and the high ring strain of the cyclopropane ring (~27 kcal/mol) makes it prone to ring-opening under harsh reductive conditions.[3][4]

  • Anisole-type Ether Stability: The 4-methoxy group is also at risk of hydrogenolysis, which would yield a hydroxyl group or lead to complete deoxygenation.[5]

Achieving the desired transformation requires a carefully orchestrated approach, prioritizing catalysts and conditions known for high hydrogenation activity under mild conditions, thereby minimizing the competing hydrogenolysis pathways. This guide establishes a framework for navigating this complex reactivity landscape.

Analysis of Functional Group Reactivity

A successful hydrogenation strategy hinges on understanding the relative reactivity of each functional group within the molecule.

The Benzoic Acid Moiety

The hydrogenation of benzoic acid to cyclohexanecarboxylic acid is an industrially significant but challenging transformation.[1] The carboxyl group can adsorb strongly to the catalyst surface, potentially inhibiting the reaction, an effect often termed "catalyst poisoning".[2] Overcoming the resonance energy of the electron-deficient aromatic ring typically requires forcing conditions (high temperature and pressure) or highly active catalyst systems.[6] Fortunately, modern catalysts, particularly those based on rhodium (Rh) and iridium (Ir), have demonstrated remarkable activity under milder conditions.[7][8]

The Methoxy Group

The methoxy group attached to the aromatic ring (an anisole-type ether) can undergo several transformations during catalytic hydrogenation. The primary competing reaction is hydrogenolysis of the Caryl-O bond. Depending on the catalyst and conditions, this can lead to the formation of phenol derivatives or, through subsequent reduction, cyclohexane.[9] Rhodium catalysts have been noted to favor demethoxylation under certain conditions.[10] However, under the mild conditions required to preserve the more sensitive cyclopropylmethyl group, the methoxy group is expected to be relatively stable.

The Cyclopropylmethyl Ether Moiety: The Critical Challenge

This is the most fragile part of the molecule under hydrogenation conditions. Two primary hydrogenolysis pathways threaten its integrity:

  • Cyclopropane Ring-Opening: The high strain energy of the three-membered ring makes it susceptible to cleavage by hydrogen, typically yielding a mix of propane derivatives. This reaction is well-documented, especially with highly active hydrogenolysis catalysts like palladium (Pd).[3][4]

  • Ether C-O Bond Cleavage: The benzylic-like ether linkage (Ar-CH₂-O) is also a prime candidate for hydrogenolysis, which would result in the formation of toluene derivatives and cyclopropylmethanol.

Therefore, the selection of a catalyst with low intrinsic hydrogenolysis activity is paramount. While palladium is a workhorse for many reductions, its high propensity to catalyze hydrogenolysis makes it a poor choice for this substrate.[11] In contrast, catalysts based on rhodium and platinum are generally preferred for arene hydrogenation where preserving sensitive groups is necessary. Iridium-based catalysts have also shown promise in mediating reactions involving cyclopropane-containing molecules without inducing fragmentation.[12]

Catalyst and Condition Selection Rationale

Based on the reactivity analysis, the ideal catalyst should exhibit high activity for arene hydrogenation at low temperatures and pressures, while displaying minimal activity for C-O bond cleavage and cyclopropane ring-opening.

Catalyst Pros Cons Suitability for Topic
5% Rh/C Excellent activity for arene hydrogenation under mild conditions.[7] Lower inherent hydrogenolysis activity than Pd.Higher cost than Pd or Pt.Excellent. The top choice for maximizing selectivity towards the desired product.
PtO₂ (Adams') Very high activity for hydrogenating aromatic rings. Widely available and well-understood.[2]Can require acidic solvents (e.g., AcOH), which may not be ideal. Still possesses moderate hydrogenolysis activity.Good. A viable alternative to Rhodium, but requires careful monitoring for side products.
5% Pd/C Highly active, common, and cost-effective.Very high hydrogenolysis activity. High risk of cleaving the cyclopropylmethyl ether and opening the ring.[4][11]Poor. Not recommended for this transformation due to the high probability of side reactions.
5% Ru/C Effective for benzoic acid hydrogenation.[13]Often requires higher temperatures and pressures, increasing the risk of hydrogenolysis.Moderate. Less suitable than Rh or Pt due to the typically harsher conditions required.

Experimental Protocols & Methodologies

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate pressure-rated equipment (e.g., a Parr shaker or a similar hydrogenation apparatus). Proper personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Selective Arene Hydrogenation using Rhodium on Carbon (Recommended)

This protocol is designed for maximum selectivity, preserving the sensitive functional groups.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge Parr vessel with This compound and 5% Rh/C catalyst. B 2. Add solvent (e.g., Methanol). A->B C 3. Seal vessel. Purge with N₂, then with H₂ (3x cycles each). B->C D 4. Pressurize with H₂ (50-100 psi). C->D E 5. Heat to 30-50°C with vigorous stirring. D->E F 6. Monitor H₂ uptake. Reaction typically 12-24h. E->F G 7. Cool to RT. Vent H₂. Purge with N₂. F->G H 8. Filter reaction mixture through Celite® to remove catalyst. G->H I 9. Concentrate filtrate in vacuo. H->I J 10. Purify via crystallization or chromatography if needed. I->J

Caption: Workflow for selective hydrogenation using Rh/C.

Reagents and Equipment:

  • This compound (1 ) (1.0 g, 4.5 mmol)

  • 5% Rhodium on Carbon (5% Rh/C) (100 mg, 10 wt%)

  • Methanol (ACS grade, 25 mL)

  • Parr hydrogenation apparatus or similar pressure vessel with magnetic stirring and heating

  • Celite® or another filter aid

  • Standard laboratory glassware

Procedure:

  • To a clean, dry glass liner for the Parr apparatus, add this compound (1 ) and 5% Rh/C.

  • Add methanol and a magnetic stir bar.

  • Place the liner in the Parr vessel and seal the apparatus according to the manufacturer's instructions.

  • Purge the vessel by pressurizing with nitrogen (N₂) to 50 psi and then venting. Repeat this cycle three times.

  • Purge the vessel with hydrogen (H₂) by pressurizing to 50 psi and then venting. Repeat this cycle three times.

  • Pressurize the vessel to a final pressure of 80 psi with H₂.

  • Begin vigorous stirring and heat the vessel to 40°C.

  • Monitor the reaction by observing the pressure drop from the H₂ tank. The reaction is typically complete within 16-24 hours.

  • Once H₂ uptake ceases, cool the vessel to room temperature.

  • Carefully vent the excess H₂ and purge the system with N₂ three times.

  • Open the vessel and carefully remove the liner.

  • Dilute the reaction mixture with an additional 25 mL of methanol and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 15 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, 2-(Cyclopropylmethoxy)-4-methoxycyclohexanecarboxylic acid (2 ).

  • Analyze the crude product by ¹H NMR and LC-MS to determine conversion and purity. Purify by recrystallization or column chromatography if necessary.

Protocol 2: Alternative Hydrogenation using Platinum(IV) Oxide

This protocol uses a classic, highly active catalyst. It is faster but carries a slightly higher risk of hydrogenolysis.

Reagents and Equipment:

  • This compound (1 ) (1.0 g, 4.5 mmol)

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst) (50 mg, 5 wt%)

  • Glacial Acetic Acid (25 mL)

  • Parr hydrogenation apparatus

  • Celite®

Procedure:

  • To the Parr vessel liner, add this compound (1 ) and glacial acetic acid.

  • Carefully add the PtO₂ catalyst. The catalyst is pyrophoric when dry and saturated with hydrogen; handle with care.

  • Seal the apparatus and perform the N₂ and H₂ purge cycles as described in Protocol 1.

  • Pressurize the vessel to 60 psi with H₂.

  • Begin vigorous stirring at room temperature (20-25°C). An initial exotherm may be observed as the PtO₂ is reduced to active platinum black.

  • Monitor H₂ uptake. The reaction is often complete in 4-8 hours.

  • Perform the work-up as described in Protocol 1 (steps 9-12). Note that removal of acetic acid will require a high-vacuum rotary evaporator or azeotroping with a non-polar solvent like toluene.

  • Analyze the crude product carefully for the presence of hydrogenolysis byproducts.

Potential Side Reactions and Troubleshooting

The primary goal is to favor Pathway A while minimizing Pathways B, C, and D.

G Start Substrate (1) Target Target Product (2) (Cyclohexane) Start->Target Pathway A (Desired Hydrogenation) [Rh/C, mild conditions] SideB Side Product (B) (Ring-Opened) Start->SideB Pathway B (Cyclopropane Hydrogenolysis) [Pd/C or harsh conditions] SideC Side Product (C) (Demethoxylated) Start->SideC Pathway C (Methoxy Hydrogenolysis) SideD Side Product (D) (De-cyclopropylmethoxylated) Start->SideD Pathway D (Ether Hydrogenolysis)

Caption: Desired reaction pathway vs. potential side reactions.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls (no more H₂ uptake but starting material remains), the catalyst may be poisoned. Carefully filter the mixture and add a fresh portion of catalyst. Alternatively, slightly increase the temperature (e.g., to 50°C for Rh/C) or pressure (to 100 psi).

  • Detection of Side Products (By LC-MS or NMR):

    • Pathway B: Appearance of products with a higher mass corresponding to the addition of 4 H atoms (ring saturation + 2 from ring opening) and characteristic signals for a linear propyl or isopropyl group in the ¹H NMR. Solution: Decrease temperature and pressure. Ensure a low-hydrogenolysis catalyst like Rh/C is being used.

    • Pathways C & D: Appearance of products with lower molecular weights corresponding to the loss of CH₂ (-14 amu) or OCH₂-cyclopropyl (-71 amu). Solution: Use milder conditions. Avoid overly acidic solvents if possible. Ensure the reaction is not run for an unnecessarily long time after completion.

Conclusion

The selective hydrogenation of this compound is a tractable but delicate process that underscores the importance of rational catalyst selection. By understanding the competing reactivities of the aromatic ring and the sensitive ether functionalities, a successful protocol can be developed. The use of a 5% Rh/C catalyst under mild temperature (30-50°C) and moderate hydrogen pressure (50-100 psi) is strongly recommended to maximize the yield of the desired 2-(Cyclopropylmethoxy)-4-methoxycyclohexanecarboxylic acid while minimizing undesirable hydrogenolysis side reactions. Careful reaction monitoring and product analysis are critical to ensuring a selective and high-yielding transformation.

References

  • Nature Communications. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Available at: [Link][1][2][6][15]

  • Angewandte Chemie International Edition. (2022). Rhodium-Catalyzed Asymmetric Hydrogenation of All-Carbon Aromatic Rings. Available at: [Link][16]

  • PMC. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Available at: [Link][1][2]

  • PubMed. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. Available at: [Link][2]

  • ResearchGate. (n.d.). Hydrogenation mechanism for anisole depending on the particle size. Available at: [Link]

  • MDPI. (2023). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic mechanism and stability test a Comparison of the catalytic.... Available at: [Link]

  • ResearchGate. (n.d.). Reaction network for the conversion of anisole and hydrogen catalyzed.... Available at: [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link][13]

  • PMC. (n.d.). Total synthesis of natural products based on hydrogenation of aromatic rings. Available at: [Link][17]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Available at: [Link][11]

  • MDPI. (2025). Investigation on Pt-WO3 Catalytic Interface for the Hydrodeoxygenation of Anisole. Available at: [Link][5]

  • The University of Oklahoma. (n.d.). Bifunctional transalkylation and hydrodeoxygenation of anisole over a Pt/HBeta catalyst. Available at: [Link][9]

  • MDPI. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Available at: [Link][14]

  • Technion - Israel Institute of Technology. (2009). Rhodium/graphite-catalyzed hydrogenation of carbocyclic and heterocyclic aromatic compounds. Available at: [Link]

  • Oxford Academic. (n.d.). Direct Hydrogenation of Carboxylic Acids to Corresponding Aldehydes Catalyzed by Palladium Complexes in the Presence of Pivalic Anhydride. Available at: [Link]

  • PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Available at: [Link][7]

  • Google Patents. (n.d.). US5336810A - Hydrogenation of benzoic acid and catalyst suitable therefor.
  • RSC Publishing. (n.d.). Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design. Available at: [Link][8]

  • CERES Research Repository. (2025). Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. Available at: [Link]

  • Scilit. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Available at: [Link][3]

  • Ruhr-Universität Bochum. (n.d.). Carboxylic Acids in Catalysis. Available at: [Link]

  • PMC. (2023). Pd(II)-catalyzed carboxylation of aromatic C H bonds with CO2. Available at: [Link]

  • ACS Publications. (2007). Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Available at: [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester. Available at: [Link]

  • PMC. (n.d.). Diastereo- and Enantioselective Iridium Catalyzed Carbonyl (α-Cyclopropyl)allylation via Transfer Hydrogenation. Available at: [Link][12]

  • MDPI. (2021). Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols. Available at: [Link]

  • Organic Chemistry Portal. (2017). Regioselective Hydrogenolysis of Donor-Acceptor Cyclopropanes with Zn-AcOH Reductive System. Available at: [Link][4]

  • Organic Chemistry Portal. (n.d.). Hydrogenolysis of cyclopropanes. Available at: [Link]

  • CORE. (n.d.). Kinetics of Complex Reaction of Eugenol Hydrogenation to 2-Methoxy-4-Propylphenol in Pd/Y Catalyst. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Available at: [Link]

  • PMC. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Available at: [Link]

  • ChemRxiv. (n.d.). Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Available at: [Link]

  • ResearchGate. (n.d.). Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. Available at: [Link][10]

Sources

Application Note: High-Fidelity Synthesis of 2-(Cyclopropylmethoxy)-4-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the conversion of 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid to its corresponding acid chloride. This transformation is a critical step in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs).

The presence of the cyclopropylmethoxy group at the ortho position presents a dual challenge:

  • Steric Hindrance: The ortho-substituent impedes nucleophilic attack at the carbonyl carbon.

  • Acid Sensitivity: The cyclopropane ring is susceptible to acid-catalyzed ring opening (cleavage) under harsh conditions or prolonged exposure to strong mineral acids (HCl) at high temperatures.

Consequently, standard chlorination protocols (e.g., refluxing


) pose a risk of impurity formation. This guide prioritizes a Catalytic Vilsmeier-Haack  approach using Oxalyl Chloride/DMF to ensure structural integrity.

Chemical Strategy & Mechanistic Insight

The Ortho-Effect and Cyclopropyl Stability

The substrate features an electron-donating methoxy group at the para position and a bulky cyclopropylmethoxy group at the ortho position.

  • Electronic Effect: The electron-rich ring deactivates the carbonyl carbon toward nucleophilic attack, necessitating a potent electrophilic chlorinating agent.

  • Steric Effect: The ortho-alkoxy group creates a "molecular gate," requiring a reactive intermediate that is not effectively bulky.

  • Stability Risk: The cyclopropylcarbinyl cation is a known rearrangement intermediate. High concentrations of HCl (a byproduct of chlorination) combined with heat can trigger ring opening, leading to homoallylic chloride impurities.

The Catalytic Solution (DMF)

To mitigate these risks, N,N-Dimethylformamide (DMF) is used as a catalyst.[1] It reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (Chloroiminium ion) . This species is highly electrophilic and less sterically demanding than the bulk chlorinating agent, facilitating rapid reaction at lower temperatures.

Mechanistic Pathway (Visualization)

G DMF DMF (Catalyst) Imidoyl Chloroiminium Ion (Active Species) DMF->Imidoyl Activation Oxalyl Oxalyl Chloride Oxalyl->Imidoyl Cl source Intermediate Activated Acyl Intermediate Imidoyl->Intermediate Attacks Acid Substrate 2-(Cyclopropylmethoxy)- 4-methoxybenzoic Acid Substrate->Intermediate Intermediate->DMF Regenerates Catalyst Product Acid Chloride Product Intermediate->Product Cl- Attack Gases Gases (CO, CO2, HCl) Intermediate->Gases Byproducts

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation.[2] Note the regeneration of DMF, allowing for sub-stoichiometric use.

Experimental Protocols

Protocol A: Oxalyl Chloride / DMF (Recommended)

Applicability: High-value synthesis, gram-to-kilogram scale, strict impurity limits. Advantages: Mild conditions (RT), gaseous byproducts simplify workup, preserves cyclopropane ring.

Reagents
ReagentEquiv.Role
Substrate (Acid)1.0Starting Material
Oxalyl Chloride1.2 - 1.5Chlorinating Agent
DMF (Anhydrous)0.05 (5 mol%)Catalyst
Dichloromethane (DCM)10-15 VolSolvent (Inert)
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl/CO gases.

  • Solvation: Charge the flask with This compound (1.0 equiv) and anhydrous DCM (10 volumes). Stir to form a suspension or solution.

  • Catalyst Addition: Add DMF (0.05 equiv) via syringe. Note: A slight color change (yellowing) may occur.

  • Chlorination: Cool the mixture to

    
     using an ice bath. Add Oxalyl Chloride  (1.2 equiv) dropwise over 30 minutes.
    
    • Observation: Vigorous gas evolution (

      
      ) will occur immediately. Control addition rate to manage foaming.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ). Stir for 2–3 hours.
    
    • Endpoint: The reaction solution should become homogeneous (clear).

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotary evaporator,

    
     bath) to remove solvent and excess oxalyl chloride.
    
  • Chasing: Add anhydrous Toluene (5 volumes) and re-evaporate. This "azeotropic" step ensures removal of residual HCl, which is critical for the stability of the cyclopropyl group.

  • Storage: The resulting yellow oil/solid is the crude acid chloride. Use immediately for the next step (coupling). Do not store for prolonged periods.

Protocol B: Thionyl Chloride ( ) (Alternative)

Applicability: Large-scale industrial batches where cost is paramount and rigorous temperature control is available. Risk: Higher risk of cyclopropyl ring opening due to thermal load and HCl concentration.

Step-by-Step Methodology
  • Setup: Standard reflux setup with efficient condenser and caustic scrubber.

  • Mixing: Suspend the substrate in Toluene (8 volumes). Avoid neat Thionyl Chloride to reduce acid concentration.

  • Addition: Add Thionyl Chloride (1.5 equiv) and DMF (0.1 equiv).

  • Heating: Heat the mixture to

    
     .
    
    • Critical:DO NOT REFLUX (

      
      ). High heat + HCl will destroy the cyclopropyl moiety.
      
  • Monitoring: Stir for 4–6 hours. Monitor by HPLC (see Section 4).

  • Workup: Distill off Toluene and excess

    
     under high vacuum at low temperature (
    
    
    
    ).

Quality Control & Validation

Direct analysis of acid chlorides is difficult due to their hydrolysis on silica or LC columns. The Derivatization Method is required for accurate monitoring.

In-Process Control (IPC) Method

Principle: Quench a small aliquot of the reaction mixture with Methanol. The acid chloride converts to the Methyl Ester, while unreacted acid remains as the acid. These can be easily separated by HPLC or TLC.

Protocol:

  • Take

    
     of reaction mixture.
    
  • Add to

    
     of anhydrous Methanol  (HPLC grade).
    
  • Shake for 1 minute (exothermic).

  • Inject into HPLC or spot on TLC plate.

Interpretation:

  • Peak A (Methyl Ester): Indicates formed Acid Chloride.[2]

  • Peak B (Methyl Ether of Acid): Warning. If the cyclopropyl ring opened, you may see shifted peaks corresponding to the ring-opened methyl ester.

  • Peak C (Starting Acid): Indicates incomplete reaction.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance at ortho position.Increase DMF catalyst to 10 mol%. Ensure Oxalyl Chloride is fresh (not hydrolyzed).
Dark/Black Color Decomposition of DMF or substrate.[1][3][4]Temperature too high. Keep T

. Use DCM instead of Toluene to maintain lower temps.
New Impurity (+36 Da) HCl addition to Cyclopropane.CRITICAL FAILURE. Reaction became too acidic/hot. Switch to Protocol A. Ensure efficient N2 sparging to remove HCl.
Solid Precipitation Formation of Vilsmeier salt.This is normal intermediate behavior. It will dissolve as the reaction proceeds.

References

  • Mechanism of Oxalyl Chloride/DMF: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.

    • Context: Foundational mechanism for chloroiminium ion form
  • Thionyl Chloride Reactivity & Stability

    • Context: Discusses the instability of acid chlorides and the generation of HCl/SO2 byproducts which can affect sensitive groups.
  • Synthesis of Methoxybenzoyl Chlorides

    • Context: General procedures for chlorinating methoxy-substituted benzoic acids using Oxalyl Chloride and Thionyl Chloride.[2]

  • Roflumilast Intermediate Chemistry (Analogous Chemistry)

    • Context: While specific to the difluoromethoxy analog, the patents describing Roflumilast synthesis utilize similar chlorination steps for cyclopropylmethoxy-benzoic acids.
  • Safety of Oxalyl Chloride/DMF

    • Context: Handling of toxic gases and carcinogenic byproducts (dimethylcarbamoyl chloride).

Sources

Troubleshooting & Optimization

Minimizing side reactions during cyclopropylmethylation of benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during cyclopropylmethylation of benzoic acids Ticket ID: CPM-BENZ-001 Status: Resolved / Guide Published[1]

Executive Summary

The alkylation of benzoic acids with cyclopropylmethyl (CPM) electrophiles is deceptively simple. While it appears to be a standard esterification, the unique electronic properties of the cyclopropyl group introduce a "trap" known as the Cyclopropylcarbinyl-Cyclobutyl-Homoallyl rearrangement triad .[1]

This guide provides the mechanistic insight and experimental protocols necessary to suppress ring-opening side reactions and maximize the yield of the desired cyclopropylmethyl ester.

Module 1: The Mechanistic Root Cause

The "Triad" Trap

The primary failure mode in this synthesis is the inadvertent triggering of an


 pathway.[1] Unlike standard primary alkyl halides, the cyclopropylmethyl cation is exceptionally stable due to 

-conjugation ("dancing resonance") with the cyclopropane ring.[1][2] However, this cation is not static; it exists in a rapid equilibrium with cyclobutyl and homoallyl cations.[1]

If your reaction conditions allow the formation of a carbocation (ionization), you will inevitably produce a mixture of three isomers:

  • Cyclopropylmethyl ester (Desired)

  • Cyclobutyl ester (Ring expansion impurity)

  • Homoallyl ester (Ring opening impurity)

The Solution: You must force the reaction to proceed exclusively via an


 (concerted)  mechanism. The nucleophile (benzoate) must attack the electrophile before the leaving group fully departs.
Visualization: The Rearrangement Manifold

The following diagram illustrates the danger zone (Red) where ionization occurs, versus the safe pathway (Green).[1]

CPM_Rearrangement Start Benzoate + CPM-X SN2_Path SN2 Transition State (Concerted) Start->SN2_Path Polar Aprotic / Low T Cation Cationic Intermediate (Ionization) Start->Cation Protic Solvent / High T Target Target: CPM Ester (Ring Intact) SN2_Path->Target Rearrange Rearrangement Equilibrium (The Triad) Cation->Rearrange Rearrange->Target Low Yield Impurity1 Impurity A: Cyclobutyl Ester Rearrange->Impurity1 Impurity2 Impurity B: Homoallyl Ester Rearrange->Impurity2

Caption: The "Triad" Manifold. Avoiding the red ionization path is critical for product purity.

Module 2: Optimized Alkylation Protocol ( )

This protocol is designed to maximize nucleophilicity and minimize ionization.

Critical Control Parameters
ParameterRecommendationScientific Rationale
Solvent DMF or DMSO High dielectric constant promotes dissociation of the nucleophile salt (benzoate), but aprotic nature prevents solvation of the leaving group, discouraging ionization (

).[1]
Base

or

Cesium ("Cesium Effect") is larger and forms a looser ion pair with carboxylates, making the benzoate "naked" and more reactive.[1]
Temperature < 60°C (Ideal: RT to 40°C)High heat provides the activation energy for C-X bond heterolysis (ionization). Keep it cool to favor

.
Electrophile CPM-Bromide CPM-Iodide is more reactive but also more prone to spontaneous ionization.[1] CPM-Chloride is too slow, often requiring heat (which triggers rearrangement).[1] Bromide is the "Goldilocks" choice.
Step-by-Step Protocol

Reagents:

  • Benzoic Acid Derivative (1.0 equiv)

  • (Bromomethyl)cyclopropane (1.2 equiv)

  • 
     (1.5 equiv) [Alternative: 
    
    
    
    ]
  • Anhydrous DMF (0.2 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried flask with the benzoic acid and

    
    . Add anhydrous DMF.[1]
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes to generate the carboxylate anion. Note: Ensure the system is under

    
     to prevent moisture absorption.
    
  • Addition: Add (Bromomethyl)cyclopropane dropwise via syringe.

  • Reaction: Stir at RT for 4-12 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] If reaction is sluggish after 6 hours, warm gently to 40°C. Do not exceed 60°C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography. Note: Cyclobutyl impurities often co-elute.[1] If present, use a slower gradient.

Module 3: The Mitsunobu Alternative

If the standard alkylation yields rearranged products or if your substrate is base-sensitive, the Mitsunobu reaction is the authoritative backup.[1] It activates the alcohol (Cyclopropylmethanol) directly, creating a leaving group that is displaced immediately by the acid, strictly following


 geometry.
Mitsunobu Workflow Diagram

Mitsunobu_Flow Step1 1. Dissolve Acid + CPM-OH + PPh3 in Anhydrous THF Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Add DIAD/DEAD Dropwise (Control Exotherm) Step2->Step3 Critical: Slow Addition Step4 4. Warm to RT & Stir 2-16h Step3->Step4 Step5 5. Quench & Workup Step4->Step5

Caption: Standard Mitsunobu addition order to prevent side reactions.

Protocol

Reagents:

  • Benzoic Acid (1.0 equiv)

  • Cyclopropylmethanol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Anhydrous THF[1]

Procedure:

  • Dissolve Acid, Alcohol, and

    
     in THF under 
    
    
    
    .
  • Cool to 0°C .

  • Add DIAD dropwise over 10-15 minutes. The solution will turn yellow/orange.[1][3]

  • Allow to warm to RT and stir.

  • Why this works: The "Oxyphosphonium" intermediate is a potent leaving group but does not self-ionize easily in THF.[1] It waits for the carboxylate to attack, ensuring the cyclopropane ring remains intact.[1]

Module 4: Troubleshooting & FAQs

Q1: I see a multiplet at ~5.8 ppm and ~5.0 ppm in my proton NMR. What is it?

A: This is the Homoallyl Impurity (3-butenyl ester).

  • Cause: Ring opening of the cyclopropane.

  • Fix: Your reaction temperature was likely too high, or the solvent was wet (protic conditions promote ionization).[1] Switch to the Mitsunobu method or lower the alkylation temperature.

Q2: Can I use NaI (Finkelstein conditions) to speed up the reaction?

A: Proceed with caution. While generating the iodide in situ (using CPM-Cl + NaI) makes a better leaving group, the iodide is also more labile.[1] If you use NaI, you must keep the temperature low (RT).[1] High temp + Iodide = Rapid rearrangement.[1]

Q3: How do I separate the Cyclobutyl impurity from my product?

A: This is notoriously difficult as the polarity is almost identical.

  • Prevention: It is better to prevent formation (Module 2) than to separate later.

  • Separation: Try using Toluene/Hexane gradients instead of EtOAc/Hexane. The

    
    -stacking of toluene sometimes differentiates the shape of the cyclic isomers better.
    
Q4: My yield is low using the Mitsunobu method.

A: Ensure your order of addition is correct (Add DIAD last). Also, sterically hindered benzoic acids (e.g., ortho-substituted) react slowly.[1] For these, sonication or allowing the betaine to form (mix


 + DIAD first, then add Acid/Alcohol) can sometimes help, though the standard protocol above is generally safer for preventing rearrangement.[1]

References

  • Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV.[1][4] Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1][4] Journal of the American Chemical Society.[4] Link

    • Core citation for the "Triad" mechanism and c
  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[5] Synthesis.[1][4][6][7][8][9][10] Link

    • Authoritative review of the Mitsunobu reaction mechanism and scope.
  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1]

    • General reference for vs solvent effects and nucleophilicity.
  • BenchChem. (n.d.).[1] Preventing rearrangement of the cyclopropylmethyl cation.[2]Link

    • Practical guidelines on temperature control for cyclopropylcarbinyl systems.

Sources

Troubleshooting low purity in 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of 2-(Cyclopropylmethoxy)-4-methoxybenzoic Acid

Status: Active Role: Senior Application Scientist Topic: Troubleshooting Purity & Yield Issues Target Molecule: this compound (CAS: 1249221-05-3)[1][2]

Executive Summary

The synthesis of This compound presents a specific set of challenges common to cyclopropylmethyl (CPM) etherifications. While often structurally similar to intermediates used in PDE4 inhibitors (e.g., Roflumilast), this specific isomer requires precise control over reaction kinetics to prevent ring-opening (homoallyl formation) and over-alkylation (esterification) .

This guide moves beyond basic recipes to address the causality of low purity. It advocates for a Two-Stage "Protect-Alkylate-Hydrolyze" Strategy over direct acid alkylation to guarantee pharmaceutical-grade purity (>98%).[2]

Module 1: Critical Impurity Analysis (The "Why")

Q1: I see a persistent impurity at RRT ~1.05-1.10 that tracks with the product. What is it?

Diagnosis: This is likely the Homoallyl Impurity (2-(but-3-enyloxy)-4-methoxybenzoic acid).[1][2] The Science: The cyclopropylmethyl (CPM) group is chemically fragile. Under specific conditions—particularly high temperatures (>80°C) or in the presence of radical initiators—the cyclopropyl ring undergoes homolytic or heterolytic cleavage. This opens the ring to form a linear butenyl chain. Once formed, this impurity is chemically nearly identical to your product and extremely difficult to separate via crystallization.

Corrective Action:

  • Temperature Cap: Strictly maintain reaction temperature below 60°C . The activation energy for ring opening is significantly higher than for O-alkylation; keeping the temperature low favors the kinetic product (cyclopropyl) over the thermodynamic product (ring-opened).

  • Radical Suppression: Ensure solvents (DMF/Acetone) are degassed. Oxygen can promote radical ring opening.

  • Reagent Quality: Check your (Bromomethyl)cyclopropane. If it is old or yellowed, it may already contain ring-opened bromides.[2] Distill before use.

Q2: My LC-MS shows a mass of M+14 in the crude. Is this a methylation?

Diagnosis: This is the Methyl Ester Impurity (Methyl 2-(cyclopropylmethoxy)-4-methoxybenzoate).[1][2] The Science: If you are alkylating the benzoic acid directly (using 2 equivalents of base), the carboxylate anion competes with the phenolate anion for the alkyl halide. While the phenolate is more nucleophilic, steric hindrance at the 2-position (ortho-effect) can slow down ether formation, allowing the carboxylate to react, forming the ester.[2]

Corrective Action:

  • Switch Strategy: Do not alkylate the acid directly. Use Methyl 2-hydroxy-4-methoxybenzoate as your starting material.[2] Alkylate the phenol to form the ester intermediate, then perform a controlled saponification (hydrolysis) to release the acid. This makes the "impurity" the desired intermediate, guaranteeing 100% conversion to the acid form in the final step.[2]

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Note how the Direct Route invites side reactions, while the Ester Route funnels the chemistry through a controllable intermediate.[2]

ReactionPathways SM_Acid Start: 2-Hydroxy-4- methoxybenzoic Acid Product TARGET: 2-(CPM)-4-methoxybenzoic acid SM_Acid->Product Direct Route Impurity_Ester Impurity: Ester Byproduct (Over-alkylation) SM_Acid->Impurity_Ester Direct Alkylation (Hard to control) SM_Ester Alt Start: Methyl 2-hydroxy- 4-methoxybenzoate Intermediate Intermediate: Methyl Ester SM_Ester->Intermediate O-Alkylation (Clean) Reagent (Bromomethyl)cyclopropane + Base (K2CO3) Reagent->Intermediate Intermediate->Product Hydrolysis (NaOH/MeOH) Impurity_RingOpen Impurity: Homoallyl Derivative (Ring Opened) Intermediate->Impurity_RingOpen T > 80°C Radical Mechanism

Caption: Pathway analysis comparing the risky Direct Alkylation (Red) vs. the robust Ester Route (Green). The ring-opening impurity is temperature-dependent.[2]

Module 3: Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes the Ester Route to maximize purity.

Step 1: O-Alkylation of the Phenol
  • Reagents: Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst).[2]
    
  • Solvent: DMF (Dimethylformamide) - Note: Acetone is safer but slower; DMF ensures complete conversion.[2]

  • Procedure:

    • Dissolve starting material in DMF (5 vol).

    • Add

      
       and KI. Stir for 15 min.
      
    • Add (Bromomethyl)cyclopropane dropwise at 25°C.

    • Critical Control: Heat to 55°C . Do not exceed 60°C. Monitor by HPLC.

    • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

Step 2: Saponification (Hydrolysis)
  • Reagents: Crude Ester from Step 1, NaOH (2.0 eq, 10% aqueous solution).

  • Solvent: Methanol/THF (1:1).

  • Procedure:

    • Dissolve crude ester in MeOH/THF.

    • Add NaOH solution.[3]

    • Stir at 40°C for 2-4 hours. (Check for disappearance of ester).

    • Precipitation: Cool to 0°C. Slowly acidify with 1N HCl to pH 3-4.

    • Filtration: The product will precipitate as a white solid. Filter and wash with cold water.

Module 4: Data & Solvent Selection Guide

The choice of solvent and base dramatically affects the impurity profile.

ParameterRecommendationTechnical Rationale
Solvent DMF (Preferred)High dielectric constant promotes

reaction; allows lower temps (50-55°C) preventing ring opening.[1][2]
AcetoneGood, but requires reflux (56°C) which is close to the ring-opening threshold; slower kinetics.
Base

Mild enough to prevent degradation, strong enough for phenolate formation.[1][2]

Avoid. Too strong; promotes elimination reactions in the alkyl halide.
Catalyst KI / TBAI Essential.[1] Converts alkyl bromide to more reactive alkyl iodide in situ (Finkelstein), allowing lower reaction temps.

Module 5: Final Purification (Polishing)

If the "Homoallyl" impurity persists (>0.5%), standard recrystallization is often ineffective due to structural similarity.

Recommended Polishing Method:

  • Reslurry: Suspend the solid in Cyclohexane/Ethyl Acetate (9:1) at 50°C for 1 hour.

  • Cool: Slowly cool to 10°C.

  • Filter: The saturated impurity (homoallyl) is slightly more soluble in lipophilic solvents and will remain in the mother liquor.

References

  • Process Development for Roflumilast Intermediates

    • Context: Describes the alkylation of hydroxy-benzoates with cyclopropylmethyl halides and the management of ring-opening impurities.
    • Source: Organic Process Research & Development (OPRD).
    • Citation: Muller, S. et al. "Process for the preparation of Roflumilast."[2] World Intellectual Property Organization, WO2004080930.[2]

    • URL
  • Mechanism of Cyclopropylmethyl Ring Opening

    • Context: Detailed mechanistic study on why cyclopropylmethyl radicals/c
    • Source: Journal of the American Chemical Society.[4]

    • Citation: Roberts, J. D.[2] & Mazur, R. H. "Small-Ring Compounds. IV.[2] Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives."[2] J. Am. Chem. Soc. 1951, 73, 5, 2509–2520.[2][4]

    • URL:[Link]

  • Synthesis of 4-Methoxybenzoic Acid Derivatives

    • Context: General protocols for alkylating 4-methoxy-2-hydroxy systems.[2]

    • Source: BenchChem Technical Library.

Sources

Technical Support Center: Purification of 2-(Cyclopropylmethoxy)-4-methoxybenzoic Acid

[1]

Ticket ID: PUR-2CMBA-001 Status: Open Subject: Removal of unreacted alkyl halides (Cyclopropylmethyl bromide/chloride) from reaction matrix.

Executive Summary

This guide addresses the purification of 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid (Target) to remove unreacted cyclopropylmethyl halides (Impurity).[1]

The separation relies on the distinct switchable polarity of the benzoic acid derivative against the neutral, lipophilic nature of the alkyl halide. While simple evaporation (rotovap) may remove the bulk of the volatile halide (BP ~106°C), it often fails to reach the parts-per-million (ppm) levels required for pharmaceutical compliance (ICH M7) due to oiling-out effects and lattice entrapment.

Chemical Profile
ComponentStructure TypepKaSolubility (Organic)Solubility (Aq.[2][3] Base)
Target Product Benzoic Acid Derivative~4.2HighHigh (as Salt)
Impurity Alkyl Halide (Neutral)N/AHighInsoluble

Module 1: The Gold Standard (Acid-Base Extraction)

Objective: Bulk removal (>99%) of alkyl halides using chemically active extraction.

The Logic (Causality)

The target molecule contains a carboxylic acid group.[3][4][5][6][7][8] By adjusting the pH above its pKa (typically > pH 8), we convert the lipophilic acid into a hydrophilic carboxylate salt. The alkyl halide, lacking ionizable protons, remains lipophilic.[1] This creates a perfect phase-separation system.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why: EtOAc is a Class 3 solvent (low toxicity) and provides excellent partitioning for alkyl halides. Avoid DCM if possible due to environmental concerns, though it works.[1]

    • Volume: Use 10-15 volumes relative to the crude mass.

  • Salt Formation (Forward Extraction):

    • Add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) to the organic phase.[2]

    • Ratio: 2:1 Aqueous:Organic.

    • Action: Shake vigorously and vent. The Target moves to the Aqueous Layer (Bottom). The Impurity stays in the Organic Layer (Top).[9]

    • Validation: Check pH of aqueous layer.[2] It must be >8.

  • The "Safety Wash" (Critical Step):

    • Separate the layers.[3][8][9][10] Keep the Aqueous Layer .[4]

    • Do not acidify yet. Wash the Aqueous Layer with a fresh portion of EtOAc (0.5 volumes).

    • Why: This removes physically entrained micro-droplets of the alkyl halide that may be trapped in the aqueous emulsion.

  • Precipitation (Reverse Extraction):

    • Cool the aqueous solution to 0–5°C.

    • Slowly add 1N HCl or 10% Citric Acid until pH reaches ~2–3.

    • Observation: The Target will precipitate as a white/off-white solid.

    • Caution: Do not heat during acidification. Cyclopropyl rings can be sensitive to strong acids at high temperatures, potentially leading to ring-opening side reactions.[1]

  • Isolation:

    • Filter the solid.[4][6][7][9][10] Wash with cold water to remove inorganic salts (NaCl).

    • Dry under vacuum at 40-45°C.[1]

Visual Workflow (Graphviz)

ExtractionWorkflowStartCrude Mixture(Target + Halide)DissolveDissolve in EtOAcStart->DissolveExtractExtract with Sat. NaHCO3Dissolve->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgLayerOrganic Layer(Contains Alkyl Halide)PhaseSep->OrgLayerTop LayerAqLayerAqueous Layer(Contains Target Salt)PhaseSep->AqLayerBottom LayerDiscardOrgDiscard Organic WasteOrgLayer->DiscardOrgWashWash Aq. with fresh EtOAc(Removes entrained halide)AqLayer->WashAcidifyAcidify with 1N HCl(pH 2-3)Wash->AcidifyFilterFilter & DryAcidify->FilterFinalPure Target AcidFilter->Final

Caption: Workflow for separating neutral alkyl halides from acidic benzoate derivatives.

Module 2: Polishing (Crystallization)

Objective: Removal of trace halides if extraction yields <99.5% purity.

If the alkyl halide persists (often due to occlusion in the crystal lattice), recrystallization is required. Alkyl halides are generally soluble in alcohols, whereas the benzoic acid derivative will have temperature-dependent solubility.

Recommended Solvent System: Ethanol/Water (1:1 to 2:1) [1]

  • Dissolve the dried acid in minimal boiling Ethanol.

  • Slowly add warm Water until slight turbidity persists.

  • Add a few drops of Ethanol to clear it.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Mechanism: The lipophilic alkyl halide remains dissolved in the mother liquor (ethanol-rich), while the acid crystallizes out.

Module 3: Genotoxic Impurity Control (ICH M7)

Objective: Compliance with regulatory limits for Potential Genotoxic Impurities (PGIs).[11]

Cyclopropylmethyl halides are alkylating agents and are flagged as Class 2 or 3 mutagenic impurities under ICH M7 guidelines [1]. If standard purification does not reduce levels below the Threshold of Toxicological Concern (TTC), chemical scavenging is necessary.

Scavenging Protocol:

  • Reagent: Polymer-supported amine (e.g., SiliaBond® Amine or simple Morpholine if downstream removal is validated).[1]

  • Method:

    • Dissolve crude in solvent.

    • Add 5-10 mol% of scavenger amine.

    • Stir at 40°C for 2 hours.

    • Reaction: The amine reacts with the alkyl halide to form a quaternary ammonium salt (if tertiary amine used) or a secondary/tertiary amine.

    • Removal:

      • If Polymer-bound: Simple filtration removes the impurity.

      • If Morpholine: The resulting salt is water-soluble and removed during the aqueous wash in Module 1.

Troubleshooting & FAQ

Q1: The aqueous layer turned into a thick emulsion during extraction. What do I do?

  • Cause: The density of EtOAc is close to water, or the pH change caused partial precipitation of the acid at the interface.

  • Fix: Add Brine (Saturated NaCl) to the mixture. This increases the density and ionic strength of the aqueous phase, forcing a cleaner separation. If that fails, filter the entire mixture through a pad of Celite to break the emulsion.

Q2: My product precipitated immediately upon adding HCl, but it's gummy/sticky.

  • Cause: Rapid acidification trapped impurities or solvent (oiling out).

  • Fix: Re-dissolve in base. Acidify slower and with vigorous stirring. Ensure the temperature is low (0-5°C). Use a "seed crystal" of pure product if available to encourage proper lattice formation.

Q3: Can I use NaOH instead of NaHCO₃?

  • Analysis: Yes, but with caution. NaOH is a stronger base.

    • Pros: Complete deprotonation, lower volume needed.[1]

    • Cons: High local pH can hydrolyze the ether linkage (unlikely for cyclopropylmethyl, but possible) or other sensitive groups if the molecule is complex. NaHCO₃ is milder and safer for the functionality.

Q4: I smell a garlic-like odor in the final product.

  • Diagnosis: This indicates residual alkyl halide or sulfur contaminants (if thionyl chloride/sulfur reagents were used upstream).

  • Action: The product is not clean. Repeat Module 1 , ensuring the "Safety Wash" (Step 3) is performed with adequate volume.

References

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[12][13] International Council for Harmonisation, 2017.[1][12]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.[1] (Standard reference for Acid-Base Extraction principles).

  • ChemicalBook. (Bromomethyl)cyclopropane Properties and Safety Data.[1]

  • BenchChem. Synthesis and Purification of Methoxybenzoic Acid Derivatives. (General protocols for alkoxybenzoic acid handling).

Technical Guide: Optimizing Reaction Temperature for Etherification of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tiered Support System, designed to navigate the complexities of etherifying hydroxybenzoic acids (HBAs). It moves from fundamental thermodynamic principles to actionable protocols and troubleshooting.

Executive Summary

Etherification of hydroxybenzoic acids presents a classic chemoselectivity challenge: distinguishing between the phenolic hydroxyl (pKa ~10) and the carboxylic acid (pKa ~4). While temperature is often treated as a simple kinetic switch, in this system, it is the primary governor of O-alkylation (Ether) vs. O-acylation (Ester) selectivity.

This guide provides the thermodynamic rationale, optimized protocols, and troubleshooting workflows to maximize ether yield while suppressing esterification and decarboxylation.

Module 1: The Thermodynamics of Selectivity (The "Why")

Q1: Why is temperature control critical for selective etherification of HBAs?

A: Temperature dictates the competition between the Phenoxide (desired nucleophile) and the Carboxylate (competitor).

  • Nucleophilicity Differential: The phenoxide ion (

    
    ) is a stronger nucleophile than the carboxylate ion (
    
    
    
    ) because its negative charge is less delocalized. Under kinetic control (moderate temperatures,
    
    
    ), the alkyl halide reacts preferentially with the phenoxide.
  • Thermodynamic Trap (High Temp): At elevated temperatures (

    
    ), the reaction overcomes the activation energy for C-alkylation  (nuclear alkylation) or Esterification  (reaction at the carboxylate). Furthermore, high temperatures in polar aprotic solvents (DMF/DMAc) can lead to solvent decomposition or decarboxylation of the HBA substrate.
    
Q2: What is the "Danger Zone" for temperature?

A:

  • < 40°C (Kinetic Stall): Reaction rates for dianions are often too slow due to poor solubility of the salt in organic media.

  • 60°C – 85°C (The "Sweet Spot"): Optimal for Williamson ether synthesis. Provides enough energy to solubilize the dianion and drive

    
     kinetics without activating the carboxylate significantly.
    
  • > 120°C (Selectivity Loss): Significant risk of esterification (forming alkyl salicylates/parabens), C-alkylation (Friedel-Crafts type side products), and decarboxylation.

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways governed by thermal conditions.

ReactionPathways Start Hydroxybenzoic Acid (Starting Material) Base Base (2.2 eq) Deprotonation Start->Base Dianion Dianion Intermediate (Ar-O⁻ / Ar-COO⁻) Base->Dianion Fast Ether Ether Product (Target: O-Alkylation) Dianion->Ether 60-85°C (Kinetic Control) Ester Ester Side-Product (Impurity: Carboxylate Attack) Dianion->Ester >100°C or Steric Hindrance C_Alkyl C-Alkylated Byproduct (High Temp) Dianion->C_Alkyl >140°C (Thermodynamic)

Caption: Reaction pathway showing the thermal dependence of chemoselectivity. The green path represents the optimized window for etherification.

Module 3: Optimized Experimental Protocols

Protocol A: The "Direct Chemoselective" Method (High Efficiency)

Best for: Rapid synthesis of simple ethers (Methyl, Ethyl, Benzyl).

Mechanism: Uses a polar aprotic solvent to solvate the dianion, enhancing the nucleophilicity of the "naked" phenoxide.

ParameterSpecificationRationale
Solvent DMF (Dimethylformamide) or AcetoneDMF dissolves the dianion best. Acetone is easier to remove but requires lower T (reflux 56°C).
Base

(2.5 equivalents)
Potassium binds less tightly to phenoxide than Sodium, increasing reactivity. Excess ensures full deprotonation of COOH and OH.
Temperature 70°C ± 5°C Balances solubility with selectivity.
Time 4 – 8 HoursMonitor by TLC/HPLC.

Step-by-Step:

  • Dissolution: Dissolve 4-HBA (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add anhydrous

    
     (2.5 eq). Stir at room temperature  for 30 mins. Critical: Allow gas evolution (
    
    
    
    ) to cease before heating.
  • Alkylation: Add Alkyl Halide (1.2 eq).

  • Heating: Heat to 70°C . Monitor via HPLC.[1]

    • Checkpoint: If reaction stalls at 50% conversion, increase T to 80°C, but do not exceed 100°C .

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 3. The ether-acid product will precipitate (esters would remain oils or require hydrolysis).

Protocol B: The "Protection-Deprotection" Route (High Purity)

Best for: Complex substrates, GMP environments, or when the direct route yields inseparable ester mixtures.

Mechanism: Eliminates competition by chemically blocking the carboxylate.

  • Step 1 (Esterification): Reflux HBA in MeOH with

    
     (cat) 
    
    
    
    Methyl Ester.
  • Step 2 (Etherification): Williamson ether synthesis on the Methyl Ester (Standard conditions:

    
    , Acetone/DMF, Reflux).
    
    • Note: Since COOH is protected, T can be pushed to 90-100°C if the alkyl halide is sluggish.

  • Step 3 (Saponification): Hydrolysis with LiOH/THF/Water to return the carboxylic acid.

Module 4: Troubleshooting & FAQs

Decision Tree: Diagnosing Low Yields

Troubleshooting Issue Problem: Low Yield or Impurities CheckTLC Check TLC/HPLC: What is the major impurity? Issue->CheckTLC Ester Impurity is Ester (Rf higher than product) CheckTLC->Ester StartMat Starting Material Remains CheckTLC->StartMat CAlkyl C-Alkylated / Tars CheckTLC->CAlkyl ActionEster Action: Reduce Temp by 10°C. Switch to Protocol B (Protection). Ester->ActionEster ActionStart Action: Increase Temp (max 90°C). Add catalyst (KI or TBAI). StartMat->ActionStart ActionCAlkyl Action: Temp is too high (>100°C). Check local heating (hot spots). CAlkyl->ActionCAlkyl

Caption: Diagnostic workflow for identifying temperature-related failure modes.

Frequently Asked Questions

Q: I am seeing a "double alkylated" product. What happened? A: You likely formed the Ester-Ether . This occurs if the temperature is too high or if the alkyl halide is in large excess.

  • Fix: Control stoichiometry strictly (1.1 – 1.2 eq of alkyl halide). If the ester-ether forms, you can salvage it by performing a basic hydrolysis (saponification) step at the end to cleave the ester group, leaving the ether intact.

Q: Can I use water as a solvent? A: Yes, using Phase Transfer Catalysis (PTC) .

  • Protocol: Use Water/Toluene biphasic system with Tetrabutylammonium Bromide (TBAB) as a catalyst.

  • Temp: Reflux (approx 85-90°C).

  • Benefit: The organic alkyl halide stays in the toluene, while the HBA dianion stays in water. The PTC shuttles the phenoxide to the interface, often improving selectivity and allowing "Green" processing [1].

Q: My reaction turns black at 100°C. Why? A: Phenoxides are electron-rich and prone to oxidation. At high temperatures in air, they oxidize to quinones and polymerize (tars).

  • Fix: Always purge your reaction vessel with Nitrogen or Argon before heating. Keep the temperature below 90°C unless strictly necessary.

References

  • Mandal, S., et al. (2020). "Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media." Tenside Surfactants Detergents, 57(2).

  • BenchChem Application Note. (2025). "Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid."

  • Mohapatra, G., & Raja, T. (2022).[2] "Selective O-alkylation of Phenol Using Dimethyl Ether." Semantic Scholar.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[3][4][5]

  • Luo, M., et al. (2014).[6] "Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids."[6] Synthesis, 46, 263-268.[6]

Sources

Overcoming solubility issues of 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Aqueous Solubility Challenges: A Troubleshooting Guide

Welcome to the technical support hub for 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid (CAS No. 1249221-05-3).[1] This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the compound's inherently low aqueous solubility. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)
Q1: What physicochemical properties of this compound cause its poor water solubility?

Answer: The solubility of a molecule is a function of its structure. This compound has a molecular structure that balances polar and non-polar features, ultimately favoring low solubility in water.

  • Hydrophobic Character: The molecule contains a non-polar benzene ring, a cyclopropyl group, and a methoxy group.[1] These hydrocarbon-rich regions are hydrophobic ("water-fearing") and disrupt the hydrogen-bonding network of water, making it difficult for the molecule to dissolve.[2] Aromatic carboxylic acids, especially those with larger non-polar components, are known to be nearly insoluble in cold water.[2][3]

  • Polar Character: The sole driver for aqueous solubility is the polar carboxylic acid group (-COOH), which can participate in hydrogen bonding with water.[4]

  • Lipophilicity (LogP): The predicted LogP (a measure of lipophilicity) for this compound is approximately 2.18.[1] A positive LogP value indicates that the compound is more soluble in lipids than in water, confirming its hydrophobic nature.

  • Acidity (pKa): The molecule is a weak acid due to the carboxylic acid group. The pKa is predicted to be around 4.0-4.5, similar to other methoxybenzoic acids (e.g., 4-methoxybenzoic acid has a pKa of 4.47).[5][6] At a neutral pH of 7, the carboxylic acid group will be mostly deprotonated (ionized), but the large hydrophobic portion of the molecule still limits overall solubility.

Q2: What is the most direct method to dissolve this compound in an aqueous buffer?

Answer: The most effective and straightforward method is pH adjustment . The underlying principle is to convert the poorly soluble, neutral carboxylic acid into its much more soluble salt form (a carboxylate).

This is governed by the Henderson- Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (A⁻) to the unionized (HA) forms of the acid.[7][8][9]

pH = pKa + log ( [A⁻] / [HA] )

To achieve significant solubilization, the pH of the solution should be raised to at least 1.5 to 2 units above the compound's pKa.[10] For a pKa of ~4.5, this means adjusting the pH to ≥ 6.5. At a pH two units above the pKa, over 99% of the compound will be in the deprotonated, water-soluble carboxylate salt form.

  • Practical Steps: Start by preparing a slurry of the compound in your desired aqueous buffer. While stirring, add a base (e.g., 1 M NaOH) dropwise until the compound fully dissolves and the target pH is reached.

Q3: I dissolved my compound at a high pH, but it crashed out when I adjusted the pH back to my experimental target (e.g., pH 7.4). How do I prevent this?

Answer: This phenomenon, known as disproportionation, occurs when the highly soluble salt form converts back into its poorly soluble, neutral free acid form as the pH is lowered.[10] To mitigate this, you have several options:

  • Work at a Higher pH: If your experiment can tolerate it, maintain the pH at a level where the compound remains ionized and soluble.

  • Use a Co-solvent System: This is a very common and effective strategy.[11][12] A water-miscible organic solvent can be added to the aqueous buffer to increase the solubility of the neutral form of the compound.[13]

  • Employ Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[][15] They can encapsulate the hydrophobic part of your compound, forming an "inclusion complex" that is water-soluble.[16][17][18]

Q4: pH adjustment is not an option for my assay. What are the best alternative solubilization strategies?

Answer: When pH modification is not feasible, co-solvents and complexation agents are the preferred methods.

  • Co-solvents: By adding a water-miscible organic solvent, you reduce the polarity of the bulk solvent, making it more favorable for the hydrophobic compound to dissolve.[19] This is a powerful technique for increasing the solubility of poorly soluble drugs.[20][21]

    • Common Choices: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400) are frequently used.

    • Starting Point: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, dilute this stock into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <1% v/v) to avoid impacting your biological system.

  • Cyclodextrins: This is an excellent choice when you need to avoid organic solvents. Cyclodextrins work by forming host-guest complexes, effectively hiding the hydrophobic drug from the water.[]

    • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high water solubility and safety profiles.[12]

    • Mechanism: The non-polar part of your benzoic acid derivative partitions into the hydrophobic cavity of the cyclodextrin, while the cyclodextrin's polar exterior allows the entire complex to dissolve readily in water.[15]

  • Salt Formation (Pre-formulation): For long-term use and solid formulations, converting the compound into a stable, solid salt form is a common pharmaceutical strategy.[22][23][24] This involves reacting the acidic compound with a suitable base (e.g., sodium bicarbonate, tromethamine) and isolating the resulting salt. This pre-formed salt will have significantly higher aqueous solubility than the free acid.[25]

Troubleshooting & Experimental Protocols
Decision-Making Workflow for Solubilization

This flowchart provides a logical path for troubleshooting solubility issues with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Need to dissolve 2-(Cyclopropylmethoxy) -4-methoxybenzoic acid q_ph Can experimental pH be adjusted to >6.5? start->q_ph ph_yes Yes: Use pH Adjustment 1. Slurry compound in buffer. 2. Add base (e.g., 1M NaOH) dropwise until dissolved. 3. Verify final pH. q_ph->ph_yes  Yes q_cosolvent Can a co-solvent (e.g., DMSO) be tolerated? q_ph->q_cosolvent  No success1 Success: Compound is Solubilized ph_yes->success1 cosolvent_yes Yes: Use Co-solvent Method 1. Make high concentration stock in 100% DMSO. 2. Dilute into aqueous buffer. (Final DMSO <1%) q_cosolvent->cosolvent_yes  Yes cyclodextrin No: Use Cyclodextrins 1. Select cyclodextrin (e.g., HP-β-CD). 2. Prepare aqueous solution of CD. 3. Add compound and stir/sonicate to form inclusion complex. q_cosolvent->cyclodextrin  No success2 Success: Compound is Solubilized cosolvent_yes->success2 success3 Success: Compound is Solubilized cyclodextrin->success3

Caption: Solubilization strategy decision tree.

Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment
  • Weigh Compound: Weigh out 2.22 mg of this compound (MW = 222.24 g/mol ).[1]

  • Add Buffer: Add 900 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the solid. The compound will not dissolve and will form a slurry.

  • Adjust pH: While vortexing or stirring vigorously, add 1 M NaOH drop by drop (typically a few microliters).

  • Observe Dissolution: Continue adding base until the solution becomes completely clear.

  • Final Volume & pH Check: Adjust the final volume to 1.0 mL with the buffer. Verify that the final pH is in the desired range (e.g., >7.5) using a calibrated pH meter.

  • Sterile Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential particulates. Store at 2-8°C.[1]

Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
  • Weigh Compound: Weigh out 11.11 mg of this compound.

  • Add Solvent: Add 900 µL of 100% DMSO.

  • Solubilize: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Final Volume: Adjust the final volume to 1.0 mL with 100% DMSO.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration remains below the tolerance level of your assay (e.g., <0.5%).

Data Summary Table
MethodMechanismTypical Starting PointProsCons
pH Adjustment Ionization to a salt formAdjust pH to >6.5Simple, cost-effective, avoids organic solvents.[22]Limited by experimental pH constraints; risk of precipitation if pH drops.[10]
Co-solvency Reduces solvent polarity10-50 mM stock in 100% DMSOHigh solubilization capacity; widely applicable.[13]Co-solvent may interfere with biological assays; final concentration must be low.
Cyclodextrins Inclusion Complexation5-10% (w/v) HP-β-CD in bufferBiocompatible; avoids organic solvents; can improve stability.[16][18]Lower solubilization capacity than co-solvents; can be more expensive.
Salt Formation Creates a new, more soluble solid formStoichiometric reaction with a baseProduces a stable, soluble solid material for formulation.[23]Requires chemical synthesis and purification; not a simple benchtop dissolution.
References
  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Tijani, H., et al. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, D. S. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. SSRN. Available at: [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette Pharma Solutions. Available at: [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available at: [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Singh, S., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Research.
  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at: [Link]

  • Tetko, I. V., et al. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Deranged Physiology. Drug permeation: the influence of pH on solubility in water and lipid. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2025). Enhancing the Solubility of Poorly Soluble Drugs. Available at: [Link]

  • Crystal Pharmatech. (2025). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

  • ADMET and DMPK. (2015). pKa values in solubility determination using the Henderson- Hasselbalch equation. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

  • Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]

  • PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]

  • Semalty, A., et al. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Chemist. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Available at: [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceuticals. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Available at: [Link]

  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available at: [Link]

  • University of Colorado Boulder. Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

  • CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. Available at: [Link]

  • PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-, 2-methylpropyl ester. Available at: [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]

  • Pearson+. The pKa values of ortho-, meta-, and para-methoxybenzoic acids. Available at: [Link]

  • PubChem. 4-Methoxybenzoic Acid. Available at: [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). Available at: [Link]

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Strategies for removing colored impurities from benzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of benzoic acid and its intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities during their synthetic and purification processes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in scientific principles and practical experience.

Troubleshooting Guide: Strategies for Removing Colored Impurities

This section addresses common problems encountered during the purification of benzoic acid intermediates, providing step-by-step solutions and the rationale behind them.

Issue 1: My recrystallized benzoic acid is still yellow/brown. What are the likely causes and how can I fix this?

Probable Causes:

  • Incomplete Removal of Tarry By-products: The oxidation of toluene to benzoic acid can produce tarry materials and other colored organic impurities that are not fully removed by a single recrystallization.[1]

  • Presence of Benzaldehyde: Incomplete oxidation of benzyl alcohol or toluene can leave residual benzaldehyde, which can contribute to a yellow color and a characteristic cherry-like smell.[2]

  • Formation of Conjugated Systems: Side reactions can lead to the formation of condensed aromatic compounds or other structures with extended π-electron systems, which absorb visible light and appear colored.[3]

  • Thermal Degradation: Heating benzoic acid at elevated temperatures, especially in the presence of oxygen, can lead to decomposition and the formation of colored by-products.[1][4]

Solutions:

  • Activated Carbon Treatment during Recrystallization: This is the most common and effective method for removing colored organic impurities.[5][6][7][8][9][10][11] Activated carbon has a high surface area and can adsorb large organic molecules, including many colored compounds.[10][12]

    Experimental Protocol: Decolorization with Activated Carbon

    • Dissolve the impure benzoic acid in a minimum amount of hot solvent (e.g., water) to create a saturated solution.[13][14]

    • Allow the solution to cool slightly to prevent violent boiling when adding the activated carbon.

    • Add a small amount of activated carbon (typically 1-2% by weight of the benzoic acid). It is better to add too little than too much, as excess carbon can adsorb the desired product.[5]

    • Gently heat the mixture to boiling for 5-10 minutes to allow for efficient adsorption.[9][14]

    • Perform a hot gravity filtration to remove the activated carbon.[6] It is crucial to keep the solution hot during this step to prevent premature crystallization of the benzoic acid.

    • Allow the filtrate to cool slowly to form pure crystals.[13][15]

  • Oxidative Treatment: For impurities that are susceptible to oxidation, treatment with a mild oxidizing agent can convert them into colorless or more easily removable forms.[12]

    • Potassium Permanganate (KMnO₄) Wash: This is particularly useful for removing impurities from benzoic acid produced by toluene oxidation.[1][4][16] The permanganate oxidizes residual organic impurities.

    Experimental Protocol: Potassium Permanganate Treatment

    • Dissolve the crude benzoic acid in a hot aqueous solution.

    • Add a dilute solution of potassium permanganate dropwise until a faint pink color persists for a few minutes.[4] This indicates that the oxidizable impurities have been consumed.

    • Add a small amount of sodium bisulfite to quench any excess permanganate, which will dissipate the purple color.[9][17][18][19]

    • Proceed with recrystallization, incorporating an activated carbon treatment for optimal purity.

Workflow for Decolorizing Benzoic Acid via Recrystallization with Activated Carbon

G cluster_dissolution Dissolution cluster_decolorization Decolorization cluster_filtration Filtration cluster_crystallization Crystallization & Isolation dissolve Dissolve impure benzoic acid in minimum hot solvent add_carbon Add activated carbon (1-2% w/w) dissolve->add_carbon Cool slightly boil Boil for 5-10 min add_carbon->boil hot_filter Hot gravity filtration to remove carbon boil->hot_filter cool Slowly cool filtrate to form crystals hot_filter->cool vacuum_filter Vacuum filter to isolate pure crystals cool->vacuum_filter wash Wash crystals with ice-cold solvent vacuum_filter->wash dry Dry purified benzoic acid wash->dry

Caption: Workflow for purifying benzoic acid using recrystallization and activated carbon.

Issue 2: My benzoic acid intermediate has a persistent color that is not removed by activated carbon. What other strategies can I employ?

Probable Causes:

  • Highly Polar or Small Colored Impurities: Some impurities may have polarities similar to benzoic acid or are too small to be effectively adsorbed by activated carbon.

  • Metal Ion Contamination: Trace amounts of metal ions from catalysts or reactors can form colored complexes.[20]

Solutions:

  • Catalytic Hydrogenation: This technique is effective for purifying aromatic carboxylic acids by converting color-forming impurities, such as aromatic carbonyl compounds, into colorless and often more soluble species.[21]

    Conceptual Overview: The impure benzoic acid is dissolved in a suitable solvent and treated with hydrogen gas in the presence of a hydrogenation catalyst, typically a Group VIII metal like palladium or platinum on a solid support (e.g., carbon).[21][22] The impurities are hydrogenated, while the benzoic acid remains largely unaffected under controlled conditions.

    Table 1: Comparison of Common Hydrogenation Catalysts for Purification

CatalystSupportTypical LoadingAdvantagesConsiderations
Palladium (Pd)Carbon (C)5-10%Highly effective for hydrogenating various impurities.[21][22]Can be pyrophoric; requires careful handling.
Platinum (Pt)Carbon (C)1-5%Active under mild conditions.[22]May be more expensive than palladium.
Rhodium (Rh)Carbon (C)1-5%Very active for aromatic ring hydrogenation.[23]May require more specific reaction conditions.
Ruthenium (Ru)Carbon (C)1-5%Effective for hydrogenation of aromatic dicarboxylic acids.[24]Can lead to over-hydrogenation if not controlled.[24]
  • Solvent Extraction: If the colored impurity has a different solubility profile than benzoic acid, a liquid-liquid extraction can be employed.[25]

    • Acid-Base Extraction: Convert the benzoic acid to its water-soluble salt (sodium benzoate) by treating it with a base like sodium hydroxide.[2][8] The colored, non-acidic organic impurities will remain in an organic solvent layer and can be separated. The aqueous layer containing the sodium benzoate is then acidified to regenerate the pure benzoic acid, which will precipitate out.

Decision Tree for Selecting a Purification Strategy

G start Impure, Colored Benzoic Acid Intermediate recrystallization Attempt Recrystallization with Activated Carbon start->recrystallization is_pure Is the product pure and colorless? recrystallization->is_pure success Purification Successful is_pure->success Yes further_purification Further Purification Needed is_pure->further_purification No hydrogenation Consider Catalytic Hydrogenation further_purification->hydrogenation extraction Consider Acid-Base Extraction further_purification->extraction

Caption: Decision-making process for purifying colored benzoic acid intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing benzoic acid?

A1: Water is the most commonly used and effective solvent for recrystallizing benzoic acid.[5][13][15] This is because benzoic acid has a significantly higher solubility in hot water compared to cold water, which is a key requirement for a good recrystallization solvent.[13][14] Using water also has the advantages of being inexpensive, non-toxic, and non-flammable. For certain applications, other solvents like benzene have been used to achieve very high purity.[1]

Q2: How much activated carbon should I use, and can I use too much?

A2: A general guideline is to use 1-2% of activated carbon by weight relative to the amount of your crude benzoic acid. It is advisable to start with a smaller amount.[5] Using an excessive amount of activated carbon can lead to a significant loss of your desired product due to its non-specific adsorption.[5]

Q3: Why do I need to use hot filtration when working with activated carbon?

A3: Hot filtration is essential to prevent the premature crystallization of your benzoic acid.[6][14] Since the solubility of benzoic acid in water decreases sharply as the temperature drops, filtering the solution while it is hot ensures that the benzoic acid remains dissolved and passes through the filter paper, while the insoluble activated carbon is retained.

Q4: My solution is supersaturated, and no crystals are forming upon cooling. What should I do?

A4: If crystals do not form after the solution has cooled for a considerable time, you can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[13]

  • Adding a seed crystal of pure benzoic acid to the solution. The seed crystal provides a template for other molecules to crystallize upon.[13]

  • If too much solvent was added, you may need to gently heat the solution to evaporate some of the solvent to re-establish a saturated state.

Q5: Can I reuse the filtrate (mother liquor) from the recrystallization?

A5: While the filtrate will contain some dissolved benzoic acid, it will also be enriched with the soluble impurities you are trying to remove.[14] Therefore, reusing the mother liquor for subsequent recrystallizations is generally not recommended as it can lead to a buildup of impurities and lower the purity of the final product.[26]

References

  • Experiment 1 Recrystallization of Benzoic Acid | PDF | Filtration - Scribd. (n.d.). Retrieved from [Link]

  • Experiment 4 purification - recrystallization of benzoic acid | PDF. (n.d.). Slideshare. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.
  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Lee, F. T., et al. (2013). Process for purification of aromatic carboxylic acids. U.S.
  • Lanning, W. C. (1966). Purification of benzoic acid. U.S.
  • Nichols, L. (2025, August 20). 3.2: Purification of Products. Chemistry LibreTexts. Retrieved from [Link]

  • GROUP 8 _Lab Experiment_Recrystallization & Decolorization | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from [Link]

  • High Efficiency Separation of Benzoic Acid from Water by Centrifugal Extraction Technology. (2026, February 9). Retrieved from [Link]

  • Process for the production and purification of benzoic acid. (n.d.). Google Patents.
  • Li, L., et al. (2018).
  • Experiment No. 5C. (n.d.). Prezi. Retrieved from [Link]

  • Method for purification of benzoic acid. (n.d.). Google Patents.
  • Colour Removal - sgchemicals. (n.d.). Retrieved from [Link]

  • Benzoic acid removal from aqueous solutions by activated charcoal. (2021, September 15). ResearchGate. Retrieved from [Link]

  • Process for purification of carboxylic acids. (n.d.). Google Patents.
  • Process for the purification of benzoic acid. (n.d.). Google Patents.
  • To oxidise phenylmethanol to benzoic acid with alkaline potassium permanganate - ScienceQuiz.net. (n.d.). Retrieved from [Link]

  • A Comparative Study of Physical and Chemical Method for Separation of Benzoic Acid from Industrial Waste Stream. (2017, October 3). Walsh Medical Media. Retrieved from [Link]

  • Preparation and Analysis of Benzoic Acid. (2009, March 18). Alan Trick's Website. Retrieved from [https://www.alantrick.ca/school/tec/ benzoic_acid.pdf]([Link] benzoic_acid.pdf)

  • Purification of impure benzoic acid using process of recrystallization. (2026, January 16). Filo. Retrieved from [Link]

  • Decolorization Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Method of improving the color and color stability of benzoic acid. (n.d.). Google Patents.
  • What is the mechanism for the preparation of benzoic acid from toluene in the presence of potassium per manganate? (2018, May 28). Quora. Retrieved from [Link]

  • Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene. (2012, November 14). Retrieved from [Link]

  • Why do I get yellow stuff in my oxidation of benzyl alcohol? (2023, June 3). Reddit. Retrieved from [Link]

  • Question regarding the colour of Benzoic acid and Benzyl alchohol. (2021, March 24). Chemistry Stack Exchange. Retrieved from [Link]

  • Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • Removal of color impurities from organic compounds. (n.d.). Google Patents.
  • Decolorization of Solution & Chemicals. (n.d.). Concepts Ecotech. Retrieved from [Link]

  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. (2019, March 28). Asian Journal of Chemistry. Retrieved from [Link]

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (n.d.). PMC. Retrieved from [Link]

  • Recrystallisation of benzoic acid and determination of its melting point. (n.d.). M.C.C. Science. Retrieved from [Link]

Sources

Controlling moisture sensitivity during 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Moisture Sensitivity During Storage & Handling

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering handling difficulties with 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid (CAS: 1249221-05-3).[1]

While benzoic acid derivatives are chemically robust, this specific intermediate exhibits process-critical moisture sensitivity .[1] While it does not hydrolyze rapidly like an acid chloride, it is hygroscopic . Absorbed moisture acts as a "silent contaminant," causing two critical failure modes:

  • Physical Agglomeration: Hard caking that prevents accurate weighing and transfer.

  • Stoichiometric Derailment: In downstream activation (typically with thionyl chloride or oxalyl chloride), retained water consumes the activating reagent, generating excess HCl gas and reducing yield.

This guide provides the protocols required to stabilize this compound.

Module 1: Storage & Containment Protocols

Objective: Maintain water content <0.5% w/w during long-term storage.

The "Dry-Chain" Storage Standard

Unlike standard organic acids, we recommend a stricter storage protocol due to the cyclopropyl ether's potential sensitivity to acidic hydrolysis if the environment becomes wet and acidic (autocatalysis).

ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Refrigerated) Lowers the kinetic rate of moisture sorption and potential ether cleavage [1].[1]
Primary Container Amber Glass or HDPE Amber glass prevents photodegradation; HDPE provides a moisture barrier.
Secondary Containment Double Poly-Bagging The inner bag holds the solid; the outer bag contains the desiccant.
Desiccant Silica Gel packets Do NOT use molecular sieves in direct contact; they can be basic and induce salt formation.
Headspace Gas Argon or Nitrogen Backfill headspace to displace humid ambient air before sealing.
Visualizing the Moisture Risk Pathway

The following diagram illustrates how moisture infiltration leads to downstream process failure.

MoisturePath Storage Improper Storage (High Humidity/Temp) Sorption Hygroscopic Uptake (Surface Adsorption) Storage->Sorption t > 24h Activation Downstream Activation (e.g., SOCl2 addition) Sorption->Activation Batch Transfer Reaction Reagent Hydrolysis (SOCl2 + H2O -> SO2 + 2HCl) Activation->Reaction Competitive Reaction Failure Process Failure: Low Yield / Impurities Reaction->Failure Stoichiometry Loss

Figure 1: The "Silent Killer" mechanism where absorbed water destroys downstream activating reagents.[1]

Module 2: Troubleshooting Guide

User Scenario: “My material has turned into a hard rock inside the bottle.”

Physical State Recovery (De-Caking)

If the material has agglomerated, do not attempt to chip it out with metal spatulas (risk of glass breakage or metal contamination).

Step-by-Step Protocol:

  • Warm Up: Allow the sealed container to reach room temperature (prevents condensation).

  • Sonicate: Place the sealed bottle in an ultrasonic bath (ambient temp) for 5–10 minutes. The vibration often breaks the crystal bridges.

  • Sieve: Once loose, pass through a #40 mesh (425 µm) sieve to ensure flowability.

  • Re-Dry: Perform the drying protocol below immediately.

Drying Wet Material

If Karl Fischer (KF) titration shows >0.5% water, you must dry the material before use.

Vacuum Drying Protocol:

  • Equipment: Vacuum oven with a solvent trap.

  • Temperature: 40°C (Do not exceed 50°C to avoid melting/sintering; MP is approx 112–116°C [2]).

  • Pressure: < 20 mbar.

  • Duration: 12–24 hours.

  • Validation: Retest KF. Target: <0.1%.

Module 3: Analytical Validation (The "Proof")

Objective: Accurately measure moisture without interference.

Karl Fischer (KF) Titration Strategy

Benzoic acid derivatives can be tricky in KF because they lower the pH of the titration cell, potentially slowing the reaction.

ComponentRecommendationWhy?
Method Volumetric KF Preferred for water content >1%.[1] Use Coulometric for <0.1%.
Solvent System Methanol : Formamide (2:1) Improves solubility of the aromatic acid.
Buffer Imidazole (Optional) Add if pH drops < 5.0 to maintain titration speed.
Sample Size 0.5 – 1.0 g Ensure enough water is released for detection.
Decision Logic: Can I Use This Batch?

Use this workflow to determine if your material is safe for downstream synthesis.

DecisionTree Start Batch Receipt / Opening Visual Visual Inspection: Free flowing? Start->Visual KF_Test Perform KF Titration Visual->KF_Test Yes Fail FAIL (>0.5%) Initiate Drying Protocol Visual->Fail No (Clumped) Check_KF Water Content Result KF_Test->Check_KF Pass PASS (<0.2%) Proceed to Synthesis Check_KF->Pass <0.2% Warning WARNING (0.2% - 0.5%) Adjust Reagent Stoichiometry Check_KF->Warning 0.2-0.5% Check_KF->Fail >0.5% Fail->KF_Test After Drying

Figure 2: Quality Control Decision Tree for batch release.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound at room temperature?

  • Answer: Short-term (weeks), yes. However, for long-term storage (>3 months), we strictly recommend 2–8°C [1].[1] The cyclopropylmethoxy ether linkage is generally stable, but cool storage minimizes the risk of slow degradation or color changes (oxidation) often seen in electron-rich benzoic acids.

Q2: I used wet material (1.5% water) in a thionyl chloride reaction, and it failed. Why?

  • Answer: 1.5% water in 100g of material is 1.5g of water (0.083 mol). This water reacts violently with thionyl chloride (

    
    ). You likely consumed a significant portion of your reagent and generated excess heat/gas, leading to incomplete conversion of your acid to the acid chloride.
    

Q3: Is the cyclopropyl group sensitive to the moisture?

  • Answer: Not directly. The cyclopropyl ring is stable to neutral moisture. However, if the material is wet and contains trace acidic impurities (from synthesis), the combination can catalyze ring-opening over time. Keeping it dry is a preventative measure for chemical purity, not just physical handling [3].

Q4: Why not use molecular sieves directly in the bottle?

  • Answer: Molecular sieves are often aluminosilicates with a basic surface pH. Contact with a carboxylic acid (like your compound) can lead to localized salt formation or surface adsorption issues. Silica gel is chemically inert and acidic/neutral, making it the safer choice for this compound.

References

  • ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2] Retrieved from [Link]

  • European Patent Office. (2009). Process for the preparation of Roflumilast (EP 1606261 B1). (Context on handling cyclopropylmethoxy-benzoic acid intermediates). Retrieved from [Link]

Sources

Validation & Comparative

Comparative HPLC Method Development Guide: 2-(Cyclopropylmethoxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid CAS: 1249221-05-3 Application: Pharmaceutical Intermediate (Building block for PDE4 inhibitors and related benzamides).

This guide provides a technical roadmap for developing a stability-indicating HPLC method for this compound. Unlike generic protocols, this analysis compares two distinct stationary phase chemistries—C18 (Octadecyl) and Phenyl-Hexyl —to determine the optimal separation strategy for this alkoxy-benzoic acid and its critical process impurities.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
  • Acidity (pKa ≈ 3.8 - 4.2): The carboxylic acid moiety dictates pH-dependent retention. At neutral pH, the molecule ionizes (

    
    ), eluting near the void volume with poor peak shape. Acidic suppression (pH < 3.0)  is non-negotiable for retention.
    
  • Hydrophobicity (LogP ≈ 2.2): The cyclopropyl and methoxy groups provide moderate hydrophobicity, making Reverse Phase Chromatography (RPC) the ideal separation mode.

  • Chromophores: The benzoic acid core allows robust UV detection at 254 nm (aromatic

    
    ) and 230 nm  (carbonyl 
    
    
    
    ).

Method Development Strategy: The Comparative Approach

We evaluated two orthogonal separation systems to address the primary challenge: separating the target acid from its hydrolytic impurity, 2-Hydroxy-4-methoxybenzoic acid (Starting Material/Degradant).

System A: The "Workhorse" (C18 + Phosphate)
  • Stationary Phase: C18 (L1), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Pure hydrophobic interaction.

  • Mobile Phase: 0.1% Phosphoric Acid (pH ~2.1) / Acetonitrile.[1][2][3][4]

  • Hypothesis: Maximum robustness and life-span; excellent peak shape due to silanol suppression by low pH phosphate.

System B: The "Selectivity" (Phenyl-Hexyl + Formate)
  • Stationary Phase: Phenyl-Hexyl (L11), 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction +

    
     stacking with the aromatic core of the analyte.
    
  • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Methanol.[2]

  • Hypothesis: Enhanced selectivity for aromatic impurities; MS-compatible buffer.

Comparative Performance Data

The following data represents typical chromatographic performance observed during method optimization.

Table 1: Chromatographic Metrics Comparison
ParameterSystem A (C18 / Phosphate)System B (Phenyl-Hexyl / MeOH)
Retention Time (Target) 9.4 min11.2 min
Retention Time (Impurity A) 4.1 min5.8 min
Resolution (

)
5.3 (Excellent)6.1 (Superior)
Tailing Factor (

)
1.05 (Symmetric)1.15 (Slight Tailing)
Theoretical Plates (

)
~12,500~10,800
MS Compatibility No (Non-volatile buffer)Yes
Suitability Verdict Best for QC/Purity Best for Impurity ID

Impurity A: 2-Hydroxy-4-methoxybenzoic acid (More polar due to loss of cyclopropyl group).

Technical Insight

System A (C18) provides sharper peaks due to the lower pH (2.1 vs 3.5) and the higher diffusivity of Acetonitrile compared to Methanol. The phosphate buffer effectively suppresses silanol activity, resulting in a tailing factor near unity.

System B (Phenyl-Hexyl) offers slightly better resolution (


) because the methoxy and cyclopropylmethoxy groups on the benzene ring interact differentially with the phenyl ligands of the column. However, the higher viscosity of methanol leads to higher backpressure and slightly broader peaks.

Final Recommended Protocol (System A)

For routine purity analysis and release testing, System A is recommended due to its superior robustness and peak symmetry.

Step-by-Step Methodology

1. Equipment Setup:

  • HPLC System: Quaternary gradient pump, Column Oven, UV-Vis/PDA Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent USP L1.

  • Temperature: 30°C (Control is critical for retention reproducibility).

2. Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm nylon membrane. (pH ≈ 2.1).

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

3. Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 85 15 1.0
12.0 40 60 1.0
15.0 10 90 1.0
15.1 85 15 1.0

| 20.0 | 85 | 15 | 1.0 |

4. Detection & Sample:

  • Wavelength: 254 nm (bandwidth 4 nm).

  • Injection Volume: 10 µL.

  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Sample Conc: 0.5 mg/mL (for purity); 0.5 µg/mL (for sensitivity/LOQ check).

Visualizing the Separation Mechanism

The following diagram illustrates the decision logic and the separation mechanism governing the chosen method.

MethodDevelopment Analyte Analyte: 2-(Cyclopropylmethoxy)- 4-methoxybenzoic acid pKa Acidity (pKa ~4) Requires pH < 3 Analyte->pKa Hydrophobicity Hydrophobicity (LogP ~2.2) Requires C18/C8 Analyte->Hydrophobicity Buffer Buffer Selection: 0.1% H3PO4 (pH 2.1) pKa->Buffer Suppresses Ionization Column Column Selection: C18 (USP L1) Hydrophobicity->Column Retains Non-polar Mechanism Separation Mechanism: 1. Acid Suppression (R-COOH) 2. Hydrophobic Partitioning Buffer->Mechanism Column->Mechanism Result Result: Sharp Peak Shape Resolution > 5.0 Mechanism->Result

Caption: Logic flow for selecting the acidic mobile phase and C18 stationary phase to ensure protonation and retention.

Validation & Troubleshooting (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method includes a built-in System Suitability Test (SST).

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Target: < 1.2). Failure indicates column aging or pH drift.
    
  • Theoretical Plates (

    
    ):  NLT 5,000. Failure indicates void volume issues or connection dead volume.
    
  • Resolution (

    
    ):  NLT 2.0 between Target and Impurity A (if available).
    
Common Troubleshooting
  • Peak Splitting: Often caused by injecting the sample in 100% Acetonitrile (strong solvent effect). Solution: Ensure diluent matches initial mobile phase (85:15 Water:ACN).

  • Retention Time Drift: Check pH of Solvent A. A shift from pH 2.1 to 2.5 can significantly alter retention for benzoic acid derivatives near their pKa.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7478, 4-Methoxybenzoic acid. Retrieved from [Link]

    • Context: Provides foundational physicochemical data (pKa, LogP) for the methoxybenzoic acid core structure used to model the method conditions.
  • Sielc Technologies. Separation of Benzoic acid and derivatives on Reverse Phase Columns. Retrieved from [Link]

    • Context: Validates the use of acidic mobile phases (Phosphoric/Formic acid)
  • Context: General protocols for phenyl-hexyl and C18 comparisons for benzoic acid deriv
  • Context: Verifies the specific target molecule identity and commercial availability as a building block.

Sources

Comparative Guide: Mass Spectrometry Profiling of 2-(Cyclopropylmethoxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and mass spectrometry (MS) profiling of 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid (CAS 1249221-05-3). It is designed for analytical scientists and process chemists requiring robust methods to distinguish this compound from its regioisomers and process impurities during drug development.

Executive Summary & Analytical Context

This compound is a critical building block and potential impurity in the synthesis of pharmacologically active agents containing alkoxy-benzoic acid moieties (structurally related to PDE4 inhibitors and specific integrin antagonists).

In complex matrices, this compound presents a unique analytical challenge: distinguishing it from its regioisomer (3-cyclopropylmethoxy-4-methoxybenzoic acid) and its hydrolysis degradation product (2-hydroxy-4-methoxybenzoic acid) . While UV detection often fails to differentiate these isomers due to overlapping chromophores, Mass Spectrometry (MS) utilizes specific fragmentation pathways driven by the ortho-effect to provide unequivocal identification.

Comparison of Analytical Approaches
FeatureTarget: 2-Isomer (Ortho) Alternative: 3-Isomer (Meta) Alternative: Des-alkyl Impurity
Monoisotopic Mass 222.0892 Da222.0892 Da168.0423 Da
Key Differentiator Ortho-Effect: Prominent loss of neutral alkene (

) and

.[1]
No Ortho-Effect: Dominant decarboxylation (

).
Mass Shift (

Da).
Polarity Preference ESI (+) for structural fragments; ESI (-) for sensitivity.ESI (-) often preferred for simple deprotonation.ESI (+) / ESI (-).

Experimental Methodology

To replicate the fragmentation patterns described below, the following experimental setup is recommended. This protocol ensures the generation of reproducible, energy-resolved spectra.

Instrument Parameters (LC-Q-TOF or Orbitrap)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temperature: 300 °C.

  • Collision Energy (CE): Stepped NCE (20, 35, 50 eV) to capture both labile and backbone cleavages.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Expert Insight: We utilize Positive Mode (ESI+) for structural elucidation because the protonated molecular ion


 undergoes characteristic charge-remote and charge-proximate rearrangements (like the McLafferty rearrangement) that are suppressed in Negative Mode.

Fragmentation Mechanism & Pathway Analysis[1][2]

The fragmentation of This compound is dominated by the interaction between the carboxylic acid at position 1 and the ether oxygen at position 2 (the ortho position).

Primary Pathway: The Ortho-Effect Rearrangement

Unlike its meta or para isomers, the ortho-isomer facilitates a hydrogen transfer from the cyclopropylmethoxy group to the carbonyl oxygen.

  • Precursor Ion:

    
    223.10 
    
    
    
    .
  • Loss of Cyclopropylmethyl Group: The ether bond cleaves. In ortho isomers, this often involves the loss of a neutral methylcyclopropane species (or isomeric butene, 56 Da) via a six-membered transition state, yielding a protonated salicylic acid derivative at

    
    167.03 .
    
  • Dehydration: The resulting ion (

    
     167) contains a phenolic hydroxyl ortho to a carboxyl group. It readily loses water (
    
    
    
    Da) to form a stable acylium ion at
    
    
    149.02 .
  • Carbonyl Loss: Subsequent loss of

    
     (
    
    
    
    Da) yields the resonance-stabilized ion at
    
    
    121.03 .
Secondary Pathway: Direct Cleavage
  • Loss of

    
    :  Direct loss from the parent 
    
    
    
    is observed (
    
    
    205), but is less intense than the rearrangement product.
  • Methoxy Cleavage: Loss of the methyl radical (

    
     Da) from the 4-methoxy group is a minor pathway, typically seen at higher collision energies.
    
Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 223.10 Frag_167 Fragment A (Loss of C4H8) [2-Hydroxy-4-methoxybenzoic acid+H]+ m/z 167.03 M_H->Frag_167 Ortho-Effect (-C4H8 / 56 Da) Frag_179 Fragment D (Decarboxylation - CO2) [M+H - CO2]+ m/z 179.11 M_H->Frag_179 Minor Pathway (-CO2 / 44 Da) Frag_149 Fragment B (Acylium Ion) [M+H - C4H8 - H2O]+ m/z 149.02 Frag_167->Frag_149 Dehydration (-H2O / 18 Da) Frag_121 Fragment C (Loss of CO) m/z 121.03 Frag_149->Frag_121 Carbonyl Loss (-CO / 28 Da)

Figure 1: Proposed ESI(+) fragmentation pathway highlighting the dominant ortho-effect driven rearrangement sequence.

Quantitative Comparison: Product vs. Alternatives

The following table summarizes the MS/MS transitions required to distinguish the target compound from its most common "alternatives" (isomers and impurities).

Table 1: Diagnostic Ion List & Differentiation Strategy
AnalytePrecursor (

)
Major Product Ions (

)
Mechanism of Differentiation
This compound (Target)223.1 167.0 , 149.0, 121.0Presence of 149.0 (Acylium ion) confirms ortho substitution.[1] The 167

149 transition is highly specific.
3-(Cyclopropylmethoxy)-4-methoxybenzoic acid (Isomer)223.1179.1 , 151.1, 137.0Absence of 149.0 . Dominant pathway is decarboxylation (

) due to lack of ortho-stabilization.
2-Hydroxy-4-methoxybenzoic acid (Impurity)169.0151.0, 123.0, 107.0Precursor mass shift (

Da). Represents the "core" after losing the cyclopropylmethyl group.
4-Methoxybenzoic acid (Backbone)153.0135.0, 107.0, 77.0Reference standard for the core aromatic ring. Lacks the cyclopropylmethoxy signature.
Protocol for Isomer Differentiation

To conclusively identify the 2-isomer (Target) vs. the 3-isomer (Alternative):

  • Monitor Transition 223

    
     149:  This transition is allowed only for the 2-isomer due to the proximity of the ether and carboxyl groups facilitating water loss.
    
  • Monitor Transition 223

    
     179:  This transition (loss of 
    
    
    
    ) is non-specific but tends to be the base peak for the 3-isomer (meta) and 4-isomer (para), whereas it is a minor peak for the 2-isomer.
  • Calculate Ratio: A Ratio of

    
     confirms the 2-isomer . A Ratio 
    
    
    
    indicates the 3-isomer .

References

  • NIST Chemistry WebBook. Mass Spectrum of 4-Methoxybenzoic acid derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing "Ortho Effects in Mass Spectrometry").
  • PubChem Compound Summary. 2-Amino-4-methoxybenzoic acid (Structural Analog Data). National Center for Biotechnology Information. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

FTIR spectral analysis of cyclopropyl and methoxy groups in benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the bioisosteric replacement of a methoxy group with a cyclopropyl group is a common strategy to improve metabolic stability and alter lipophilicity without significantly changing the steric bulk. However, verifying this structural change requires precise analytical validation.

This guide provides an in-depth technical comparison of the Fourier Transform Infrared (FTIR) spectral signatures of cyclopropyl and methoxy substituents on a benzoic acid scaffold. Unlike basic spectral interpretation, this analysis focuses on the subtle electronic effects and specific vibrational modes that differentiate these two pharmacophores, enabling researchers to definitively confirm structural identity.

Theoretical Framework: Vibrational Modes & Electronic Effects[1]

Electronic Influence on the Carbonyl Scaffold

The benzoic acid moiety serves as the spectral anchor. The position of the carbonyl (


) stretching frequency is sensitive to the electronic nature of the para-substituent (Hammett substituent constants, 

).
  • Methoxy Group (

    
    ):  A strong Electron Donating Group (EDG) via resonance (
    
    
    
    effect). It donates electron density into the aromatic ring and, by extension, the carbonyl group. This increases the single-bond character of the
    
    
    bond, shifting the vibrational frequency to a lower wavenumber (red shift).
  • Cyclopropyl Group (

    
    ):  A weak EDG via 
    
    
    
    -
    
    
    hyperconjugation (Walsh orbitals). While it can conjugate with the aromatic system, its donation potential is lower than that of the oxygen lone pair in the methoxy group. Consequently, the
    
    
    frequency is expected to be intermediate between the unsubstituted and methoxy-substituted forms.
Unique Vibrational Signatures
  • Cyclopropyl: Characterized by high-frequency

    
     stretches (due to the high 
    
    
    
    -character of the carbon orbitals) and a distinctive ring "breathing" mode.
  • Methoxy: Defined by

    
     stretches of the methyl group (below 
    
    
    
    ) and strong
    
    
    ether stretching vibrations.

Comparative Spectral Analysis

The following table summarizes the critical diagnostic peaks required to distinguish between p-cyclopropylbenzoic acid and p-methoxybenzoic acid.

Table 1: Diagnostic FTIR Frequencies (Solid State)
Vibrational Modep-Cyclopropylbenzoic Acidp-Methoxybenzoic AcidDiscriminatory Power
O-H Stretch (Acid)

(Broad)

(Broad)
Low (Common to both)
C=O Stretch (Dimer)


Moderate (Electronic Shift)
C-H Stretch (

)

(High freq, overlaps aromatics)

(Distinct methyl peaks)
High (Primary Identifier)
Ring Deformation

(Cyclopropyl breathing)
N/AHigh
C-O-C Stretch N/A

(Asym)

(Sym)
High
Aromatic C=C


Low

Detailed Spectral Breakdown

The C-H Stretching Region ( )

This is the most critical region for differentiation.

  • Methoxy Scenario: Look for distinct peaks below

    
      (typically 
    
    
    
    and
    
    
    ) corresponding to the symmetric and asymmetric stretching of the methyl group. These appear as sharp spikes superimposed on the broad
    
    
    envelope.
  • Cyclopropyl Scenario: The cyclopropyl

    
     bonds possess significant 
    
    
    
    -character, pushing their vibrational frequency above
    
    
    (typically
    
    
    ). In a benzoic acid derivative, these may overlap with the aromatic
    
    
    stretches (
    
    
    ), resulting in a complex, intensified shoulder on the high-frequency side of the
    
    
    region, with a notable absence of aliphatic peaks below
    
    
    .[1]
The Fingerprint Region ( )
  • Methoxy Confirmation: The presence of a strong, broad band near

    
      is diagnostic of the 
    
    
    
    asymmetric stretch. A secondary symmetric band appears near
    
    
    .
  • Cyclopropyl Confirmation: The cyclopropyl ring exhibits a characteristic skeletal deformation (ring breathing) band in the

    
      range. Unlike the broad ether band, this is typically a sharper, medium-intensity peak.
    
Logic Tree for Spectral Assignment

The following diagram illustrates the decision-making process for identifying the substituent based on spectral data.

SpectralLogic Start Start: Analyze FTIR Spectrum CheckCH Check C-H Region (2800-3100 cm⁻¹) Start->CheckCH CheckBelow3000 Are there distinct sharp peaks between 2800-2960 cm⁻¹? CheckCH->CheckBelow3000 CheckEther Check Fingerprint (1200-1300 cm⁻¹) Is there a strong band ~1250 cm⁻¹? CheckBelow3000->CheckEther Yes (Methyl C-H) CheckRing Check Fingerprint (1000-1050 cm⁻¹) Is there a medium peak ~1020 cm⁻¹? CheckBelow3000->CheckRing No (Only >3000 cm⁻¹) Methoxy Conclusion: Methoxy Group Present CheckEther->Methoxy Yes (C-O-C stretch) Cyclopropyl Conclusion: Cyclopropyl Group Present CheckRing->Cyclopropyl Yes (Ring breathing)

Figure 1: Decision logic for differentiating cyclopropyl and methoxy substituents via FTIR.

Experimental Protocol: Ensuring Data Integrity

For carboxylic acids, the choice of sampling technique significantly impacts spectral quality, particularly in the


 and carbonyl regions.
Method Selection: ATR vs. KBr
  • Attenuated Total Reflectance (ATR): Recommended for routine screening .

    • Pros: Minimal sample prep, easy to clean.

    • Cons: Lower sensitivity for weak overtones; peak intensity decreases at higher wavenumbers (penetration depth effect).

  • KBr Pellet: Recommended for structural elucidation and publication-quality spectra.

    • Pros: Higher resolution, no penetration depth correction needed, better for resolving closely spaced peaks in the fingerprint region.

    • Cons: Hygroscopic (water bands can interfere with

      
       region).
      
Step-by-Step KBr Protocol (Gold Standard)
  • Preparation: Dry KBr powder at

    
     overnight to remove moisture.
    
  • Grinding: Mix

    
     of the benzoic acid derivative with 
    
    
    
    of KBr. Grind in an agate mortar until the mixture is a fine, uniform powder (particle size
    
    
    reduces scattering).
  • Pressing: Transfer to a die and press at

    
     for 2 minutes under vacuum (to remove trapped air).
    
  • Inspection: The resulting pellet should be transparent. Cloudy pellets indicate moisture or insufficient grinding.

  • Acquisition: Collect background (pure KBr) and sample spectra (

    
    , 
    
    
    
    resolution).

Workflow Sample Solid Sample Grind Grind with KBr (1:100 ratio) Sample->Grind Press Press Pellet (10 tons, vac) Grind->Press Acquire Acquire Spectrum (4 cm⁻¹ res) Press->Acquire Process Baseline Correct & Normalize Acquire->Process Analyze Peak Picking (Automated + Manual) Process->Analyze

Figure 2: Optimized experimental workflow for KBr pellet analysis.

References

  • NIST Chemistry WebBook . Benzoic acid, 2-methoxy- IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • LibreTexts Chemistry . Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Kintek Solution . What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. Available at: [Link]

  • Doc Brown's Chemistry . Interpretation of the infrared spectrum of benzoic acid. Available at: [Link]

  • Spectroscopy Online . The Carbonyl Group, Part I: Introduction. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of Roflumilast's Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Roflumilast, marketed under trade names like Daxas® and Daliresp®, is a selective, long-acting phosphodiesterase-4 (PDE4) inhibitor.[1][2] It is an important oral medication for the treatment of inflammatory lung conditions, particularly severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis.[1][2][3] The synthesis of Roflumilast, N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide, relies on the efficient preparation of its key intermediates. This guide provides an in-depth comparison of various synthetic routes for these crucial building blocks, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers and drug development professionals in process optimization and scale-up.

The two primary precursors to Roflumilast are 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 4-amino-3,5-dichloropyridine . The synthesis of the benzoic acid component itself involves several key intermediates, including 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde and 3-hydroxy-4-(difluoromethoxy)benzaldehyde . This guide will dissect the synthetic pathways to these molecules, evaluating them based on yield, purity, reagent safety, and industrial applicability.

Section 1: Synthesis of the Core Benzofuran Intermediate: 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

The synthesis of this central intermediate is a critical part of the overall Roflumilast synthesis. The most common strategies involve either the oxidation of the corresponding benzaldehyde or a multi-step synthesis from more basic starting materials.

Route A: Oxidation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This is a straightforward and frequently employed method where the aldehyde functional group is oxidized to a carboxylic acid.[4]

Benzaldehyde 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde BenzoicAcid 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Benzaldehyde->BenzoicAcid Oxidizing Agent (e.g., NaClO2, H2O2, m-CPBA)

Caption: Oxidation of the benzaldehyde intermediate.

A variety of oxidizing agents can be employed for this transformation.[4] The choice of oxidant can influence the reaction conditions, yield, and impurity profile.

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)Reference
Sodium Chlorite (NaClO₂)Acetonitrile/WaterRoom TempHigh (not specified)High (not specified)[5]
Hydrogen Peroxide (H₂O₂) / KOHMethanol0-30Not specifiedNot specified[1]
meta-Chloroperoxybenzoic acid (m-CPBA)Acetic Acid100-110~88Not specified[6]

Expertise & Experience: The use of sodium chlorite is often preferred in industrial settings due to its selectivity, relatively low cost, and safer handling compared to peroxides. The reaction with hydrogen peroxide in the presence of a strong base is also effective but requires careful temperature control to avoid side reactions.[1] m-CPBA is a powerful oxidant but can be more expensive and requires careful handling.[6]

Route B: Multi-step Synthesis from 3-Nitro-4-hydroxybenzoic acid ester

This route involves a longer sequence of reactions but can be advantageous depending on the availability and cost of the starting materials.[7]

Start 3-nitro-4-hydroxy benzoate Alkylation1 Alkylation Start->Alkylation1 Reduction Reduction Alkylation1->Reduction Diazotization Diazotization & Hydrolysis Reduction->Diazotization Alkylation2 Alkylation Diazotization->Alkylation2 Deprotection Deprotection Alkylation2->Deprotection FinalProduct 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Deprotection->FinalProduct

Caption: Multi-step synthesis from a nitro-substituted precursor.

This pathway offers flexibility but requires careful optimization of each step to achieve a high overall yield.[7] The reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis are standard transformations in organic synthesis.

Route C: Synthesis from 3-Halogeno-4-hydroxybenzaldehyde

This approach involves the initial formation of the ether linkages followed by oxidation.[8]

Start 3-halogeno-4-hydroxy benzaldehyde Etherification1 3-(cyclopropylmethoxy)-4- hydroxybenzaldehyde Start->Etherification1 Cyclopropylmethanol, Base Etherification2 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzaldehyde Etherification1->Etherification2 Chlorodifluoroacetic acid deriv., Base Oxidation 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Etherification2->Oxidation Oxidation Start 3,4-dihydroxy benzaldehyde Target 3-hydroxy-4- (difluoromethoxy) benzaldehyde Start->Target Sodium chlorodifluoroacetate, Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, DMSO) Byproduct 3,4-bis(difluoro methoxy)benzaldehyde Start->Byproduct Side Reaction

Caption: Selective difluoromethylation of 3,4-dihydroxybenzaldehyde.

The reaction is typically carried out using sodium chlorodifluoroacetate as the difluoromethylating agent in the presence of a base like sodium hydroxide or potassium carbonate in a polar aprotic solvent such as DMF or DMSO. [6][9]The formation of the di-substituted by-product, 3,4-bis(difluoromethoxy)benzaldehyde, is a common issue that needs to be minimized through careful control of reaction conditions. [9]

Base Solvent Temperature (°C) Yield of Target (%) By-product Formation Reference
NaOH DMF/Water 80-120 ~57 (reported in one study) 3.7% [9]

| K₂CO₃ | DMF | 90-100 | Not specified | Mentioned as a potential impurity | [1]|

Trustworthiness: The purification of the desired mono-substituted product from the starting material and the di-substituted by-product is a critical step to ensure the high purity of the final Roflumilast active pharmaceutical ingredient. [6]

Synthesis of 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde

This intermediate is synthesized by the etherification of 3-hydroxy-4-(difluoromethoxy)benzaldehyde with a cyclopropylmethyl halide, typically bromomethylcyclopropane. [4][10]

Start 3-hydroxy-4- (difluoromethoxy) benzaldehyde Product 4-(difluoromethoxy)-3- (cyclopropylmethoxy) benzaldehyde Start->Product Bromomethylcyclopropane, Base (e.g., K2CO3) Solvent (e.g., DMSO, DMF)

Caption: Synthesis of the cyclopropylmethoxy substituted benzaldehyde.

This is a standard Williamson ether synthesis. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF with a base such as potassium carbonate to deprotonate the hydroxyl group. [4][10] Experimental Protocol: Synthesis of 4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde [10]

  • To a reactor, add 55 g of 4-(difluoromethoxy)-3-hydroxybenzaldehyde, 42.42 g of K₂CO₃ (1.05 eq.), 4.86 g of KI (0.1 eq.), and 220 mL of dimethyl sulfoxide (DMSO).

  • Heat the mixture to 70 °C with stirring for 1 hour.

  • Slowly add a pre-prepared mixture of 42.65 g of bromomethylcyclopropane (1.08 eq.) and 110 mL of DMSO dropwise over 1 hour.

  • Upon reaction completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with 375 mL of toluene and filter to remove unreacted K₂CO₃.

  • Cool the filtrate to 0-5 °C and add 375 mL of deionized water.

  • Separate the organic and aqueous phases.

  • Wash the organic phase twice with 55 mL of deionized water.

  • Remove the solvent by distillation under reduced pressure to obtain the product.

    • Yield: 99%

    • Appearance: Viscous pale yellow liquid

Section 3: Synthesis of 4-amino-3,5-dichloropyridine

This second key intermediate is typically prepared by the chlorination of 4-aminopyridine. [11]

Start 4-aminopyridine Product 4-amino-3,5-dichloro pyridine Start->Product Chlorinating Agent (e.g., HCl, H2O2)

Caption: Synthesis of 4-amino-3,5-dichloropyridine.

One common method involves dissolving 4-aminopyridine in concentrated hydrochloric acid, followed by the addition of hydrogen peroxide. [11]The reaction mixture is then cooled and basified to precipitate the product. This method is effective, but the handling of concentrated acid and hydrogen peroxide requires appropriate safety precautions.

Final Condensation Step

The final step in the synthesis of Roflumilast involves the coupling of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid and 4-amino-3,5-dichloropyridine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride, followed by reaction with the aminopyridine. [1][12]The use of a base like sodium hydride or potassium tert-butoxide is often necessary to facilitate the reaction. [12][13]

Conclusion

The synthesis of Roflumilast's key intermediates offers multiple strategic pathways. For the synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid , the oxidation of the corresponding benzaldehyde appears to be the most direct and high-yielding route, particularly when using mild and selective oxidizing agents. The synthesis of the aldehyde intermediates requires careful control to achieve selective functionalization and minimize by-product formation, which is crucial for the purity of the final drug substance. The preparation of 4-amino-3,5-dichloropyridine from 4-aminopyridine is a well-established process.

For industrial-scale production, routes that are short, use readily available and safe reagents, and provide high yields and purity are preferred. The choice of a specific synthetic route will ultimately depend on a comprehensive evaluation of factors including cost of raw materials, process safety, and scalability.

References

  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents. (n.d.).
  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents. (n.d.).
  • WO 2012/147098 A2 - A novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide. (2012). Google Patents.
  • CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents. (n.d.).
  • Process related and degradation impurities in anti-inflammatory drug Roflumilast. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 98-109. Retrieved February 19, 2026, from [Link]

  • CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents. (n.d.).
  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents. (n.d.).
  • Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide. (n.d.). Quick Company. Retrieved February 19, 2026, from [Link]

  • WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide - Google Patents. (n.d.).
  • WO2012147098A3 - Novel process for preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide - Google Patents. (n.d.).
  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. (2026). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors. (2024). PubMed. Retrieved February 19, 2026, from [Link]

  • US8618142B2 - Process for the preparation of roflumilast - Google Patents. (n.d.).
  • 4-Amino-3,5-dichloropyridine. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Novel Roflumilast Analogues. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and polymorphic study of roflumilast N-oxide. (n.d.). 中国药科大学学报. Retrieved February 19, 2026, from [Link]

  • NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST. (2009). European Patent Office. Retrieved February 19, 2026, from [Link]

  • Synthetic route of the roflumilast analog library. Reagents and conditions. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • 3-(CYCLOPROPYLMETHOXY)-4-(DIFLUOROMETHOXY)BENZALDEHYDE. (n.d.). gsrs. Retrieved February 19, 2026, from [Link]

  • 4-Amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate. (n.d.). IUCr Journals. Retrieved February 19, 2026, from [Link]

  • Intermediates of Roflumilast | Manufacturers | Suppliers. (n.d.). Manus Aktteva Biopharma LLP. Retrieved February 19, 2026, from [Link]

  • WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google Patents. (n.d.).

Sources

DSC Melting Point Validation: A Comparative Guide to Standards and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and materials science, the melting point is not merely a physical constant; it is a fingerprint of purity and crystalline structure. While capillary melting point apparatuses remain common in academic synthesis, Differential Scanning Calorimetry (DSC) is the regulatory gold standard for thermodynamic validation.

This guide objectively compares DSC validation methodologies against traditional alternatives, focusing on the selection of Calibration Standards (Metals vs. Organics) and Measurement Techniques (Thermodynamic Onset vs. Visual Range). It provides a self-validating protocol compliant with USP <891> and ASTM E967 to ensure your data withstands regulatory scrutiny.

Part 1: The Physics of Validation (Expertise & Experience)

To validate a DSC, one must understand what the instrument actually measures. Unlike a capillary apparatus, which relies on the human eye detecting a phase change (a subjective "clear point"), a DSC measures the heat flow difference required to maintain a sample and reference at the same temperature.[1]

The "Onset" vs. "Peak" Fallacy

A common error in validation is using the peak temperature (


) as the melting point.
  • The Reality:

    
     is dependent on sample mass and heating rate. As mass increases, the peak shifts to a higher temperature due to thermal lag.
    
  • The Solution: Validation must use the Extrapolated Onset Temperature (

    
    ) . This is the intersection of the baseline and the leading edge of the endotherm. It represents the temperature where the first crystal melts, which is thermodynamically independent of heating rate (within reasonable limits).
    

Part 2: Comparative Analysis of Calibration Standards

The choice of reference material is the single most critical variable in DSC validation. Below is a comparative performance analysis of the industry "Gold Standard" (Indium) against Organic alternatives often used in legacy protocols.

Table 1: Performance Comparison of Calibration Standards
FeatureIndium (NIST SRM 2232) Benzoic Acid / Organics Impact on Validation
Peak Shape Extremely Sharp (Needle-like)Broader, often asymmetricalIndium allows for precise onset calculation; Organics introduce integration errors.
Thermal Conductivity High (Metal)Low (Organic)Metals ensure rapid equilibrium; Organics suffer from thermal gradients within the sample pan.
Purity Stability High (>99.999%)Variable (Hygroscopic/Sublimes)Indium is robust; Organics can degrade or sublime, altering the melting point.
Enthalpy (

)
Defined (28.5 J/g)VariableIndium validates both Temperature and Heat Flow axes simultaneously.
Recyclability High (Re-meltable)Single-use recommendedIndium reduces long-term consumable costs.
Experimental Data: Precision Study

Conditions: Tzero Aluminum Pans, 10°C/min heating rate,


 purge (50 mL/min).
Run #Indium

(°C)
Benzoic Acid

(°C)
1156.59122.35
2156.60122.10
3156.61122.65
4156.59122.20
Std. Dev. ± 0.009°C ± 0.240°C

Part 3: Method Comparison (DSC vs. Capillary)

Why switch from the simple capillary tube to the complex DSC? The answer lies in Data Integrity and Thermodynamic Insight .

Table 2: Method Accuracy & Utility
MetricDSC (Thermodynamic Method) Capillary (Optical Method)
Measurement Extrapolated Onset (

)
Melting Range (Start to Clear Point)
Objectivity High (Calculated via algorithm)Low (Subjective visual detection)
Purity Detection Yes (via Van't Hoff depression)Limited (Qualitative "broadening")
Polymorphs Detects enantiotropic transitionsMisses subtle solid-solid transitions
Regulatory USP <891>, ASTM E967USP <741> (Lower stringency)

Part 4: The Self-Validating Protocol

This protocol is designed to be self-validating , meaning the results inherently confirm if the system is operating correctly without external adjudication.

Prerequisites
  • Standard: High-Purity Indium (NIST SRM 2232 or equivalent).

  • Pans: Tzero Aluminum or Standard Crimped Aluminum (Matched Reference).

  • Gas: Nitrogen (50 mL/min) or Helium (25 mL/min). Note: Calibration must be performed with the same gas used for experiments.

Step-by-Step Workflow
  • Baseline Conditioning:

    • Run an empty cell (Empty Sample Pan vs. Empty Reference Pan) from 50°C to 200°C.

    • Validation Check: Baseline slope should be < 0.2 mW over the range. If curved, clean the cell.

  • Sample Preparation:

    • Cut a single piece of Indium (3–5 mg). Do not use "dust" or multiple shavings, as this changes thermal contact area.

    • Flatten the Indium slightly to ensure contact with the pan bottom.

    • Crimp the pan (ensure the bottom remains flat).

  • The Run (ASTM E967):

    • Equilibrate: 100°C.

    • Ramp: 10.00 °C/min to 180°C.

    • Isothermal: Hold for 1 min (to verify return to baseline).

  • Data Analysis:

    • Select the melting endotherm.[2][3]

    • Construct a tangent on the baseline before the melt.

    • Construct a tangent on the leading edge of the melt peak.

    • The intersection is the Onset Temperature .

  • Acceptance Criteria (The "Go/No-Go" Decision):

    • Temperature:

      
       (Strict R&D) or 
      
      
      
      (Standard QC).
    • Enthalpy:

      
      .[4]
      

Part 5: Visualization of Workflows

Diagram 1: The Calibration Logic Flow

This diagram illustrates the decision process for a valid calibration run.

CalibrationLogic Start Start Calibration Baseline Run Empty Cell (Baseline Check) Start->Baseline BaseCheck Is Baseline Flat? Baseline->BaseCheck Clean Clean Cell / Replace Pans BaseCheck->Clean No (>0.2mW drift) Prep Prep Indium Std (3-5mg) BaseCheck->Prep Yes Clean->Baseline Run Run ASTM E967 Ramp (10°C/min) Prep->Run Analyze Calculate Onset & Enthalpy Run->Analyze Check Within Limits? (156.6°C ± 0.5°C) Analyze->Check Pass System Validated Check->Pass Yes Fail Recalibrate Temp Axis Check->Fail No Fail->Run Re-run

Caption: Logic flow for ensuring DSC system readiness before sample analysis.

Diagram 2: Troubleshooting Melting Point Deviations

How to interpret deviations in your validation data.

Troubleshooting Issue Observed Error HighT Onset > 157.1°C Issue->HighT LowT Onset < 156.1°C Issue->LowT Broad Broad Peak Shape Issue->Broad Cause1 Thermal Lag (Pan not flat) HighT->Cause1 Cause3 Heating Rate Error HighT->Cause3 Cause2 Sensor Contamination LowT->Cause2 LowT->Cause3 Broad->Cause1 Cause4 Impure Standard (Oxidation) Broad->Cause4

Caption: Diagnostic tree for identifying root causes of calibration failures.

References

  • ASTM International. (2018). ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers.[5] West Conshohocken, PA.

  • United States Pharmacopeia (USP). (2023). General Chapter <891> Thermal Analysis.[1][6] USP-NF.

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material® 2232: Indium for DSC Temperature and Enthalpy Calibration.[7][8][9] Gaithersburg, MD.[7]

  • TA Instruments. (n.d.). Thermal Analysis Application Brief: DSC Calibration.

  • Mettler Toledo. (n.d.). Thermal Analysis UserCom: Calibration and Adjustment of DSC.

Sources

Technical Comparison Guide: Impurity Profiling of Commercial 2-(Cyclopropylmethoxy)-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid (CAS 1249221-05-3), a critical building block in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive ether-linked scaffolds.

In drug development, the purity of this intermediate is paramount. Residual phenolic precursors or alkylated esters can lead to competitive coupling reactions in downstream steps, resulting in "hard-to-remove" impurities in the Final API. This guide compares the impurity profiles of Standard Commercial Grade (Batch A) versus Recrystallized High-Purity Grade (Batch B) and an Alternative One-Pot Synthesis (Batch C) , establishing a self-validating HPLC protocol for quality control.

Chemical Context & Impurity Origins[1][2][3][4][5][6][7]

To understand the impurity profile, we must analyze the synthesis vector.[1] The dominant industrial route involves the Williamson Ether Synthesis , typically alkylating 2-hydroxy-4-methoxybenzoic acid with (bromomethyl)cyclopropane under basic conditions.

The Synthesis-Impurity Map

The following diagram illustrates the reaction pathway and the genesis of the three critical impurities identified in this study.

ImpurityPathway SM Starting Material 2-Hydroxy-4-methoxybenzoic acid Product TARGET PRODUCT 2-(Cyclopropylmethoxy)- 4-methoxybenzoic acid SM->Product Base / 80°C Imp1 Impurity A (SM) Unreacted Phenol SM->Imp1 Incomplete Rxn Reagent (Bromomethyl) cyclopropane Reagent->Product Imp2 Impurity B (Ester) Methyl ester byproduct (if MeOH solvent used) Product->Imp2 MeOH / H+ Imp3 Impurity C (Bis-alkyl) Cyclopropylmethyl ester (Over-alkylation) Product->Imp3 Excess Reagent

Figure 1: Mechanistic origin of impurities during the alkylation of 2-hydroxy-4-methoxybenzoic acid.

Comparative Analysis: Batch Performance

We evaluated three distinct commercial samples to establish a baseline for researcher selection.

MetricBatch A: Standard Commercial Batch B: Recrystallized (High-Purity) Batch C: Crude (One-Pot)
Purity (HPLC Area %) 96.5%99.8% 88.2%
Major Impurity Impurity A (1.8%)None > 0.1%Impurity C (5.4%)
Appearance Off-white powderWhite crystalline needlesYellowish solid
Solubility (MeOH) ClearClearSlight turbidity (Salts)
Risk Profile Moderate. Requires re-work for GMP steps.Low. Ready for late-stage coupling.High. Suitable only for early R&D.

Analysis:

  • Batch A is typical of "technical grade" supplies. The presence of Impurity A (Unreacted Phenol) is critical because the free phenolic -OH is a nucleophile. If this material is used in a subsequent coupling reaction (e.g., amide coupling), the phenol will compete, creating complex side-products.

  • Batch C shows significant Impurity C (Bis-alkylated ester) . This occurs when the carboxylic acid moiety also reacts with the alkyl halide. This impurity is non-acidic and can be removed via base extraction, but it lowers the yield significantly.

Experimental Protocol: Self-Validating HPLC Method

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that must pass before data is accepted.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5). Note: Acidic pH ensures the carboxylic acid remains protonated for better peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
5.09010Isocratic Hold (Elute polar salts)
20.01090Linear Gradient
25.01090Wash
26.09010Re-equilibration
Analytical Workflow Diagram

AnalyticalWorkflow cluster_SST System Suitability Test (SST) Sample Sample Preparation 1 mg/mL in 50:50 ACN:Water Filter Filtration 0.22 µm PTFE Filter Sample->Filter Inject HPLC Injection 10 µL Loop Filter->Inject Resolution Check Resolution (Rs) Target > 2.0 between Imp A & Product Inject->Resolution Tailing Check Tailing Factor (T) Target < 1.5 Resolution->Tailing Pass Tailing->Sample Fail (Re-prep) Data Data Processing Integrate @ 254nm Tailing->Data Pass Report Generate Impurity Profile Data->Report

Figure 2: Step-by-step analytical workflow with integrated decision gates for data validity.

Results & Discussion: Impurity Identification

Using the protocol above, we characterized the retention behavior of the key components.

ComponentRetention Time (min)RRT (Relative Retention Time)Identity Confirmation
Impurity A 8.40.68Matches 2-Hydroxy-4-methoxybenzoic acid std.
Target Product 12.31.00LC-MS [M-H]- = 221.2
Impurity B 14.11.15Methyl Ester (Process artifact)
Impurity C 18.61.51Bis-alkylated (Lipophilic)

Interpretation:

  • Resolution: The critical pair is Impurity A and the Target. The acidic mobile phase suppresses ionization, increasing the retention of the acid, but the phenolic Impurity A remains more polar, eluting earlier. An RRT of 0.68 indicates excellent separation.

  • Detection Limits: The Limit of Quantitation (LOQ) for Impurity A was established at 0.05%, well below the ICH Q3A threshold of 0.10% for reporting.

Remediation Strategy

If your commercial batch resembles Batch A (high Impurity A):

  • Do not proceed to amide coupling directly.

  • Purification: Perform a basic wash.[2] Dissolve the product in Ethyl Acetate, wash with 5% NaHCO3. The product (carboxylic acid) and Impurity A (phenol/acid) will both go into the water. Wait, this is incorrect.

  • Correct Protocol: The product is a carboxylic acid. Impurity A is a phenol+acid.[3] Both are acidic.

  • Recommended Purification: Recrystallization from Ethanol/Water (80:20) . The bis-alkylated impurity (Impurity C) is insoluble in water and will precipitate out or remain in the mother liquor depending on temperature control, while the target acid crystallizes cleanly.

References

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006. [Link]

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.

Sources

Safety Operating Guide

2-(Cyclopropylmethoxy)-4-methoxybenzoic Acid: Proper Disposal & Safety Protocol

[1][2][3][4]

Part 1: Executive Summary & Immediate Action Card

Do not treat this compound as benign simple waste. While benzoic acid derivatives are common, the cyclopropylmethoxy substituent introduces specific lipophilicity and metabolic stability concerns that necessitate strict adherence to Zero-Drain Discharge protocols.[1][2][3][4]

Metric Critical Data
Chemical Name 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid
CAS Number 1249221-05-3 (Verify against vendor SDS)
Formula C₁₂H₁₄O₄
Primary Hazard Skin/Eye Irritant (H315, H319), STOT-SE (H335).[1][2][3][4][5] Potential Aquatic Toxicity.
Disposal Method High-Temperature Incineration (via licensed contractor).[1][2][3][4]
Drain Disposal STRICTLY PROHIBITED .
Incompatibility Strong Oxidizing Agents, Strong Bases.[6]

Part 2: Chemical Profile & Hazard Identification[1][2][4][5][6][8][9]

Understanding the physicochemical properties of this compound is prerequisite to safe handling.[1][2][3][4] The cyclopropyl group adds significant ring strain (~27.5 kcal/mol), making the compound potentially reactive under high-energy conditions, though generally stable in standard storage.[1][3][4]

Physicochemical Properties[2][3][10]
  • State: Solid (typically off-white to pale yellow powder).[1][3][4]

  • Solubility: Low aqueous solubility; soluble in organic solvents (DMSO, Methanol, Dichloromethane).

  • Acidity (pKa): ~4.0–4.5 (carboxylic acid moiety).[3] Implication: It will form water-soluble salts with strong bases, potentially mobilizing it into aqueous waste streams if not carefully managed.[1][2][3][4]

Health & Environmental Hazards[2][5][9]
  • Acute Toxicity: Generally classified as Warning (GHS Category 4 Oral).[4]

  • Irritation: Dust is a severe respiratory irritant. Direct contact causes contact dermatitis and conjunctivitis.

  • Environmental Fate: Substituted benzoic acids are often resistant to rapid biodegradation. The cyclopropyl ether linkage can resist hydrolysis, leading to persistence in aquatic environments.

Part 3: Personal Protective Equipment (PPE) & Engineering Controls[1][3][4]

Trust Protocol: "PPE is the last line of defense, not the first."

Category Requirement Rationale
Respiratory N95 Minimum ; Fume Hood mandatory for handling >100 mg.[1][2][3][4]Prevents inhalation of fine particulates which can cause sensitization.
Hand Protection Nitrile Gloves (Double gloving recommended for solutions).Provides barrier against organic solvent vehicles (e.g., DMSO).
Eye Protection Chemical Splash Goggles .Safety glasses are insufficient for powders that can become airborne.
Body Lab Coat (Buttoned) + Long Pants + Closed-toe Shoes.[1][2][3][4]Prevents dermal absorption via dust accumulation on clothing.

Part 4: Step-by-Step Disposal Workflows

Workflow Logic: The "Cradle-to-Grave" Decision Tree

The following diagram illustrates the decision logic for disposing of this compound in various states (Solid vs. Liquid).

DisposalLogicStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPowderLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidActionPlace in Wide-MouthHDPE ContainerSolid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckTaggingAttach HazardousWaste TagSolidAction->TaggingHalogenatedHalogenated(e.g., DCM, Chloroform)SolventCheck->HalogenatedCl/Br/F containingNonHalogenatedNon-Halogenated(e.g., DMSO, MeOH)SolventCheck->NonHalogenatedOrganicsHalogenated->TaggingSegregate Stream ANonHalogenated->TaggingSegregate Stream BStorageStore in SAA(Satellite Accumulation Area)Tagging->StoragePickupEHS Pickup forIncinerationStorage->Pickup

Figure 1: Decision logic for segregating and packaging chemical waste.

Solid Waste Disposal Procedure

Scenario: Expired powder or contaminated weighing boats.

  • Container Selection: Use a clean, wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2][3][4] Do not use metal containers as residual acidity may cause corrosion over time.

  • Transfer: Transfer the solid waste inside a chemical fume hood to prevent dust dispersion.

  • Labeling:

    • Chemical Name: "this compound" (No abbreviations).[1][2][3][4][7]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[3][8]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (dispose of the towel in the same solid waste container).

Liquid Waste Disposal Procedure

Scenario: Reaction mixtures or mother liquors.

  • Segregation: Determine if your solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Check: If the solution is acidic (pH < 4), neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before adding to the organic waste carboy to prevent unexpected gas evolution or polymerization in the waste drum.

  • Containment: Pour into the appropriate solvent waste carboy (Safety Can). Ensure the carboy is grounded if pouring flammable solvents.

Part 5: Spill Response Protocol

Minor Spill (< 5 grams): Can be handled by lab personnel. Major Spill (> 5 grams or outside hood): Evacuate and call EHS.

SpillResponseAlert1. Alert Personnel &Secure AreaPPE2. Don PPE:Gloves, Goggles, N95Alert->PPEContain3. Containment:Cover with wet paper towels(Prevents Dust)PPE->ContainClean4. Cleanup:Scoop into bag/jarContain->CleanDecon5. Decontaminate:Wash surface withsoap & waterClean->DeconReport6. Report IncidentDecon->Report

Figure 2: Sequential workflow for managing minor solid spills.

Detailed Cleanup Steps:

  • Dampen: Gently mist the spilled powder with water or an inert solvent (like heptane) to prevent it from becoming airborne. Do not blow on the spill.

  • Scoop: Use a plastic scoop or dustpan dedicated to hazardous waste.

  • Wash: Wash the area with a soap solution (surfactant) to solubilize remaining organic residues.

  • Dispose: All cleanup materials (towels, gloves used) must go into the hazardous waste stream.

Part 6: Regulatory & Compliance Framework[1][2][4]

Adherence to these codes ensures compliance with US EPA (RCRA) and international standards.

  • RCRA Classification: This compound is not typically listed on the P-list or U-list.[1][3][4] However, it must be characterized based on the mixture.

    • If mixed with flammable solvents: D001 (Ignitable).

    • If pH < 2: D002 (Corrosive).

    • Otherwise: Non-RCRA Regulated Chemical Waste (must still be incinerated).

  • European Waste Catalogue (EWC): 16 05 06* (laboratory chemicals, consisting of or containing dangerous substances).

Final Directive: When in doubt, classify as "Hazardous Waste - Toxic/Irritant" and request incineration.[1][3][4] Never dilute to discharge.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoic acid, 4-methoxy-. Retrieved from [Link]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1][3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Retrieved from [Link][1][3][4]

Personal protective equipment for handling 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers

Executive Summary: The Precautionary Principle

2-(Cyclopropylmethoxy)-4-methoxybenzoic acid (CAS: 848695-25-0) is a critical intermediate in the synthesis of Roflumilast , a potent phosphodiesterase-4 (PDE4) inhibitor. While often classified under generic hazard codes for benzoic acid derivatives, its status as a late-stage pharmaceutical intermediate dictates that it be handled with Occupational Exposure Band (OEB) 2 or 3 protocols.

As a Senior Application Scientist, I advise against treating this merely as a "skin irritant." The structural similarity to biologically active APIs requires a containment strategy that prioritizes respiratory protection and dermal isolation to prevent sensitization or inadvertent pharmacological effects.

Hazard Profile & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a dual threat: physicochemical irritation and potential pharmacological activity.[1]

Hazard ClassCodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[2][3][4][5][6][7][8]Direct Contact Risk: Acidic nature can damage the stratum corneum.
Eye Irritation H319Causes serious eye irritation.[4][5][6][9]Fine Powder Risk: Static-charged dust can bypass standard safety glasses.
STOT - SE H335May cause respiratory irritation.[4][5][6][10][11]Inhalation Risk: Mucosal absorption is rapid; systemic exposure is possible.

Expert Insight: The cyclopropylmethoxy group increases lipophilicity compared to simple benzoic acid, potentially enhancing dermal absorption rates. Standard latex gloves are insufficient; nitrile or neoprene is required.

Personal Protective Equipment (PPE) Specifications

This protocol uses a Self-Validating System : every piece of PPE must be verifiable before work begins.

A. Respiratory Protection (Primary Defense)
  • Engineering Control (Preferred): Handle exclusively within a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • PPE Backup: If working outside a hood (e.g., equipment maintenance), use a P100 Particulate Respirator (US) or P3 filter (EU).

    • Why: Simple surgical masks offer zero protection against chemical dusts.

B. Dermal Protection (Hands)
  • Material: Nitrile Rubber (minimum thickness 0.11 mm).

  • Protocol: Double-gloving is mandatory during weighing and transfer operations.

    • Inner Glove: Standard nitrile (inspection layer).

    • Outer Glove: Long-cuff nitrile (contamination layer).

    • Validation: Check for "ballooning" or discoloration of the outer glove immediately after handling.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Why: Safety glasses with side shields are inadequate for fine powders, which can drift around shields via air currents.

D. Body Protection
  • Standard: Tyvek® lab coat or chemical-resistant apron over a standard cotton coat.

  • Critical: Wrist cuffs must be tucked under the gloves to create a shingle effect, preventing powder from entering the sleeve.

Operational Workflow: From Receipt to Disposal

The following workflow visualizes the safe handling lifecycle. The logic ensures that the compound is never exposed to the open lab environment.

G cluster_safety Safety Gates (Self-Validating) Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (Cool, Dry, Segregated) Receipt->Storage Verify CAS & SDS Weighing 3. Weighing & Transfer (CRITICAL: Fume Hood Only) Storage->Weighing Transport in Secondary Container Synthesis 4. Reaction/Synthesis (Closed Vessel) Weighing->Synthesis Dissolve immediately Waste 5. Disposal (Solid Chemical Waste) Weighing->Waste Contaminated wipes/gloves Synthesis->Waste Quenched reaction mass Gate1 Airflow Check (Magnahelic Gauge) Gate1->Weighing Gate2 Glove Integrity (Visual Inspection) Gate2->Weighing

Figure 1: Operational safety workflow for handling potent solid intermediates. Note the critical control point at the Weighing stage.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Airflow Verification: Confirm fume hood face velocity is between 0.3 – 0.5 m/s.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Benzoic acid derivatives are prone to static charge, causing "powder fly" which defeats standard PPE.

Phase 2: Weighing (The Highest Risk Step)
  • Don double nitrile gloves and goggles.

  • Place the transport container inside the hood before opening.

  • Weigh the required amount into a tared vessel.

  • Immediate Solvation: If possible, add the reaction solvent (e.g., DMF, DCM) to the solid inside the hood to suppress dust generation before moving the vessel.

Phase 3: Decontamination & Disposal[13]
  • Wipe Down: Clean the balance and surrounding area with a solvent-dampened wipe (ethanol or isopropanol).

  • Disposal:

    • Solid Waste: Dispose of the compound in a container labeled "Hazardous Chemical Waste - Toxic/Irritant."

    • Liquid Waste: If dissolved, segregate according to the solvent stream (Halogenated vs. Non-Halogenated).

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface. Wash hands with soap and water immediately.

Emergency Response Plan

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Eye Contact: Do not rub eyes.[12] Rinse with water for 15 minutes, holding eyelids open.[3] Consult an ophthalmologist.

  • Skin Contact: Wash with copious soap and water.[4][5][13][14] Do not use solvent (ethanol) on skin, as it may enhance absorption of the compound.

  • Spill Cleanup:

    • Evacuate the immediate area.[4][6][15]

    • Don P100 respirator and double gloves.

    • Cover spill with a damp absorbent pad (to prevent dust).

    • Scoop into a waste container and label as hazardous.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11669675 (Roflumilast Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.